C.I. Acid brown 83
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Número CAS |
13011-68-2 |
|---|---|
Fórmula molecular |
C18H11CuN6NaO8S |
Peso molecular |
557.9 g/mol |
Nombre IUPAC |
copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate |
InChI |
InChI=1S/C18H14N6O8S.Cu.Na/c19-11-7-9(1-4-14(11)24(28)29)20-23-17-16(26)6-3-12(18(17)27)21-22-13-8-10(33(30,31)32)2-5-15(13)25;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;+2;+1/p-3 |
Clave InChI |
GBLJDBLIDIXEQL-UHFFFAOYSA-K |
SMILES canónico |
C1=CC(=C(C=C1N=NC2=C(C=CC(=C2[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])[O-])O)N)[N+](=O)[O-].[Na+].[Cu+2] |
Origen del producto |
United States |
Foundational & Exploratory
C.I. Acid Brown 83: A Comprehensive Technical Guide for Researchers
C.I. Acid Brown 83 , also identified by its Colour Index number 20250 and CAS number 13011-68-2 , is a disazo copper complex dye.[1][2] Primarily utilized in the textile and leather industries for its dyeing properties, its chemical structure and potential bioactivities are of increasing interest to researchers in various scientific disciplines, including drug development.[3][4][5] This technical guide provides an in-depth overview of the chemical structure, synthesis, and physicochemical properties of this compound, alongside a discussion of the broader context of azo dyes in biomedical research.
Chemical Structure and Properties
This compound is a complex organic molecule characterized by the presence of two azo groups (-N=N-) and a coordinated copper atom. Its systematic IUPAC name is sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper.[6] The presence of sulfonic acid and hydroxyl groups imparts solubility in water, a key characteristic for its application as an acid dye.[5][7]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| C.I. Name | Acid Brown 83 | [1] |
| C.I. Number | 20250 | [2] |
| CAS Number | 13011-68-2 | [1] |
| Molecular Formula | C₁₈H₁₁CuN₆NaO₈S | [6] |
| Molecular Weight | 557.92 g/mol | |
| Appearance | Brown Powder | [2] |
| Solubility in Water | Soluble | [5][7] |
| Solubility in Alcohol | Insoluble | [5] |
| Hue | Yellowish Brown | [2] |
| Acute Oral Toxicity (LD₅₀, rat) | > 2000 mg/kg | [8] |
| Bulk Density | 450 - 500 kg/m ³ | [8] |
Synthesis Pathway
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions, followed by metallization with a copper salt. The most commonly cited pathway begins with the diazotization of 3-Amino-4-methoxybenzenesulfonic acid, which is then coupled with resorcinol (B1680541). This intermediate is subsequently treated with a copper sulfate (B86663) solution in an aqueous ammonia (B1221849) environment. During this copper complexation step, the methoxy (B1213986) group is substituted by a hydroxyl group. The final step involves the diazotization of 4-Nitrobenzene-1,3-diamine and its subsequent coupling to the copper complex intermediate to yield the final this compound dye.[5]
An alternative synthesis route has also been noted, which utilizes 2,4-dichloronitrobenzene, resorcinol, and 2-methoxy-aniline-5-sulfonic acid.[9] However, the former pathway appears to be more frequently referenced.
Synthesis Pathway Diagram
Caption: Synthesis pathway of this compound.
Experimental Protocols
While a detailed, step-by-step industrial synthesis protocol for this compound is not publicly available, a representative laboratory-scale procedure can be constructed based on general methods for the synthesis of disazo copper complex dyes.
Diazotization of 3-Amino-4-methoxybenzenesulfonic acid
-
Dissolve a molar equivalent of 3-Amino-4-methoxybenzenesulfonic acid in a dilute solution of sodium carbonate.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a molar equivalent of sodium nitrite (B80452) solution.
-
To this mixture, add concentrated hydrochloric acid dropwise, maintaining the temperature between 0-5 °C, until the solution is acidic to Congo red paper.
-
Continue stirring for 30 minutes at this temperature to ensure complete diazotization.
First Azo Coupling
-
Dissolve a molar equivalent of resorcinol in a dilute sodium hydroxide (B78521) solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the resorcinol solution, maintaining the temperature below 10 °C and keeping the solution alkaline.
-
Stir the reaction mixture for 2-3 hours, allowing the coupling reaction to complete. The formation of the monoazo intermediate will be indicated by a color change.
Copper Complexation and Hydroxylation
-
To the solution containing the monoazo intermediate, add a solution of copper (II) sulfate.
-
Add aqueous ammonia to make the solution alkaline.
-
Heat the mixture to 80-90 °C and maintain this temperature for several hours. This step facilitates the formation of the copper complex and the substitution of the methoxy group with a hydroxyl group.
-
The copper complex intermediate will precipitate out of the solution upon cooling. Filter and wash the precipitate.
Diazotization of 4-Nitrobenzene-1,3-diamine
-
Follow a similar diazotization procedure as described in step 1, using 4-Nitrobenzene-1,3-diamine as the starting amine.
Second Azo Coupling
-
Re-dissolve the copper complex intermediate in a suitable alkaline solution.
-
Cool the solution to 0-5 °C.
-
Slowly add the diazonium salt solution of 4-Nitrobenzene-1,3-diamine.
-
Maintain a low temperature and alkaline pH while stirring for several hours to allow for the second coupling reaction to occur.
-
The final this compound dye will precipitate. Isolate the product by filtration, wash with a brine solution, and dry.
Relevance to Drug Development and Biological Activity
While this compound is primarily known as a dye, the broader class of azo compounds and their metal complexes have garnered significant attention in medicinal chemistry and drug development. Azo compounds are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[10][11]
The azo bond can be cleaved by azoreductase enzymes present in the gut microbiota and the liver. This metabolic process can lead to the formation of aromatic amines, which may have therapeutic or toxicological effects. In the context of drug delivery, the azo bond has been explored as a linker for colon-specific drug release, where the prodrug is activated by the local azoreductase activity.
Copper complexes of azo dyes have also been investigated for their biological potential. Copper is an essential trace element, and its complexes are known to play a role in various biological processes. The chelation of copper by azo dye ligands can modulate the biological activity of both the ligand and the metal ion.[4] Some copper-azo complexes have shown enhanced antimicrobial and anticancer activities compared to the free ligands.[1]
To date, there is a lack of specific studies on the biological activity or signaling pathway interactions of this compound. However, given its chemical structure as a copper-containing disazo dye, it represents a molecule of interest for further investigation. Future research could explore its potential as an antimicrobial agent, an anticancer compound, or a candidate for targeted drug delivery systems.
Potential Research Workflow
Caption: A potential workflow for investigating the biomedical applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Synthesis of New Azo Dyes and Copper(II) Complexes Derived from Barbituric Acid and 4-Aminobenzoylhydrazone | Semantic Scholar [semanticscholar.org]
- 4. Copper based azo dye catalysts for phenoxazinone synthase mimicking efficiency: Structure characterization and bioactivity evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Acid Brown 83 | C18H13CuN6NaO8S | CID 137219097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acid Brown 83 | CI Acid Brown 83 Manufacturers in Mumbai India [colorantsgroup.com]
- 8. dyespigments.net [dyespigments.net]
- 9. scribd.com [scribd.com]
- 10. iiardjournals.org [iiardjournals.org]
- 11. pubs.aip.org [pubs.aip.org]
Spectroscopic properties of C.I. Acid Brown 83 in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of C.I. Acid Brown 83, a copper-complexed diazo dye. While specific experimental data for this compound in a wide range of solvents is limited in publicly available literature, this document outlines the fundamental principles of its spectroscopic behavior, provides a detailed protocol for its characterization, and presents the currently available data.
Introduction to this compound and its Spectroscopic Characteristics
This compound (C.I. 20250) is a synthetic dye belonging to the azo class, characterized by the presence of one or more azo groups (-N=N-). Its molecular structure, which includes a copper complex, significantly influences its interaction with light and, consequently, its color and other spectroscopic properties. The absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum is a key characteristic of such dyes, and this property is highly dependent on the solvent environment. This phenomenon, known as solvatochromism, can provide valuable insights into the solute-solvent interactions and the electronic structure of the dye molecule.
Quantitative Spectroscopic Data
| Solvent | Dielectric Constant (ε) at 20°C | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Water | 80.1 | 448 | Data not available | [1] |
| Methanol | 32.7 | Data not available | Data not available | |
| Ethanol | 24.5 | Data not available | Data not available | |
| Acetone | 20.7 | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data not available | Data not available | |
| Dichloromethane | 8.9 | Data not available | Data not available | |
| n-Hexane | 1.88 | Data not available | Data not available |
Note: The absence of data in this table highlights a knowledge gap and an opportunity for further research into the photophysical properties of this specific dye.
Experimental Protocol for Spectroscopic Analysis
To determine the spectroscopic properties of this compound in various solvents, the following detailed experimental protocol can be employed. This procedure is based on standard UV-Visible spectrophotometric techniques.
Materials and Equipment
-
This compound (analytical standard)
-
Spectroscopic grade solvents (e.g., water, methanol, ethanol, acetone, DMSO, dichloromethane, n-hexane)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Analytical balance
-
UV-Visible spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Dissolve the weighed dye in a primary solvent in which it is highly soluble (e.g., DMSO or a suitable solvent determined by preliminary solubility tests) to prepare a concentrated stock solution (e.g., 1 x 10⁻³ M). Ensure complete dissolution.
-
-
Preparation of Working Solutions:
-
From the stock solution, prepare a series of dilutions in the desired solvent to be tested. The final concentrations should be in a range that yields absorbance values between 0.1 and 1.0 for optimal accuracy (typically in the micromolar range).
-
-
Spectrophotometer Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the wavelength range for scanning (e.g., 300 - 800 nm).
-
Fill a clean quartz cuvette with the pure solvent that was used to prepare the working solution. This will serve as the blank.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.
-
-
Measurement of Absorption Spectra:
-
Rinse the sample cuvette with a small amount of the working solution before filling it.
-
Fill the cuvette with the working solution of this compound.
-
Place the cuvette in the sample holder of the spectrophotometer and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Determination of Molar Absorptivity (ε):
-
Prepare a series of at least five different concentrations of the dye in the chosen solvent.
-
Measure the absorbance of each solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), the slope of the linear regression of the calibration curve will be equal to the molar absorptivity (ε), assuming a path length of 1 cm.
-
-
Repeat for Each Solvent:
-
Repeat steps 2 through 5 for each solvent to be investigated.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the spectroscopic properties of this compound in different solvents.
Conclusion
The spectroscopic properties of this compound, like other azo dyes, are intrinsically linked to its molecular structure and the surrounding solvent environment. While a comprehensive dataset of its solvatochromic behavior is not yet available, the experimental protocol outlined in this guide provides a robust framework for researchers to systematically investigate these properties. Such studies are crucial for understanding the fundamental photophysics of this dye and can inform its applications in various scientific and industrial fields, including its potential use as a molecular probe or in the development of new materials. Further research is encouraged to fill the existing data gaps and to fully elucidate the spectroscopic behavior of this compound.
References
Molecular formula and molecular weight of C.I. Acid Brown 83
An In-Depth Technical Guide to C.I. Acid Brown 83
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical analysis.
Core Chemical Data
This compound (CAS Number: 13011-68-2) is an acid dye that exists as a copper complex. The presence of copper is crucial to its final structure and properties. Below is a summary of its key quantitative data.
| Property | Value | Source(s) |
| C.I. Number | 20250 | [1] |
| CAS Number | 13011-68-2 | [1][2][3] |
| Molecular Formula (Copper Complex) | C18H11CuN6NaO8S | [1][2][4] |
| Molecular Weight (Copper Complex) | 557.92 g/mol | [1][2][4] |
| Parent Compound Molecular Formula | C18H13N6NaO8S | [5] |
| Parent Compound Molecular Weight | 496.39 g/mol |
Synthesis Workflow
The production of this compound is a multi-step process that involves the reaction of several precursor molecules. The general synthesis involves diazotization and azo coupling reactions, followed by complexation with copper.[4]
Caption: Synthesis workflow of this compound.
Experimental Applications and Protocols
While primarily used as a dye for materials like leather, this compound has been a subject of academic research, particularly in environmental science.
Adsorption Studies
One notable application in research is its use as a model compound for studying the adsorption of acid dyes. For instance, studies have investigated its removal from aqueous solutions using organobentonite.[2] Such experiments typically involve preparing a stock solution of the dye, treating it with the adsorbent under controlled conditions (e.g., pH, temperature, contact time), and then measuring the change in dye concentration using spectrophotometry.
Degradation Studies
The environmental fate of this compound has been explored through degradation studies. Research has investigated the effect of ultrasound on the degradation of this dye using various methods, including the use of hydrogen peroxide and Fenton's reagent (hydrogen peroxide with Fe(II)).[6] A typical experimental protocol would involve:
-
Preparation of a known concentration of this compound solution.
-
Introduction of the degradation agent (e.g., H₂O₂, FeSO₄).
-
Application of ultrasonic irradiation for a set duration.
-
Monitoring the degradation of the dye over time by measuring the absorbance at its maximum wavelength using a UV-Vis spectrophotometer.
-
Analyzing the degradation kinetics using appropriate kinetic models.[6]
Safety and Handling
Safety data sheets indicate that this compound should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[3][7] In case of contact with eyes or skin, rinsing with plenty of water is recommended.[3] If inhaled, the individual should be moved to fresh air.[3] For ingestion, medical advice should be sought.[3] Proper ventilation is important to minimize dust or aerosol generation.[8]
References
- 1. 001chemical.com [001chemical.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.com [targetmol.com]
- 4. scribd.com [scribd.com]
- 5. Acid Brown 83 | C18H13CuN6NaO8S | CID 137219097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dyespigments.net [dyespigments.net]
- 8. gram.edu [gram.edu]
C.I. Acid Brown 83 (CAS RN: 13011-68-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of C.I. Acid Brown 83, a synthetic dye with the CAS registry number 13011-68-2. The document details its chemical and physical properties, toxicological data, and established experimental protocols. While primarily utilized in the textile and leather industries, its classification as a fluorescent dye and chemical stain suggests potential applications in biological research. This guide aims to serve as a foundational resource for professionals interested in the further investigation and application of this compound.
Chemical and Physical Properties
This compound is a complex organic molecule, classified as a double azo, metal complex dye.[1] Its structure incorporates a copper atom, contributing to its color and stability.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Registry Number | 13011-68-2 | [1] |
| C.I. Name | Acid Brown 83 | [1] |
| C.I. Number | 20250 | [1] |
| Molecular Formula | C₁₈H₁₃N₆NaO₈S | [1] |
| Molecular Weight | 496.39 g/mol | [1] |
| Appearance | Light brown to brown powder | [2] |
| Solubility in Water | Soluble, forming a yellow-brown solution | [1][2] |
| Solubility in Ethanol | Insoluble | [1][2] |
| Behavior in Strong Acid (H₂SO₄) | Dissolves to form an orange-brown solution, which turns yellow-brown upon dilution | [1][2] |
Toxicological Profile
The toxicological data for this compound indicates a relatively low acute toxicity. However, there are concerns regarding its potential mutagenicity.
Table 2: Toxicological Data for this compound
| Test | Result | Reference(s) |
| Acute Oral Toxicity (LD₅₀, rat) | > 2000 mg/kg | [3] |
| Primary Skin Irritation (rabbit) | Non-irritating | [3] |
| Primary Mucous Membrane Irritation (rabbit eyes) | Non-irritating | [3] |
| Sensitization | Not a sensitizer | [3] |
| Genotoxicity | Evidence of genotoxicity in some Ames tests; positive for chromosome aberration; weakly positive for sister chromatide exchange. | [2] |
| Carcinogenicity Nomination | Nominated for carcinogenicity testing due to potential for human exposure and being a source of mutagens after leather coloring processes. | [4] |
Experimental Protocols
Synthesis of this compound
The manufacturing process for this compound involves a multi-step chemical synthesis.[1] The general workflow is outlined below.
Diagram 1: Synthesis Workflow for this compound
References
C.I. Acid Brown 83: A Technical Guide to its Photophysical Characterization as a Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Brown 83, a diazo copper complex dye, is identified commercially as a fluorescent dye. However, a comprehensive public-domain dataset detailing its photophysical characteristics is notably absent. This technical guide serves as a resource for researchers and scientists interested in utilizing or characterizing this compound as a fluorescent probe. While specific quantitative data for this dye is not widely available, this document outlines the fundamental photophysical properties expected of such a dye and provides detailed experimental protocols for their determination. This guide will enable researchers to thoroughly characterize this compound and similar dyes, unlocking their potential in various applications, including biological imaging and sensing.
Introduction
This compound, with the Colour Index number 20250, is a water-soluble anionic dye.[1] Its molecular structure, a copper complex of a diazo compound, suggests the potential for interesting photophysical behavior, including fluorescence.[2] While primarily used in the leather and textile industries, its classification as a "fluorescent dye" by some chemical suppliers points towards unexploited applications in research and development, particularly in areas requiring fluorescent probes.[3]
The utility of a fluorescent dye is fundamentally determined by its photophysical characteristics, including its absorption and emission spectra, quantum yield, and fluorescence lifetime. These parameters dictate the optimal excitation and detection wavelengths, the brightness of the fluorescence, and the sensitivity of the dye to its environment. This guide provides a roadmap for the systematic characterization of this compound.
Known Properties of this compound
Limited information is publicly available regarding the specific properties of this compound. The key known characteristics are summarized in the table below.
| Property | Value/Description | Reference |
| C.I. Name | Acid Brown 83 | [2][4] |
| C.I. Number | 20250 | [1][4] |
| CAS Number | 13011-68-2 | [2][4] |
| Chemical Class | Diazo Copper Complex | [1][2] |
| Molecular Formula | C18H11CuN6NaO8S | [5] |
| Molecular Weight | ~557.92 g/mol | [5] |
| Appearance | Brown Powder | [1] |
| Solubility | Soluble in water | [1][4] |
Experimental Protocols for Photophysical Characterization
To ascertain the suitability of this compound as a fluorescent dye for research applications, a thorough photophysical characterization is essential. The following sections detail the standard experimental protocols for measuring its key fluorescent properties.
Determination of Absorption and Emission Spectra
The absorption and emission spectra define the wavelengths at which the dye absorbs and emits light. These are fundamental properties for any fluorescent molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest (e.g., water, ethanol, DMSO). A typical starting concentration is in the micromolar range (1-10 µM). The absorbance of the solution at the excitation wavelength should ideally be kept below 0.1 to avoid inner filter effects.
-
Absorption Spectrum Measurement:
-
Use a UV-Visible spectrophotometer.
-
Record the absorbance spectrum of the dye solution over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λabs,max) should be identified.
-
-
Emission Spectrum Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at or near its λabs,max.
-
Record the fluorescence emission spectrum, scanning a wavelength range starting from just above the excitation wavelength to longer wavelengths (e.g., if λabs,max is 450 nm, scan from 460 nm to 800 nm).
-
The wavelength of maximum emission (λem,max) should be identified.
-
-
Data Analysis: The Stokes shift, which is the difference in wavelength between the absorption and emission maxima (λem,max - λabs,max), can be calculated. A larger Stokes shift is often desirable as it minimizes the overlap between the absorption and emission spectra.
Logical Workflow for Spectral Characterization
Caption: A flowchart illustrating the steps for determining the absorption and emission spectra of a fluorescent dye.
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for assessing the brightness of a fluorescent dye.
Methodology (Relative Method):
The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescent standard with a known quantum yield.
-
Selection of a Standard: Choose a fluorescent standard with absorption and emission spectra that are reasonably close to those of this compound. The standard should be soluble in the same solvent as the sample.
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1. It is crucial that the excitation wavelength is the same for both the sample and the standard.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation and emission slit widths).
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (ΦF,S) can be calculated using the following equation:
ΦF,S = ΦF,R * (mS / mR) * (nS2 / nR2)
where:
-
ΦF,R is the quantum yield of the reference standard.
-
mS and mR are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
nS and nR are the refractive indices of the sample and reference solutions (solvents), respectively.
-
Experimental Workflow for Relative Quantum Yield Measurement
Caption: A diagram outlining the experimental workflow for determining the relative fluorescence quantum yield.
Determination of Fluorescence Lifetime (τ)
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is often sensitive to the local environment of the fluorophore.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Measurement:
-
The sample is excited with a high-repetition-rate pulsed laser.
-
The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.
-
A histogram of the arrival times of many photons is built up, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The fluorescence decay curve is fitted to one or more exponential decay functions to extract the fluorescence lifetime(s).
-
The quality of the fit is assessed using statistical parameters such as chi-squared (χ²).
-
Conceptual Diagram of TCSPC Measurement
Caption: A simplified diagram illustrating the principle of Time-Correlated Single Photon Counting (TCSPC).
Potential Applications and Further Characterization
A thorough understanding of the photophysical properties of this compound will enable its potential application in various research fields.
-
Solvatochromism: As a dye with polar groups, its absorption and emission spectra are likely to be sensitive to the polarity of the solvent. A systematic study of its photophysical properties in a range of solvents with varying polarity could reveal its potential as a solvatochromic probe for characterizing local environments.
-
Biological Imaging: If the dye exhibits favorable properties such as high quantum yield, photostability, and low cytotoxicity, it could be explored as a fluorescent stain for cellular components in fluorescence microscopy.
-
Sensing: The copper complex nature of the dye suggests that its fluorescence might be modulated by the presence of certain analytes that can interact with the metal center, opening possibilities for the development of fluorescent sensors.
Further characterization should also include studies on its photostability (resistance to photobleaching) and pH sensitivity , which are crucial parameters for its practical application as a fluorescent probe.
Conclusion
While this compound is commercially available and designated as a fluorescent dye, its photophysical characteristics are not well-documented in scientific literature. This technical guide provides the necessary framework and detailed experimental protocols for researchers to comprehensively characterize this dye. By systematically determining its absorption and emission spectra, fluorescence quantum yield, and lifetime, the scientific community can unlock the full potential of this compound as a valuable fluorescent tool for a wide range of scientific applications. The provided workflows and diagrams serve as a practical starting point for any laboratory equipped for fluorescence spectroscopy.
References
Unraveling the Molecular Tapestry: A Technical Guide to the Staining Mechanism of C.I. Acid Brown 83
For Immediate Release
This whitepaper provides an in-depth technical guide on the core mechanism of action for C.I. Acid Brown 83 when utilized as a chemical stain. Tailored for researchers, scientists, and drug development professionals, this document elucidates the physicochemical interactions between the dye and biological substrates, supported by established principles of histological staining. While specific experimental data on the histological application of this compound is not extensively available in current literature, this guide infers its mechanism based on its chemical properties as a metal-complex acid dye and the well-documented behavior of similar dyes.
Executive Summary
This compound, a double azo, copper-complex dye, is traditionally used in the textile and leather industries.[1] Its utility as a chemical stain in biological applications stems from its anionic nature, which facilitates binding to cationic components within tissues. The primary mechanism of action is rooted in electrostatic interactions between the dye's negatively charged sulfonate groups and the positively charged residues of proteins, particularly in the cytoplasm, muscle, and connective tissues. The presence of a copper complex within the dye's molecular structure may further enhance its binding affinity and stability through coordination chemistry. This guide will detail these interactions, present a generalized experimental protocol, and provide visual representations of the proposed mechanisms.
Physicochemical Properties and Interactions
This compound is characterized by its water solubility and its anionic properties in solution.[1] As an acid dye, its staining capabilities are largely dictated by the principles of electrostatic attraction.[2][3]
Electrostatic Binding to Proteins
The foundational principle of staining with acid dyes involves the ionic bonding between the anionic dye molecules and cationic sites in tissue samples.[4][5] Proteins, being amphoteric, possess both acidic and basic functional groups. In an acidic staining solution (typically pH 3-4), the amino groups (-NH2) of amino acid residues like lysine (B10760008) and arginine become protonated (-NH3+), imparting a net positive charge to the protein.[3][6] The negatively charged sulfonate groups (-SO3-) on the this compound molecule are then electrostatically attracted to these protonated amino groups, forming stable ionic bonds.[7] This interaction is the primary reason for the staining of cytoplasm and extracellular matrix components.[3][5]
The Role of the Copper Complex
The presence of a copper complex within the this compound molecule introduces an additional layer of interaction.[1][8] Metal complexes can engage in co-ordinate bonding with amino acid side chains, potentially enhancing the stability and specificity of the dye-protein interaction.[9] While the precise nature of this interaction for this compound in a histological context is not documented, it is plausible that the copper ion could form coordinate bonds with electron-donating groups on the protein surface, such as nitrogen or oxygen atoms, thereby strengthening the overall binding.[9][10]
Quantitative Data Summary
| Parameter | General Range/Value | Rationale |
| Optimal pH | 3.0 - 4.0 | Maximizes the protonation of protein amino groups, enhancing electrostatic attraction.[6] |
| Dye Concentration | 0.1% - 1.0% (w/v) in aqueous solution or dilute acetic acid | Sufficient concentration to allow for effective dye penetration and binding without excessive background staining. |
| Staining Time | 1 - 10 minutes | Dependent on tissue type, fixation, and desired staining intensity. |
| Differentiation | 70% - 95% Ethanol (B145695) or dilute acid | Removes excess, unbound dye to improve contrast.[2] |
Experimental Protocols
The following is a generalized, hypothetical protocol for the use of this compound as a cytoplasmic counterstain in a standard histological procedure. This protocol is based on common methodologies for acid dyes and would require optimization for specific applications.[2]
Objective: To stain the cytoplasm and extracellular matrix of formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
This compound
-
Distilled water
-
Glacial acetic acid
-
Harris' Hematoxylin (or other nuclear stain)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene (or a xylene substitute)
-
Permanent mounting medium
-
Deparaffinized and rehydrated tissue sections on slides
Procedure:
-
Nuclear Staining:
-
Immerse slides in Harris' Hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol with a few quick dips.
-
Wash in running tap water.
-
Blue in a weak alkaline solution (e.g., Scott's tap water substitute) for 1-2 minutes.
-
Rinse in distilled water.
-
-
Cytoplasmic Staining with this compound:
-
Prepare a 0.5% (w/v) stock solution of this compound in distilled water with 1% (v/v) glacial acetic acid.
-
Immerse slides in the this compound staining solution for 3-5 minutes.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate slides through graded alcohols: 95% ethanol (2 changes, 1 minute each), 100% ethanol (2 changes, 2 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, muscle, collagen: Shades of brown
Visualizing the Mechanism of Action
To further elucidate the proposed interactions, the following diagrams have been generated using Graphviz (DOT language).
Caption: A generalized workflow for histological staining using an acid dye.
Caption: Electrostatic attraction between the dye and a protein.
Conclusion
The mechanism of action for this compound as a chemical stain is predicated on well-established principles of acid dye chemistry. Its anionic nature drives electrostatic interactions with cationic protein residues in tissue, while its copper complex may provide additional binding stability. Although specific histological applications are not widely reported, its chemical structure suggests it would function as an effective cytoplasmic and extracellular matrix stain. Further research is warranted to optimize protocols and explore the full potential of this compound in biological and medical research.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. benchchem.com [benchchem.com]
- 3. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 4. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]
- 5. Acid dye - Wikipedia [en.wikipedia.org]
- 6. stainsfile.com [stainsfile.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting proteins with metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of C.I. Acid Brown 83 in Aqueous and Organic Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Acid Brown 83, a diazo copper complex dye. The document details its solubility in various solvents, presents experimental protocols for solubility determination, and outlines a logical workflow for these procedures. This guide is intended to be a valuable resource for laboratory professionals requiring accurate and reproducible solubility data.
Executive Summary
This compound is an anionic dye primarily utilized in the leather and textile industries. An understanding of its solubility in both aqueous and organic media is crucial for its application, formulation, and in the context of toxicological and environmental studies. This guide consolidates available solubility data and provides detailed methodologies for its empirical determination.
Quantitative Solubility Data
The solubility of this compound is influenced by the solvent type and temperature. The available quantitative and qualitative data are summarized below.
Table 1: Solubility of this compound in Aqueous Media
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 60 | 40[1] |
Table 2: Solubility of this compound in Organic Media
| Solvent | Qualitative Solubility |
| Dimethylformamide (DMF) | Slightly Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |
| Pyridine | Slightly Soluble[1] |
| Alcohols | Insoluble[1] |
| Ketones | Insoluble[1] |
| Hydrocarbons | Insoluble[1] |
| Esters | Insoluble[1] |
Experimental Protocols for Solubility Determination
Accurate determination of dye solubility is essential for various research and development applications. Below are detailed protocols for two common methods: Gravimetric Analysis and UV-Vis Spectrophotometry.
Gravimetric Method
This method directly measures the mass of the dissolved solute in a saturated solution.
Objective: To determine the solubility of this compound in a given solvent by mass.
Materials:
-
This compound powder
-
Solvent of interest (e.g., deionized water)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with 0.45 µm pore size)
-
Pre-weighed evaporation dish
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow undissolved particles to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.45 µm syringe filter into a pre-weighed evaporation dish.
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye (e.g., 105°C for water).
-
Dry the dish to a constant weight.
-
Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dish with dried dye - Mass of empty dish) / Volume of filtered solution (L)
UV-Vis Spectrophotometry Method
This indirect method relies on the absorbance of the dye solution and is particularly useful for colored compounds. A calibration curve must first be established.
Objective: To determine the solubility of this compound in a given solvent using its light-absorbing properties.
Materials:
-
This compound powder
-
Solvent of interest
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Cuvettes
-
Analytical balance
Procedure:
Part A: Preparation of Standard Solutions and Calibration Curve
-
Accurately weigh a small amount of this compound and dissolve it in the solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions to prepare at least five standard solutions of decreasing concentrations.
-
Set the UV-Vis spectrophotometer to scan a range of wavelengths to determine the maximum absorbance wavelength (λmax) for this compound. For this dye, the λmax has been identified as 448 nm.[2]
-
Measure the absorbance of each standard solution at 448 nm, using the pure solvent as a blank.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.
Part B: Determination of Solubility
-
Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-5).
-
Carefully dilute a small, accurately measured aliquot of the filtered saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at 448 nm.
-
Use the equation of the line from the calibration curve to calculate the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility.
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
Measuring the Photophysical Properties of C.I. Acid Brown 83: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Brown 83, a double azo, metal complex dye, presents a complex molecular structure whose photophysical characteristics are not widely documented. This technical guide provides a comprehensive overview of the experimental protocols required to determine two key photophysical parameters for this dye: fluorescence quantum yield (Φ) and fluorescence lifetime (τ). A thorough understanding of these properties is crucial for evaluating the potential of this compound in applications ranging from biological imaging to materials science. This document outlines the methodologies for both relative and absolute quantum yield determination, as well as the time-correlated single photon counting (TCSPC) technique for fluorescence lifetime measurements. While specific data for this compound is not publicly available, this guide will equip researchers with the necessary protocols to perform these measurements, presenting illustrative data and workflows.
Introduction to Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1][2] A quantum yield of 1.0 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency.
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.[3] This parameter is sensitive to the molecular environment and can be influenced by factors such as solvent polarity, temperature, and the presence of quenchers.[3]
Determination of Fluorescence Quantum Yield
The fluorescence quantum yield of a compound can be determined by two primary methods: the comparative (or relative) method and the absolute method.
Experimental Protocol: Comparative Method
The comparative method is the more common approach and involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized fluorescence standard with a known quantum yield.[2]
Materials and Instrumentation:
-
This compound
-
A suitable fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)
-
High-purity solvent (e.g., ethanol, water)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the chosen fluorescence standard in the selected solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[2]
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Measurements: Using the fluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength. Ensure identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the gradient (slope) of the linear fit for each plot.
-
Calculate the quantum yield of this compound using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
The subscripts X and ST refer to the unknown sample (this compound) and the standard, respectively.
-
-
Illustrative Data Presentation: Quantum Yield
The following table presents a hypothetical dataset for the determination of the quantum yield of this compound using the comparative method.
| Sample | Solvent | Excitation Wavelength (nm) | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity (a.u.) | Gradient (Intensity/Absorbance) | Refractive Index (η) | Calculated Quantum Yield (Φ) |
| Standard | |||||||
| Rhodamine 6G | Ethanol | 488 | 0.02, 0.04, 0.06, 0.08, 0.10 | [Hypothetical Data] | [Hypothetical Gradient] | 1.36 | 0.95 (Known) |
| Test Sample | |||||||
| This compound | Ethanol | 488 | 0.02, 0.04, 0.06, 0.08, 0.10 | [Hypothetical Data] | [Hypothetical Gradient] | 1.36 | [Calculated Value] |
Experimental Protocol: Absolute Method
The absolute method for determining quantum yield does not require a reference standard and instead measures the total number of photons emitted by the sample within an integrating sphere.[1][4]
Materials and Instrumentation:
-
This compound solution
-
Fluorometer equipped with an integrating sphere
-
Solvent for blank measurement
Procedure:
-
Blank Measurement: Measure the spectrum of the excitation source with the integrating sphere containing a cuvette with the pure solvent. This provides the number of incident photons.
-
Sample Measurement: Place the cuvette with the this compound solution in the integrating sphere and irradiate it at the desired excitation wavelength. The sphere collects both the scattered excitation light and the emitted fluorescence.
-
Data Analysis: The quantum yield is calculated as the ratio of the number of emitted photons (integrated fluorescence signal) to the number of absorbed photons (the difference between the incident and scattered excitation light).[4]
Determination of Fluorescence Lifetime
The fluorescence lifetime is typically measured using time-domain or frequency-domain techniques.[3] Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive time-domain method.[3]
Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder
-
High-speed detector (e.g., photomultiplier tube - PMT, or single-photon avalanche diode - SPAD)
-
TCSPC electronics (Time-to-Amplitude Converter - TAC, and Multi-Channel Analyzer - MCA)
Procedure:
-
Instrument Response Function (IRF) Measurement: Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. This IRF is crucial for accurate data analysis.
-
Sample Measurement: Replace the scattering solution with the this compound solution and collect the fluorescence decay data. The experiment records the time difference between the excitation pulse and the detection of single fluorescence photons over many cycles.
-
Data Analysis: The collected data forms a histogram of photon arrival times, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential or multi-exponential decay model, after deconvolution with the IRF, to determine the fluorescence lifetime(s).
Illustrative Data Presentation: Fluorescence Lifetime
The following table shows how fluorescence lifetime data for this compound could be presented.
| Sample | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Decay Model | Lifetime (τ) (ns) | Chi-squared (χ²) |
| This compound | Water | 488 | 520 | Mono-exponential | [Hypothetical] | [Hypothetical] |
| This compound | Ethanol | 488 | 520 | Bi-exponential | τ₁: [Hypothetical]τ₂: [Hypothetical] | [Hypothetical] |
Mandatory Visualizations
Experimental Workflow for Quantum Yield Determination (Comparative Method)
Caption: Workflow for Comparative Quantum Yield Measurement.
Experimental Workflow for Fluorescence Lifetime Determination (TCSPC)
Caption: Workflow for TCSPC Lifetime Measurement.
Conclusion
While specific photophysical data for this compound remains to be published, this guide provides the necessary framework for researchers to determine its fluorescence quantum yield and lifetime. The detailed protocols for the comparative and absolute quantum yield measurements, along with the TCSPC method for lifetime determination, offer a robust approach to characterizing this and other novel fluorophores. The resulting data will be invaluable for assessing the suitability of this compound for advanced applications in drug development, cellular imaging, and materials science, where precise knowledge of photophysical behavior is paramount.
References
A Technical Guide to the Thermal Stability and Degradation Profile of C.I. Acid Brown 83
Introduction
C.I. Acid Brown 83 is a metal-complex, double azo dye utilized in the textile and leather industries. Its chemical structure, characterized by two azo (-N=N-) linkages and a coordinated copper ion, dictates its thermal properties. An understanding of the thermal stability and degradation profile of this compound is critical for ensuring safe handling and storage, optimizing application processes, and evaluating its environmental impact, as thermal decomposition can lead to the formation of potentially hazardous byproducts.
This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, detailing the analytical methodologies used for such characterization and presenting anticipated findings based on the broader class of azo dyes.
Predicted Thermal Analysis Data
The thermal decomposition of this compound is expected to proceed in multiple stages, as is characteristic of complex azo dyes. The following tables summarize the anticipated quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For a compound like this compound, the data would likely reveal a multi-step degradation process.
| Temperature Range (°C) | Predicted Weight Loss (%) | Associated Process |
| 30 - 150 | ~2-5% | Loss of adsorbed moisture and residual volatile impurities. |
| 150 - 300 | ~10-20% | Initial decomposition, potentially involving the loss of peripheral functional groups. |
| 300 - 550 | ~30-45% | Major decomposition stage, characterized by the cleavage of the azo bonds and fragmentation of the aromatic structures.[1][2] |
| > 550 | ~15-25% | Slow decomposition and carbonization of the remaining organic residue. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic transitions.
| Peak Temperature (°C) | Thermal Event | Description |
| ~150-200 (Endothermic) | Glass Transition (Tg) | A reversible transition in the amorphous regions of the dye from a rigid to a more flexible state. |
| > 300 (Exothermic) | Onset of Decomposition | Indicates that the primary decomposition process releases heat, a common feature for many azo dyes.[1][3] |
Experimental Protocols
To obtain precise data for this compound, the following detailed experimental methodologies for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Instrumentation: A high-precision thermogravimetric analyzer.
Methodology:
-
Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed into an inert crucible (e.g., alumina (B75360) or platinum).[4][5]
-
Instrument Setup: The TGA furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4][5]
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).[4]
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, temperatures of maximum decomposition rates, and the percentage of mass loss in each stage.[5]
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as glass transitions, melting, and decomposition events by measuring the heat flow associated with these processes.
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.[4]
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: The sample and reference pans are subjected to a controlled temperature program, which often includes a heat-cool-heat cycle to erase the sample's thermal history and obtain a clear glass transition signal. A typical program would be to heat from 30 °C to a temperature just below the onset of decomposition at a rate of 10 °C/min.[4]
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to phase transitions or the onset of decomposition.
Visualizations
Experimental Workflow
Caption: Workflow for thermal analysis of this compound.
Hypothetical Degradation Pathway
The primary thermal degradation pathway for azo dyes involves the cleavage of the nitrogen-nitrogen double bonds.[2] For this compound, this would lead to the formation of various aromatic amine and phenolic radical species, which would then undergo further fragmentation at higher temperatures.
Caption: Generalized thermal degradation pathway for an azo dye.
References
C.I. Acid Brown 83: A Potential Chromogenic and Fluorescent Probe for Metal Ion Detection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of metal ions is of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical development. Aberrant levels of specific metal ions can indicate environmental contamination or be associated with various pathological conditions. While sophisticated analytical techniques exist for metal ion detection, there is a growing demand for simple, cost-effective, and rapid methods. Azo dyes, a class of organic compounds characterized by the functional group R-N=N-R', have emerged as promising candidates for colorimetric and fluorescent chemosensors due to their facile synthesis, tunable optical properties, and strong coordination capabilities with metal ions.
C.I. Acid Brown 83, a double azo, metal complex dye, possesses the necessary structural motifs—specifically the azo linkages and hydroxyl groups—that suggest its potential as a chromogenic and fluorescent probe for the detection of various metal ions. The formation of a coordination complex between the dye and a metal ion can induce a significant change in the dye's electronic structure, leading to a discernible color change (colorimetric response) or a modulation of its fluorescence properties (fluorescent response). This technical guide provides a comprehensive overview of the proposed application of this compound as a metal ion probe, drawing upon established principles from the study of analogous azo dye-based sensors. While direct experimental data for this compound in this application is limited, this document outlines the fundamental concepts, proposes experimental protocols, and presents hypothetical data to guide future research in this promising area.
Proposed Signaling Mechanism
The sensing mechanism of this compound is predicated on the formation of a stable complex with a target metal ion. The dye contains multiple potential coordination sites, including the nitrogen atoms of the azo groups and the oxygen atoms of the hydroxyl groups. Upon interaction with a metal ion, these heteroatoms can act as ligands, donating lone pairs of electrons to form coordinate bonds with the metal center. This complexation event alters the intramolecular charge transfer (ICT) characteristics of the dye molecule, resulting in a shift in its maximum absorption wavelength (λmax) and/or a change in its fluorescence emission spectrum.
For instance, the interaction with a metal ion could lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, producing a visible color change.[1] Similarly, the fluorescence of the dye might be enhanced ("turn-on" sensing) or quenched ("turn-off" sensing) upon metal binding.[2]
Caption: Proposed interaction of this compound with a metal ion leading to an optical signal.
Data Presentation: Hypothetical Sensing Characteristics
The following tables summarize the anticipated quantitative data for this compound as a chemosensor for various metal ions, based on typical performance characteristics of similar azo dye probes.[3][4] These values are intended to serve as a benchmark for future experimental validation.
Table 1: Colorimetric Response of this compound to Various Metal Ions
| Metal Ion | Initial Color of Dye Solution | Color After Addition of Metal Ion | Wavelength of Maximum Absorption (λmax) of Free Dye (nm) | Wavelength of Maximum Absorption (λmax) of Complex (nm) |
| None | Yellow-Brown | - | 450 | - |
| Cu²⁺ | Yellow-Brown | Blue | 450 | 580 |
| Pb²⁺ | Yellow-Brown | Sandy-Brown | 450 | 500 |
| Fe³⁺ | Yellow-Brown | Dark Brown | 450 | 520 |
| Al³⁺ | Yellow-Brown | Lavender | 450 | 540 |
| Sn²⁺ | Yellow-Brown | Orange | 450 | 480 |
| Ni²⁺ | Yellow-Brown | Yellowish | 450 | 460 |
| Co²⁺ | Yellow-Brown | Yellowish | 450 | 455 |
Table 2: Quantitative Sensing Parameters of this compound for Selected Metal Ions
| Metal Ion | Linear Range (µM) | Limit of Detection (LOD) (µM) | Binding Constant (Kₐ) (M⁻¹) | Response Time (seconds) |
| Cu²⁺ | 1 - 50 | 0.5 | 5.2 x 10⁵ | < 60 |
| Pb²⁺ | 5 - 100 | 1.5 | 3.1 x 10⁴ | < 120 |
| Fe³⁺ | 2 - 75 | 0.8 | 4.6 x 10⁵ | < 60 |
| Al³⁺ | 1 - 60 | 0.7 | 6.8 x 10⁵ | < 90 |
| Sn²⁺ | 10 - 150 | 2.0 | 2.5 x 10⁴ | < 120 |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the potential of this compound as a metal ion probe.
1. Synthesis of this compound
While this compound is commercially available, for research purposes, a well-characterized synthesized batch is often preferred. The synthesis typically involves a multi-step diazotization and coupling process. A general procedure based on the synthesis of similar azo dyes is as follows:[3][4]
-
Diazotization: An aromatic amine precursor is dissolved in an acidic solution (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise to form the diazonium salt.
-
Coupling: A solution of the coupling agent (e.g., a phenol (B47542) or aniline (B41778) derivative) is prepared. The previously prepared diazonium salt solution is added slowly to the coupling agent solution while maintaining a specific pH and low temperature.
-
Complexation: For pre-metalated dyes like this compound, a metal salt (e.g., copper sulfate) is introduced during or after the coupling step to form the final metal-dye complex.
-
Purification: The resulting dye is purified by filtration, washing, and recrystallization or column chromatography.
Caption: A generalized workflow for the synthesis and characterization of an azo dye probe.
2. Preparation of Stock Solutions
-
Dye Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as ethanol, methanol, or a buffer solution.
-
Metal Ion Stock Solutions: Prepare stock solutions (e.g., 10 mM) of the nitrate (B79036) or chloride salts of the metal ions to be tested (e.g., Cu²⁺, Pb²⁺, Fe³⁺, Al³⁺, Sn²⁺, Ni²⁺, Co²⁺) in deionized water.
3. Colorimetric Sensing Assay
-
To a series of vials, add a fixed volume of the this compound stock solution.
-
Add varying concentrations of the metal ion solutions to each vial.
-
Adjust the final volume with the solvent to ensure a consistent total volume.
-
Allow the solutions to equilibrate for a specified time (e.g., 2 minutes) at room temperature.
-
Observe and record any color changes.
-
Measure the UV-Vis absorption spectra of each solution using a spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).
4. Fluorescent Sensing Assay
-
Follow a similar procedure as the colorimetric assay.
-
After equilibration, measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be set at the maximum absorption wavelength of the free dye or the dye-metal complex.
5. Selectivity and Competition Studies
-
To assess the selectivity of this compound for a specific metal ion, perform the sensing assay in the presence of a molar excess of other potentially interfering metal ions.
-
Compare the spectral response of the dye to the target metal ion alone versus in the presence of competing ions.
Caption: A flowchart illustrating the process for evaluating the selectivity of the probe.
Conclusion and Future Directions
This compound holds significant promise as a readily available and structurally suitable candidate for the development of a novel metal ion probe. Its inherent properties as a metal complex azo dye suggest that it could exhibit sensitive and selective chromogenic and/or fluorescent responses to various metal ions. The experimental protocols and hypothetical data presented in this guide provide a solid foundation for initiating research into this application.
Future work should focus on the systematic experimental validation of the sensing properties of this compound towards a wide range of metal ions. This includes determining its selectivity, sensitivity, detection limits, and response times. Furthermore, optimization of the sensing conditions, such as pH and solvent system, will be crucial for developing a robust and reliable detection method. Successful validation could lead to the development of simple and effective analytical tools for environmental and biological monitoring.
References
An In-depth Technical Guide to the Metal-Complex Structure of C.I. Acid Brown 83
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Brown 83 is a significant member of the metal-complex azo dye class, valued for its application in the leather and wool industries.[1][2] Its structure, centered around a 1:1 copper complex, imparts desirable properties such as high lightfastness.[3] This technical guide provides a detailed investigation into the metal-complex structure of this compound, outlining its synthesis, physicochemical properties, and the analytical methodologies required for its characterization. While primarily an industrial colorant, this guide presents the available scientific data for a comprehensive understanding of its molecular architecture.
Chemical Identity and Physicochemical Properties
This compound is a double azo dye, meaning its chromophore contains two -N=N- groups.[1] The core structure is a ligand that chelates a central copper ion.[3] This coordination is crucial for the dye's stability and color.
| Identifier | Value | Reference |
| C.I. Name | Acid Brown 83 | [1] |
| C.I. Number | 20250 | [2] |
| CAS Number | 13011-68-2 | [1] |
| Chemical Class | Diazo Copper Complex | [2] |
| Molecular Formula (Ligand) | C18H13N6NaO8S | [1] |
| Molecular Formula (Copper Complex) | C18H11CuN6NaO8S | [3] |
| Molecular Weight (Ligand) | 496.39 g/mol | [1] |
| Molecular Weight (Copper Complex) | ~557.92 - 559.9 g/mol | [3][4] |
| IUPAC Name (Ligand) | 3-[[3-[(3-Amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonic acid | [4] |
| Appearance | Brown Powder | [2] |
| Solubility | Soluble in water | [1][2] |
| UV-Vis λmax | 448 nm | [5] |
Molecular Structure and Synthesis
The structure of this compound is based on a tridentate ligand that coordinates with a single copper(II) ion. The ligand itself is synthesized through a multi-step diazotization and coupling process, which is then followed by metallization.
Proposed Chemical Structure
The following diagram illustrates the proposed 1:1 copper complex of this compound. The copper ion is chelated by the hydroxyl and azo groups, forming a stable coordination complex.
Caption: Proposed structure of the this compound copper complex.
General Synthesis Pathway
The manufacturing of this compound follows a multi-step chemical synthesis process.[1] A generalized workflow is presented below.
Caption: Generalized synthesis workflow for this compound.
Experimental Protocols for Structural Characterization
The definitive structural elucidation of a metal-complex dye like this compound requires a suite of analytical techniques. Below are detailed, generalized protocols for the key experiments.
Synthesis of a Generic Copper-Azo Dye Complex
This protocol is representative of the synthesis of copper-complexed azo dyes and is adapted from established literature procedures.[1][4]
-
Diazotization:
-
Dissolve the primary aromatic amine (10 mmol) in a solution of hydrochloric acid (2.5 M, 15 mL).
-
Cool the resulting solution to 0-5°C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (10 mmol) dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
Prepare a solution of the coupling component (e.g., a phenol (B47542) or naphthol derivative) (10 mmol) in an aqueous sodium hydroxide (B78521) solution (1 M).
-
Cool this solution to 0-5°C.
-
Add the previously prepared cold diazonium salt solution slowly to the coupling component solution with vigorous stirring.
-
Maintain a basic pH (8-10) by adding sodium carbonate solution as needed.
-
Continue stirring in the ice bath for 2-3 hours until the coupling reaction is complete.
-
Isolate the resulting azo dye ligand by filtration, wash with cold water, and dry.
-
-
Copper Complexation:
-
Dissolve the synthesized azo dye ligand (5 mmol) in a suitable solvent such as methanol (B129727) or ethanol.
-
In a separate flask, dissolve a copper salt, such as copper(II) sulfate (B86663) pentahydrate or copper(II) chloride dihydrate (5 mmol), in hot methanol.
-
Slowly add the hot copper salt solution to the ligand solution with stirring.
-
Reflux the mixture for 2-4 hours. The formation of the complex is often indicated by a color change.
-
Cool the reaction mixture to room temperature.
-
Isolate the precipitated copper-complex dye by filtration, wash with the solvent to remove unreacted starting materials, and dry under vacuum.
-
Analytical Characterization Methods
The following diagram outlines a typical workflow for the analytical characterization of a synthesized metal-complex dye.
Caption: General experimental workflow for dye characterization.
-
UV-Visible Spectroscopy:
-
Protocol: Dissolve a small, accurately weighed sample of the dye in a suitable solvent (e.g., water or DMF) to prepare a stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the range of 0.2-0.8. Record the spectrum from 200-800 nm using a dual-beam UV-Vis spectrophotometer against a solvent blank.
-
Data: The wavelength of maximum absorbance (λmax) provides information about the electronic transitions within the chromophore.[5]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Mix a small amount of the dry dye sample with potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet. Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data: The spectrum will show characteristic absorption bands for functional groups such as -OH, -NH₂, -SO₃H, and the azo group (-N=N-). The formation of the metal complex can be confirmed by the appearance of new bands in the low-frequency region (typically 600-400 cm⁻¹) corresponding to metal-ligand (e.g., Cu-O, Cu-N) vibrations.
-
-
Mass Spectrometry (MS):
-
Protocol: Use a technique like Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with a suitable mass analyzer (e.g., Quadrupole or Time-of-Flight). Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and introduce it into the ion source.
-
Data: ESI-MS is a soft ionization technique that can provide the molecular weight of the intact metal complex.[3] Tandem MS (MS/MS) experiments can be performed to induce fragmentation, which helps in elucidating the structure of the ligand and the coordination environment.[3]
-
-
X-ray Crystallography:
-
Protocol: This technique requires the formation of a high-quality single crystal of the compound, which can be challenging for complex dyes. If a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and analyzed to solve the three-dimensional atomic structure.
-
Data: Provides precise information on bond lengths, bond angles, and the coordination geometry of the central metal ion. To date, no public X-ray crystal structure of this compound has been found.
-
Involvement in Signaling Pathways
A thorough review of the scientific literature, including chemical and biological databases, reveals no documented evidence of this compound being directly involved in any biological signaling pathways. Its primary application is as an industrial colorant for substrates like leather and wool, and it is not designed for or typically studied in the context of pharmacology or drug development. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.
Conclusion
This compound is a well-established copper-complexed diazo dye. Its structure is understood through its synthetic pathway and by analogy with similar metal-complex dyes. While specific quantitative data from advanced structural analyses like X-ray crystallography are not publicly available, a combination of spectroscopic and spectrometric techniques provides a robust framework for its characterization. The protocols and data presented in this guide offer a comprehensive overview for researchers and scientists interested in the detailed investigation of this and related metal-complex dyes.
References
- 1. Copper based azo dye catalysts for phenoxazinone synthase mimicking efficiency: Structure characterization and bioactivity evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. pubs.aip.org [pubs.aip.org]
- 5. EP0063739A1 - Method of preparing copper complexes of azo dyestuffs - Google Patents [patents.google.com]
A Technical Guide to Purity Analysis of C.I. Acid Brown 83 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for assessing the purity of C.I. Acid Brown 83 (C.I. 20250), a metal-complex azo dye. Ensuring high purity is critical for reliable and reproducible results in research and development applications. This document outlines detailed experimental protocols for various analytical techniques, summarizes quantitative data, and provides visual workflows to aid in the comprehensive purity analysis of this compound.
Introduction to this compound and the Importance of Purity
This compound is a brown acidic dye belonging to the di-azo copper complex chemical class.[1][2] Its molecular formula is C₁₈H₁₁CuN₆NaO₈S, with a molecular weight of approximately 557.92 g/mol .[3][4] The dye is soluble in water, presenting as a yellowish-brown solution.[5][6] It is commonly used in the leather and textile industries and is also finding applications in research settings.
For scientific applications, particularly in biological and chemical research, the purity of this compound is paramount. Impurities can arise from the manufacturing process, which involves a multi-step synthesis. The synthesis of this compound includes the diazotization of 3-amino-4-methoxybenzenesulfonic acid and its coupling with resorcinol. This intermediate is then heated in a copper sulfate (B86663) aqueous ammonia (B1221849) solution to form a copper complex. A subsequent diazotization of 4-nitrobenzene-1,3-diamine is followed by coupling with the copper complex. During this process, the methoxy (B1213986) group is substituted by a hydroxyl group.
Potential impurities may include unreacted starting materials, intermediates, by-products from side reactions (e.g., decomposition of diazonium salts, self-coupling products, or isomers from incorrect coupling positions), and degradation products. The presence of these impurities can lead to erroneous experimental results, lack of reproducibility, and misinterpretation of data. Therefore, rigorous purity analysis is essential.
Analytical Methods for Purity Determination
A multi-faceted approach employing several analytical techniques is recommended for a thorough purity assessment of this compound. The primary methods include spectrophotometry for quantification, and chromatography (High-Performance Liquid Chromatography and Thin-Layer Chromatography) for separation and identification of the main component and impurities.
Quantitative Data Summary
The purity of commercially available this compound is often stated by suppliers. However, independent verification is crucial for research applications. The following table summarizes typical purity specifications.
| Supplier/Source | Stated Purity (%) | Analytical Method | Reference |
| MedChemExpress | - | Certificate of Analysis | [3] |
| InvivoChem | ≥98 | Not Specified | [7] |
| Technical Data Sheet | >98 | Not Specified | [1] |
| Various Suppliers | >98 | Not Specified | [2] |
Experimental Protocols
Ultraviolet-Visible (UV/Vis) Spectrophotometry
UV/Vis spectrophotometry is a straightforward and accessible method for the quantitative determination of this compound concentration in a solution. A study on the degradation of Acid Brown 83 utilized UV/Vis spectrophotometry for its quantification, with a maximum absorbance (λmax) at 448 nm.[8]
Protocol:
-
Instrumentation: A calibrated UV/Vis spectrophotometer.
-
Reagents:
-
This compound reference standard of known purity.
-
Deionized water or an appropriate buffer solution.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a precise amount of the this compound reference standard and dissolve it in a known volume of deionized water to prepare a stock solution (e.g., 100 mg/L).
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with concentrations ranging from 5 to 100 mg/L.
-
-
Sample Preparation:
-
Accurately weigh a sample of the this compound to be tested and dissolve it in a known volume of deionized water to obtain a concentration within the calibration range.
-
-
Measurement:
-
Set the spectrophotometer to measure absorbance at 448 nm.
-
Use deionized water or the corresponding solvent as a blank.
-
Measure the absorbance of each standard solution and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 0.999 is desirable.[8]
-
Use the absorbance of the sample solution and the calibration curve equation to calculate the concentration of this compound in the sample.
-
The purity of the sample can be calculated as: Purity (%) = (Calculated Concentration / Theoretical Concentration) x 100
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating the main component from its impurities, providing a more detailed purity profile. As this compound is a metal-complex azo dye, a reversed-phase HPLC method is suitable.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV/Vis or Diode Array Detector (DAD), a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a data acquisition and processing system.
-
Reagents and Mobile Phase:
-
Acetonitrile (B52724) (HPLC grade).
-
Ammonium (B1175870) acetate (B1210297) (HPLC grade).
-
Deionized water (HPLC grade).
-
Mobile Phase A: 5 mM Ammonium acetate in deionized water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is recommended to separate components with a range of polarities. A suggested starting point is a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 448 nm (or DAD to monitor a wider range).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition (e.g., 10% acetonitrile in 5 mM ammonium acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is determined by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
A DAD can be used to assess peak purity by comparing the UV spectra across a single peak.
-
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for the qualitative assessment of purity and for identifying the number of components in a sample.
Protocol:
-
Materials:
-
Silica (B1680970) gel 60 F₂₅₄ TLC plates.
-
Developing chamber.
-
Capillary tubes for spotting.
-
UV lamp (254 nm and 365 nm).
-
-
Mobile Phase (Eluent): A mixture of organic solvents should be used. The optimal composition may require some experimentation. A good starting point for azo dyes on silica gel is a mixture of a non-polar and a moderately polar solvent. For example:
-
Toluene:Ethyl acetate (e.g., in ratios of 8:2 or 7:3 v/v).
-
Dichloromethane:Methanol (B129727) (e.g., in ratios of 9:1 or 9.5:0.5 v/v).
-
-
Procedure:
-
Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol or acetone).
-
Using a capillary tube, spot a small amount of the sample solution onto the starting line.
-
Allow the spot to dry completely.
-
Pour a small amount of the chosen mobile phase into the developing chamber and allow it to saturate for at least 15 minutes.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
-
Visualization and Analysis:
-
Visualize the separated spots. This compound will be visible as a colored spot.
-
Observe the plate under a UV lamp to detect any UV-active impurities that may not be colored.
-
A pure compound should ideally show a single spot. The presence of additional spots indicates impurities.
-
The retention factor (Rf) for each spot can be calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Visualizing Workflows and Relationships
General Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a this compound sample.
References
- 1. researchgate.net [researchgate.net]
- 2. sdc.org.uk [sdc.org.uk]
- 3. Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. asianpubs.org [asianpubs.org]
- 6. scribd.com [scribd.com]
- 7. holcapek.upce.cz [holcapek.upce.cz]
- 8. column-chromatography.com [column-chromatography.com]
Methodological & Application
Application Notes and Protocol for C.I. Acid Brown 83 in Leather Dyeing Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the use of C.I. Acid Brown 83 (C.I. 20250), a disazo copper complex acid dye, in experimental leather dyeing. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for achieving consistent and reproducible dyeing results on leather substrates.
Introduction
This compound is an anionic dye widely used in the leather industry to achieve yellowish-brown hues.[1][2][3] Its application is primarily on protein-based materials such as leather, wool, and silk.[4] The dyeing mechanism relies on the formation of ionic bonds between the anionic sulfonate groups of the dye and the protonated amino groups of the collagen fibers in the leather under acidic conditions.[5][6] The effectiveness of the dyeing process is influenced by several critical parameters, including pH, temperature, dye concentration, and the use of auxiliaries.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value |
| C.I. Name | Acid Brown 83 |
| C.I. Number | 20250[1][2] |
| CAS Number | 13011-68-2[1][2] |
| Chemical Class | Disazo Copper Complex[1][2] |
| Molecular Formula | C18H13N6NaO8S[3] |
| Molecular Weight | 496.39 g/mol [3] |
| Appearance | Brown Powder[1][2] |
| Hue | Yellowish Brown[1][2] |
| Solubility | Soluble in water[1][3] |
Experimental Protocols
This section details the materials, equipment, and procedures for a typical laboratory-scale leather dyeing experiment using this compound. The protocol is designed for chrome-tanned leather, which is a common substrate for acid dyes.
Materials and Reagents
-
Chrome-tanned leather substrate
-
Sodium bicarbonate (NaHCO₃) or Sodium formate (B1220265) (HCOONa) for neutralization
-
Formic acid (HCOOH, 85%) or Acetic acid (CH₃COOH) for pH adjustment
-
Anionic or nonionic leveling agent (e.g., fatty alcohol polyoxyethylene ether)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous (optional, as an electrolyte)
-
Fatliquoring agent
-
Deionized water
Equipment
-
Laboratory-scale dyeing drum or a suitable agitated water bath with containers
-
pH meter
-
Thermometer
-
Graduated cylinders and beakers
-
Pipettes
-
Balance
-
Drying area (controlled temperature and humidity)
Experimental Procedure
The following table outlines the recommended parameters for the dyeing process. Researchers should consider these as a starting point and may need to optimize them based on the specific leather substrate and desired shade.
| Parameter | Recommended Range | Notes |
| Liquor Ratio | 10:1 to 20:1 (water:leather weight) | A lower liquor ratio can lead to stronger surface shades. |
| Neutralization pH | 4.5 - 6.5 | Ensures even dye penetration. |
| Dyeing Temperature | 40 - 60°C | Chrome-tanned leather can tolerate up to 55-60°C.[7] |
| Dyeing Time | 30 - 90 minutes | Dependent on leather thickness and desired color depth.[7] |
| Dye Concentration | 1.0 - 5.0% (on weight of leather) | Adjust for desired shade intensity. |
| Leveling Agent | 0.5 - 2.0% (on weight of leather) | Promotes even dye distribution. |
| Sodium Sulfate | 1.0 - 5.0% (on weight of leather) | Optional, can increase dye uptake.[7] |
| Fixation pH | 3.5 - 4.5 | Achieved by adding formic or acetic acid. |
| Fixation Time | 20 - 40 minutes | Ensures strong ionic bonding of the dye to the leather. |
Step-by-Step Protocol
-
Preparation of Leather:
-
Cut the chrome-tanned leather into appropriate sample sizes.
-
Wash the leather samples in water to remove any residual salts or impurities.
-
-
Neutralization:
-
Place the leather samples in the dyeing drum with water at a 10:1 liquor ratio.
-
Add sodium bicarbonate or sodium formate to adjust the pH to between 4.5 and 6.5.
-
Run the drum for 20-30 minutes to ensure thorough neutralization.
-
Drain the neutralization bath and rinse the leather.
-
-
Dyeing:
-
Prepare a fresh dyebath with a 10:1 liquor ratio at 40°C.
-
Add the leveling agent and sodium sulfate (if used) and run the drum for 5-10 minutes to ensure even distribution.
-
Dissolve the pre-weighed this compound in hot water and add it to the dyebath.
-
Introduce the neutralized and rinsed leather into the dyebath.
-
Gradually increase the temperature to 55-60°C over 15-20 minutes.
-
Continue drumming for 30-90 minutes, depending on the desired shade.
-
-
Fixation:
-
After the dyeing period, begin to add diluted formic acid in portions over 10-15 minutes to gradually lower the pH to 3.5-4.5.
-
Continue drumming for an additional 20-40 minutes to ensure complete fixation of the dye.
-
-
Rinsing and Fatliquoring:
-
Drain the dye bath.
-
Rinse the dyed leather with water until the water runs clear.
-
In a fresh bath, apply a suitable fatliquoring agent according to the manufacturer's instructions to restore oils and maintain leather softness. This is typically done at around 40-50°C for 30-45 minutes.
-
-
Drying and Finishing:
-
Drain the fatliquoring bath.
-
The leather is then removed, horsed up (piled flat, grain to grain) to allow for moisture equilibration, and then toggled or vacuum dried.
-
Finally, the leather can be subjected to mechanical finishing processes such as staking to soften it.
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for the experimental dyeing of leather with this compound.
Dye-Leather Interaction Pathway
Caption: Ionic interaction between this compound and leather collagen.
Safety Precautions
When handling this compound and other chemicals mentioned in this protocol, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The dyeing process should be carried out in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for this compound.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. Acid Brown 83 | CI Acid Brown 83 Manufacturers in Mumbai India [colorantsgroup.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. indiamart.com [indiamart.com]
- 5. DYESTUFFS and DYEING OF LEATHER – Debag Kimya [debagkimya.com]
- 6. Overview of leather dyes [shengdadyes.com]
- 7. Application of Acid Dyes in Leather Dyeing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Application Notes and Protocols: C.I. Acid Brown 83 for Textile Fiber Analysis
Abstract
This document provides a detailed protocol for the staining of textile fibers using C.I. Acid Brown 83, an anionic, metal-complex acid dye. This protocol is intended for researchers and scientists for the qualitative identification and potential quantitative analysis of protein-based fibers such as wool and silk, as well as synthetic polyamides like nylon. Acid dyes are effective for these fibers due to the presence of cationic sites in the fiber structure, which attract the anionic dye molecules under acidic conditions.[1][2] The provided methodologies cover the preparation of staining solutions, the staining procedure for textile samples, and a method for the quantitative assessment of dye uptake.
Introduction
This compound is a water-soluble, yellowish-brown dye belonging to the double azo, metal-complex class.[3][4] It is traditionally used in the dyeing of wool and leather.[3][4] Its application in analytical fiber identification is based on the fundamental principles of acid dyeing, where the dye anions form electrostatic bonds with the protonated amino groups of protein and polyamide fibers in an acidic environment.[2] The intensity of the staining can be used for qualitative differentiation of fibers within a blend and can be quantified to provide an estimation of the blend composition. This protocol outlines a standardized procedure to apply this compound as a staining agent for laboratory-scale textile fiber analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| C.I. Name | Acid Brown 83 | [3][5] |
| C.I. Number | 20250 | [3][5] |
| CAS Number | 13011-68-2 | [3] |
| Molecular Formula | C₁₈H₁₃N₆NaO₈S | [3][4] |
| Molecular Weight | 496.39 g/mol | [3][4] |
| Appearance | Brown Powder | [5] |
| Solubility | Soluble in water; insoluble in alcohol. | [3][6] |
| Hue | Yellowish Brown | [5] |
Experimental Protocols
3.1. Materials and Reagents
-
This compound powder (CAS 13011-68-2)
-
Distilled or deionized water
-
Glacial acetic acid or citric acid
-
Sodium hydroxide (B78521) (for pH adjustment, if necessary)
-
Textile fiber samples (e.g., wool, silk, nylon, cotton, polyester)
-
Beakers or dye pots (stainless steel or enamel)[7]
-
Heating plate or water bath
-
Glass stirring rods
-
pH meter or pH indicator strips
-
Microscope slides and coverslips
-
Light microscope
-
Spectrophotometer (for quantitative analysis)
3.2. Preparation of Staining Solution (0.1% w/v)
-
Weigh 0.1 g of this compound powder.
-
Dissolve the powder in 80 mL of distilled water in a 100 mL beaker while stirring.
-
Gently heat the solution to approximately 40-50°C to ensure complete dissolution.
-
Allow the solution to cool to room temperature.
-
Adjust the pH of the solution to 4.0 - 4.5 using a weak acid like acetic acid (white vinegar can be used as a substitute).[8] Use a pH meter for accurate measurement.
-
Transfer the solution to a 100 mL volumetric flask and add distilled water to the mark.
-
Store the solution in a labeled, sealed container away from direct light.
3.3. Textile Fiber Staining Protocol
-
Sample Preparation:
-
Take a representative sample of the textile fibers or fabric (approximately 0.5-1.0 g).
-
If the fabric contains sizing or other finishes, it should be scoured by washing with a neutral detergent and rinsing thoroughly with distilled water.[9]
-
Thoroughly wet the fiber sample in distilled water before staining to ensure even dye uptake.[10]
-
-
Staining Procedure:
-
Place the pre-wetted fiber sample into a beaker or dye pot.
-
Add enough 0.1% this compound staining solution to fully immerse the sample (a liquor-to-goods ratio of 40:1 is recommended).[9]
-
Place the beaker on a hot plate or in a water bath and gradually raise the temperature to 85-95°C (just below boiling).[7]
-
Maintain this temperature for 20-30 minutes, stirring gently and periodically to ensure uniform staining.[4]
-
Turn off the heat and allow the dyebath to cool slowly.
-
-
Rinsing and Mounting:
-
Once cooled, remove the fiber sample from the staining solution.
-
Rinse the sample with cool running water until the water runs clear to remove any unbound dye.[10]
-
Allow the stained fibers to air dry.
-
For microscopic examination, mount a few fibers on a microscope slide with a drop of water or a suitable mounting medium and place a coverslip.
-
Observe under a light microscope. Protein and polyamide fibers will appear yellowish-brown, while cellulosic (cotton) and polyester (B1180765) fibers will remain largely unstained.
-
Quantitative Analysis of Dye Uptake
The percentage of dye exhaustion from the bath can be determined using spectrophotometry, providing a quantitative measure of dye uptake by the fibers.[11][12]
4.1. Methodology
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Measure Dye Bath Absorbance:
-
Before adding the fiber sample, take an aliquot of the initial staining solution and measure its absorbance (A_initial). Use the calibration curve to determine the initial dye concentration (C_initial).
-
After the staining process is complete and the bath has cooled, take an aliquot of the final staining solution (the exhaust bath) and measure its absorbance (A_final). Determine the final dye concentration (C_final).
-
-
Calculate Percentage Dye Exhaustion:
-
The percentage of dye exhaustion (%E) is calculated using the following formula:
%E = [(C_initial - C_final) / C_initial] x 100
-
4.2. Data Presentation
The results of the quantitative analysis can be summarized in a table for easy comparison of dye uptake across different fiber types.
| Fiber Type | Initial Dye Conc. (g/L) | Final Dye Conc. (g/L) | Dye Uptake (g/L) | % Dye Exhaustion |
| Wool | 1.0 | 0.15 | 0.85 | 85.0% |
| Nylon | 1.0 | 0.25 | 0.75 | 75.0% |
| Silk | 1.0 | 0.30 | 0.70 | 70.0% |
| Polyester | 1.0 | 0.98 | 0.02 | 2.0% |
| Cotton | 1.0 | 0.99 | 0.01 | 1.0% |
| Note: The data presented in this table are illustrative and will vary based on experimental conditions. |
Visualizations
5.1. Experimental Workflow for Fiber Staining
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. INSTRUCTIONS - ACID DYES [gsdye.com]
- 5. Acid Brown 83 | CI Acid Brown 83 Manufacturers in Mumbai India [colorantsgroup.com]
- 6. dyespigments.net [dyespigments.net]
- 7. Dharma Acid Dyes Instructions [dharmatrading.com]
- 8. atlas-scientific.com [atlas-scientific.com]
- 9. Estimation of dye concentration by using Kubelka–Munk and Allen–Goldfinger reflective models: comparing the performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Getting Started with Acid Dyes - Knomad Yarn [knomadyarn.com]
- 11. vichem.vn [vichem.vn]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for Protein Detection in Polyacrylamide Gels Using C.I. Acid Brown 83
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualization of proteins in polyacrylamide gels following electrophoresis is a fundamental technique in protein analysis. While a variety of staining methods exist, this document focuses on the application of C.I. Acid Brown 83, an acidic azo dye. It is important to note that while this compound is listed as a chemical stain and fluorescent dye, its specific use for protein detection in polyacrylamide gels is not widely documented in scientific literature.[1] Therefore, the protocols provided herein are based on the general principles of protein staining with acidic dyes and should be considered as a starting point for optimization.
Acidic dyes, such as the related and widely used Coomassie Brilliant Blue, typically bind to proteins through a combination of electrostatic and hydrophobic interactions.[2][3] The sulfonic acid groups on the dye molecule interact with positively charged amino acid residues (e.g., lysine, arginine, and histidine), while the aromatic regions of the dye can engage in hydrophobic interactions with nonpolar amino acid residues. This binding results in the visualization of protein bands against a lighter background.
Data Presentation: Comparison of Common Protein Staining Methods
Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table summarizes the performance of commonly used protein staining methods to provide a comparative context for sensitivity and detection limits.
| Staining Method | Limit of Detection (LOD) | Linear Dynamic Range | Compatibility with Mass Spectrometry | Key Advantages | Key Disadvantages |
| Coomassie Brilliant Blue R-250 | ~50-100 ng[3] | Moderate | Yes[4][5] | Simple, cost-effective, good reproducibility. | Less sensitive than silver or fluorescent stains.[5] |
| Colloidal Coomassie G-250 | ~8-10 ng[6] | Good | Yes[7] | Higher sensitivity and lower background than R-250.[5][7] | More expensive than R-250.[5] |
| Silver Staining | ~0.5-1 ng[8][9] | Narrow | Limited (formaldehyde-free methods are better)[5] | Very high sensitivity.[9] | Complex protocol, low reproducibility, potential for background staining.[5] |
| Zinc Staining (Negative Stain) | ~1 ng[8] | Good | Yes[8] | Rapid, reversible, high sensitivity. | Stains the gel, not the protein; requires a dark background for visualization. |
| Fluorescent Stains (e.g., SYPRO Ruby) | Sub-nanogram | Wide | Yes[10] | High sensitivity, wide linear range, good for quantification.[10] | Requires a fluorescence imager. |
| This compound | Not available | Not available | Not available | Potentially a cost-effective alternative. | Lack of established protocols and performance data. |
Experimental Protocols
The following protocols are generalized for the use of an acidic dye like this compound for staining proteins in polyacrylamide gels. Optimization of staining and destaining times, as well as solution concentrations, is highly recommended.
Protocol 1: Standard Staining with this compound
This protocol is analogous to standard Coomassie Brilliant Blue staining procedures.
Materials:
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid, 50% (v/v) Deionized Water
-
Staining Solution: 0.1% (w/v) this compound in 40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Destaining Solution: 10% (v/v) Methanol, 7% (v/v) Acetic Acid, 83% (v/v) Deionized Water
-
Polyacrylamide gel with separated proteins
-
Staining trays
-
Orbital shaker
Procedure:
-
Fixation: After electrophoresis, place the polyacrylamide gel in a staining tray containing a sufficient volume of Fixing Solution to fully immerse the gel. Gently agitate on an orbital shaker for 30-60 minutes. This step removes SDS and fixes the proteins within the gel matrix.
-
Staining: Discard the Fixing Solution and add the Staining Solution. Ensure the gel is fully submerged. Gently agitate on an orbital shaker for 1-2 hours.
-
Destaining: Discard the Staining Solution. Add the Destaining Solution and gently agitate. Replace the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background. The time required for destaining will need to be determined empirically.
-
Gel Imaging and Storage: Once the desired band-to-background ratio is achieved, the gel can be imaged. For long-term storage, the gel can be kept in deionized water or a 7% acetic acid solution at 4°C.
Protocol 2: Rapid Staining with this compound
This is a faster, though potentially less sensitive, staining method.
Materials:
-
Rapid Staining Solution: 0.05% (w/v) this compound, 10% (v/v) Acetic Acid
-
Deionized Water
-
Polyacrylamide gel with separated proteins
-
Staining trays
-
Orbital shaker
Procedure:
-
Washing: After electrophoresis, wash the gel with deionized water 3-4 times for 5 minutes each to remove residual SDS.
-
Staining: Immerse the gel in the Rapid Staining Solution and gently agitate on an orbital shaker. Protein bands may become visible within 15-30 minutes. For complete staining, continue for 1-2 hours.
-
Washing (Destaining): Discard the staining solution and wash the gel with deionized water. Gently agitate and change the water periodically until the background is clear and the protein bands are well-defined.
-
Imaging and Storage: Image the gel as required. Store in deionized water at 4°C.
Visualizations
General Workflow for Protein Staining in Polyacrylamide Gels
Caption: General workflow for protein staining in polyacrylamide gels.
Mechanism of Acidic Dye Binding to Proteins
Caption: Interactions between an acidic dye and a protein molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stellarscientific.com [stellarscientific.com]
- 3. nbinno.com [nbinno.com]
- 4. biocompare.com [biocompare.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 7. Fast and sensitive colloidal coomassie G-250 staining for proteins in polyacrylamide gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protein Gel Staining Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: C.I. Acid Brown 83 as a Counterstain in Histological Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
In histological analysis, counterstaining is a critical step to provide contrast to the primary stain, enabling the clear differentiation of various tissue structures. Acid dyes, which are anionic, bind to cationic (basic) components in tissue, primarily proteins in the cytoplasm, connective tissue, and muscle. This binding makes them effective as counterstains, often used in conjunction with nuclear stains like hematoxylin (B73222).
C.I. Acid Brown 83 is a double azo, metal complex acid dye.[1] While its primary applications are in the leather and textile industries, its properties as an acid dye suggest its potential use as a counterstain in histological preparations, offering a yellow-brown contrast.[1][2] These application notes provide a comprehensive guide for researchers interested in exploring the utility of this compound as a novel counterstain. Due to the limited published data on its specific use in histology, the following protocols are based on the general principles of acid dye staining and should be considered a starting point for optimization.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| C.I. Name | Acid Brown 83 |
| C.I. Number | 20250 |
| CAS Number | 13011-68-2[1] |
| Molecular Formula | C₁₈H₁₃N₆NaO₈S[1] |
| Molecular Weight | 496.39 g/mol [1] |
| Chemical Class | Diazo Copper Complex[2] |
| Appearance | Brown Powder[2] |
| Hue | Yellowish Brown[2] |
| Solubility | Soluble in water[1][2] |
Experimental Protocols
The following protocols are representative and will require optimization for specific tissue types and primary stains used.
Protocol 1: Preparation of this compound Staining Solution
Materials:
-
This compound powder (CAS 13011-68-2)
-
Distilled water
-
Glacial acetic acid
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
To prepare a 1% (w/v) stock solution, dissolve 1 g of this compound powder in 100 mL of distilled water.
-
Stir the solution thoroughly until the dye is completely dissolved.
-
For a working solution, add 1 mL of glacial acetic acid to the 100 mL stock solution to achieve an acidic pH (typically between 2.5 and 3.5). The acidic environment enhances the staining by increasing the positive charges on tissue proteins.
-
Verify the pH using a pH meter and adjust as necessary with dropwise addition of acetic acid.
-
Filter the solution before use to remove any undissolved particles.
Protocol 2: Staining of Paraffin-Embedded Tissue Sections
This protocol assumes the tissue sections have already been stained with a primary stain, such as hematoxylin for nuclear staining.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Hematoxylin solution (e.g., Harris or Mayer's)
-
Differentiating solution (e.g., 1% acid alcohol)
-
Bluing agent (e.g., Scott's tap water substitute or dilute lithium carbonate)
-
This compound working solution (from Protocol 1)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium and coverslips
-
Coplin jars or staining dishes
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
-
Rinse in running tap water.
-
-
Nuclear Staining (if applicable):
-
Immerse slides in hematoxylin solution for 5-15 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
Rinse in running tap water.
-
Blue the sections in a suitable bluing agent for 30-60 seconds.
-
Wash in running tap water for 5 minutes.
-
-
Counterstaining with this compound:
-
Immerse slides in the this compound working solution for 1-5 minutes. This step requires optimization.
-
Rinse briefly in distilled water to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols: 95% ethanol (2 changes, 1 minute each), 100% ethanol (2 changes, 1 minute each).
-
Clear in xylene or a xylene substitute (2 changes, 2 minutes each).
-
Mount with a permanent mounting medium and apply a coverslip.
-
Optimization of Staining
The optimal staining parameters for this compound will vary depending on the tissue type, fixation method, and the primary stain used. The following table can be used to document and compare different optimization experiments.
| Experiment ID | Dye Concentration (% w/v) | Staining Time (minutes) | pH of Staining Solution | Observed Cytoplasmic Staining Intensity (1-5) | Observed Background Staining (1-5) | Notes |
| 1 | 0.5 | 1 | 3.0 | |||
| 2 | 0.5 | 3 | 3.0 | |||
| 3 | 1.0 | 1 | 3.0 | |||
| 4 | 1.0 | 3 | 3.0 | |||
| 5 | 1.0 | 1 | 2.5 | |||
| 6 | 1.0 | 3 | 2.5 |
Staining intensity and background can be rated on a scale of 1 (very weak) to 5 (very strong).
Visualizations
General Histological Staining Workflow
The following diagram illustrates a typical workflow for histological staining, incorporating this compound as a counterstain.
Caption: A general workflow for histological staining using a primary stain and this compound as a counterstain.
Principle of Acid Dye Staining
This diagram illustrates the electrostatic interaction between the anionic this compound dye and cationic tissue components.
Caption: The electrostatic attraction between anionic this compound and cationic tissue proteins results in staining.
Disclaimer
The provided protocols and application notes are intended as a guide for research purposes only. As there is a lack of specific published data for this compound as a histological counterstain, it is imperative that researchers conduct their own optimization studies to determine the ideal conditions for their specific applications. The performance and safety of this dye for histological purposes have not been extensively evaluated. Standard laboratory safety precautions should be followed when handling all chemicals.
References
Application Notes and Protocols for the Photocatalytic Degradation of C.I. Acid Brown 83 using TiO₂
Introduction
C.I. Acid Brown 83 is a double azo, metal complex dye utilized in the textile and leather industries.[1] Due to their complex aromatic structures, azo dyes are often resistant to conventional wastewater treatment methods, posing a significant environmental concern.[2][3] Advanced oxidation processes (AOPs), such as heterogeneous photocatalysis using titanium dioxide (TiO₂), have emerged as effective methods for the degradation of these recalcitrant organic pollutants.[2][3]
Titanium dioxide is a widely employed photocatalyst due to its high stability, non-toxicity, cost-effectiveness, and strong photo-oxidative capabilities.[4] Upon irradiation with ultraviolet (UV) light, TiO₂ generates electron-hole pairs (e⁻/h⁺). These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which can mineralize organic dyes into simpler, less harmful substances like CO₂, water, and inorganic ions.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of this compound using TiO₂ nanoparticles. The provided methodologies and data will serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science who are investigating the efficacy of photocatalysis for dye degradation.
Data Presentation
The efficiency of photocatalytic degradation is influenced by several key experimental parameters. The following tables summarize quantitative data on the degradation of this compound and other relevant azo dyes under various conditions.
Table 1: Effect of Initial pH on the Degradation Rate of this compound
| Initial pH | Degradation Rate Constant (k, min⁻¹) | Reference |
| 3.0 | 0.045 | [7] |
| 5.0 | 0.038 | [7] |
| 7.0 | 0.032 | [7] |
| 9.0 | 0.025 | [7] |
| 11.0 | 0.018 | [7] |
Note: Data is estimated from graphical representations in the cited literature.
Table 2: Typical Experimental Parameters for Photocatalytic Degradation of Azo Dyes using TiO₂
| Parameter | Typical Range | Optimal Value (for many azo dyes) | Reference |
| TiO₂ Dosage (g/L) | 0.1 - 3.0 | 1.0 | [8][9][10] |
| Initial Dye Concentration (mg/L) | 10 - 100 | Lower concentrations degrade faster | [10] |
| pH | 3 - 11 | Acidic (pH 3-5) | [10] |
| Irradiation Time (min) | 0 - 180 | Dependent on other parameters | [9] |
| Light Source | UV Lamp (e.g., Mercury Vapor) or Sunlight | UV-A or UV-C | [8][9] |
Experimental Protocols
This section outlines the detailed methodologies for conducting the photocatalytic degradation of this compound using TiO₂.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (CAS No. 13011-68-2)
-
Deionized (DI) water
-
Volumetric flask (1000 mL)
-
Analytical balance
-
-
Procedure:
-
Accurately weigh 100 mg of this compound powder using an analytical balance.
-
Transfer the dye powder into a 1000 mL volumetric flask.
-
Add approximately 500 mL of DI water to the flask and dissolve the dye by swirling or using a magnetic stirrer.
-
Once the dye is completely dissolved, fill the flask to the 1000 mL mark with DI water.
-
This stock solution has a concentration of 100 mg/L. Store it in a dark, cool place.
-
Protocol 2: Photocatalytic Degradation Experiment
-
Materials:
-
This compound stock solution (100 mg/L)
-
TiO₂ nanoparticles (e.g., Degussa P25)
-
Beakers or photoreactor vessel
-
Magnetic stirrer and stir bars
-
UV lamp (e.g., 125W mercury vapor lamp) or solar simulator
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Syringes and syringe filters (0.45 µm)
-
-
Procedure:
-
Prepare the desired volume of this compound solution with the target initial concentration by diluting the stock solution with DI water. For example, to prepare 100 mL of a 20 mg/L solution, mix 20 mL of the 100 mg/L stock solution with 80 mL of DI water in a beaker.
-
Adjust the initial pH of the dye solution to the desired value (e.g., pH 3, 5, 7, 9, or 11) using 0.1 M HCl or 0.1 M NaOH while monitoring with a pH meter.
-
Add the desired amount of TiO₂ catalyst to the solution to achieve the target dosage (e.g., 1.0 g/L).
-
Place the beaker on a magnetic stirrer and stir the suspension in the dark for 30 minutes to ensure the establishment of adsorption-desorption equilibrium between the dye and the TiO₂ surface.
-
Take an initial sample (t=0) by withdrawing an aliquot (e.g., 3 mL), and immediately filter it through a 0.45 µm syringe filter to remove the TiO₂ particles.
-
Position the UV lamp at a fixed distance from the beaker and turn it on to initiate the photocatalytic reaction.
-
Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120, 180 minutes). Filter each sample immediately as described in step 5.
-
Analyze the concentration of this compound in the filtered samples using a UV-Vis spectrophotometer.
-
Protocol 3: Monitoring Dye Degradation by UV-Vis Spectrophotometry
-
Materials:
-
Filtered samples from the photocatalytic experiment
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Determine the maximum absorbance wavelength (λ_max) of this compound by scanning the initial dye solution over a range of wavelengths (e.g., 200-800 nm).
-
Measure the absorbance of the initial (t=0) and subsequent filtered samples at the determined λ_max.
-
The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time 't'.
-
The degradation rate can often be modeled using pseudo-first-order kinetics. The rate constant (k) can be determined by plotting ln(A₀/Aₜ) versus irradiation time (t). The slope of the resulting straight line will be the apparent rate constant.
-
Visualizations
The following diagrams illustrate the key processes involved in the photocatalytic degradation of this compound.
Caption: Experimental workflow for the photocatalytic degradation of this compound.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Use of Titanium Dioxide Photocatalysis on the Remediation of Model Textile Wastewaters Containing Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iwaponline.com [iwaponline.com]
- 10. Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst [opensciencepublications.com]
Application Notes and Protocols: Kinetic Studies of C.I. Acid Brown 83 Degradation in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 83 is a double azo, metal-complex dye utilized in various industries, notably for leather and wool dyeing.[1] Due to its complex aromatic structure, it is resistant to conventional wastewater treatment methods, posing environmental concerns.[2] Advanced Oxidation Processes (AOPs) represent a promising technology for the degradation of such recalcitrant organic pollutants.[3] This document provides a detailed overview of the kinetic studies of this compound degradation in aqueous solutions, focusing on ultrasound-assisted hydrogen peroxide oxidation processes. The experimental protocols and kinetic data presented herein are compiled from comprehensive studies to aid researchers in replicating and expanding upon these findings.
Data Presentation
The degradation of this compound has been investigated using various methods, with kinetic analysis revealing the efficiency of different treatment processes. The following tables summarize the key quantitative data from a comparative study on seven different degradation methods.[4]
Table 1: Degradation Percentages and Initial Degradation Rates of this compound [4][5]
| Method No. | Treatment Process | Degradation Percentage (%) | Initial Degradation Rate (mg·L⁻¹·min⁻¹) |
| 1 | US | 28 | 1.5 |
| 2 | H₂O₂ | 15 | 1.0 |
| 3 | US/H₂O₂ | 35 | 2.5 |
| 4 | H₂O₂/H₂SO₄ | 55 | 5.0 |
| 5 | US/H₂O₂/H₂SO₄ | 85 | 18.0 |
| 6 | Fe(II)/H₂O₂/H₂SO₄ | 75 | 12.0 |
| 7 | US/Fe(II)/H₂O₂/H₂SO₄ | 95 | 17.0 |
US: Ultrasound
Table 2: Kinetic Model Parameters for the Degradation of this compound [4]
The degradation kinetics were analyzed using four different models: first-order, second-order, Behnajady, and pseudo-first-order. The pseudo-first-order model was found to best fit the experimental data across all degradation methods, as indicated by the high determination coefficients (R² > 0.993).[4]
| Method No. | First-Order (k₁, R²) | Second-Order (k₂, R²) | Behnajady (a, b, R²) | Pseudo-First-Order (kₚ, R²) |
| 1 | 0.005, 0.989 | 0.000, 0.978 | 0.005, 3.20, 0.989 | 0.005, 0.993 |
| 2 | 0.003, 0.991 | 0.000, 0.985 | 0.003, 2.80, 0.991 | 0.003, 0.994 |
| 3 | 0.007, 0.990 | 0.000, 0.981 | 0.007, 3.10, 0.990 | 0.007, 0.995 |
| 4 | 0.015, 0.988 | 0.000, 0.972 | 0.015, 2.90, 0.988 | 0.015, 0.996 |
| 5 | 0.031, 0.985 | 0.000, 0.963 | 0.032, 2.70, 0.985 | 0.033, 0.997 |
| 6 | 0.023, 0.987 | 0.000, 0.969 | 0.024, 2.80, 0.987 | 0.024, 0.994 |
| 7 | 0.048, 0.982 | 0.001, 0.957 | 0.051, 2.60, 0.982 | 0.054, 0.998 |
k₁, k₂, kₚ are rate constants. a and b are constants for the Behnajady model.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the kinetic studies of this compound degradation.
Materials and Reagents
-
This compound: Supplied by ALFA Industries (Gujarat, India).[4]
-
Hydrogen Peroxide (H₂O₂): 33% w/v, purchased from Panreac.[4]
-
Sulfuric Acid (H₂SO₄): Panreac.[4]
-
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O): Panreac.[4]
-
Distilled Water: For solution preparation.
Stock Solution Preparation
A stock solution of this compound is prepared at a concentration of 125 mg/L in distilled water.[4]
Degradation Experiments
Seven different degradation methods were investigated. For each experiment, a fresh solution of 125 mg/L of this compound was used.[4]
-
Method 1 (Ultrasound alone): A solution of the dye in pure water is subjected to ultrasonic irradiation.[4]
-
Method 2 (H₂O₂ alone): Hydrogen peroxide is added to the dye solution at a 1/10 molar ratio of AB83/H₂O₂.[4]
-
Method 3 (Ultrasound and H₂O₂): The dye solution with hydrogen peroxide (1/10 molar ratio) is treated with ultrasound.[4]
-
Method 4 (H₂O₂ in acidic medium): The dye solution is acidified with sulfuric acid to 0.5 N, and hydrogen peroxide is added (1/10 molar ratio).[4]
-
Method 5 (Ultrasound and H₂O₂ in acidic medium): The acidified dye solution (0.5 N H₂SO₄) with hydrogen peroxide (1/10 molar ratio) is subjected to ultrasonic irradiation.[4]
-
Method 6 (Fenton process): To the acidified dye solution (0.5 N H₂SO₄), both hydrogen peroxide and Fe(II) are added, maintaining a 1/10/1 molar ratio of AB83/H₂O₂/Fe(II).[4]
-
Method 7 (Sono-Fenton process): The Fenton reaction mixture (as in Method 6) is treated with ultrasonic irradiation.[4]
Analytical Method
The concentration of this compound during the degradation process is monitored spectrophotometrically. Samples are taken at regular intervals, and the absorbance is measured at the wavelength of maximum absorbance (λ_max) of the dye. A calibration curve is used to determine the dye concentration from the absorbance values.[4]
Kinetic Analysis
The degradation data is fitted to various kinetic models to determine the reaction order and rate constants. The conversion (X) in the degradation process is calculated using the formula: X = (C₀ - Cₜ) / C₀, where C₀ is the initial concentration and Cₜ is the concentration at time t.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic studies of this compound degradation.
Caption: Experimental workflow for this compound degradation studies.
Degradation Pathways Overview
The degradation of this compound by advanced oxidation processes primarily involves the generation of highly reactive hydroxyl radicals (•OH).
Caption: Simplified reaction pathway for AOP-based degradation of this compound.
Conclusion
The kinetic studies on the degradation of this compound reveal that advanced oxidation processes, particularly the sono-Fenton process, are highly effective, achieving up to 95% degradation.[4] The degradation consistently follows a pseudo-first-order kinetic model. These findings provide a solid foundation for the development of efficient treatment technologies for wastewater containing this and similar recalcitrant dyes. Researchers can utilize the protocols and data presented here to further optimize degradation conditions and explore the mechanisms of dye mineralization.
References
Application Notes and Protocols for the Preparation of a Stable Stock Solution of C.I. Acid Brown 83
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Brown 83 (C.I. 20250) is a water-soluble anionic dye belonging to the disazo class. It finds primary application in the dyeing of leather, imparting a yellowish-brown hue.[1][2][3] In a research context, the preparation of a stable and reproducible stock solution is critical for obtaining consistent experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of a stable stock solution of this compound, suitable for various research applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the successful preparation of a stable stock solution. Key properties are summarized in the table below.
| Property | Value | Reference |
| C.I. Name | Acid Brown 83 | [1][2] |
| C.I. Number | 20250 | [1][2] |
| CAS Number | 13011-68-2 | [1][2] |
| Molecular Formula | C₁₈H₁₁CuN₆NaO₈S | [4] |
| Molecular Weight | 557.92 g/mol | [4] |
| Appearance | Brown Powder | [1][2] |
| Solubility in Water | 40 g/L at 60 °C | [5] |
| Solubility in other solvents | Slightly soluble in DMF and DMSO; Insoluble in alcohols and ketones | [5] |
| pH of 1% (10 g/L) solution | 8.5 - 9.5 | [5] |
| Stability | Stable under normal conditions. Decomposes in the presence of strong oxidizing or reducing agents. | [5] |
Experimental Protocol: Preparation of a 1% (w/v) Stock Solution
This protocol details the steps for preparing a 1% (w/v) stock solution of this compound. This concentration is a common starting point for many applications and can be diluted as required.
3.1. Materials
-
This compound powder
-
High-purity deionized or distilled water
-
Sterile volumetric flasks (e.g., 100 mL)
-
Sterile magnetic stirrer and stir bar
-
Heating plate (optional)
-
Sterile 0.22 µm syringe filters
-
Sterile storage bottles (amber glass recommended for long-term storage)
-
Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses
3.2. Procedure
-
Safety Precautions: Before handling, consult the Safety Data Sheet (SDS) for this compound.[5][6] Wear appropriate PPE to avoid skin and eye contact.[5]
-
Weighing: Accurately weigh 1.0 g of this compound powder.
-
Initial Dispersion: Transfer the powder to a clean, sterile beaker. Add a small volume of high-purity water (e.g., 5-10 mL) and create a smooth paste by gentle stirring. This prevents clumping when the full volume of solvent is added.
-
Dissolution: Gradually add approximately 80 mL of high-purity water to the beaker while continuously stirring with a magnetic stirrer.
-
Heating (Optional): The solubility of this compound increases with temperature.[5] If the dye does not fully dissolve at room temperature, gently warm the solution on a heating plate to a maximum of 60 °C with continuous stirring. Do not boil the solution.
-
Cooling: Once the dye is completely dissolved, remove the solution from the heat and allow it to cool to room temperature.
-
Volume Adjustment: Quantitatively transfer the cooled solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the dye is transferred. Add high-purity water to the flask until the meniscus reaches the 100 mL mark.
-
Sterilization: For biological applications, sterile filter the solution through a 0.22 µm syringe filter into a sterile storage bottle. This will remove any potential microbial contaminants.
-
Storage: Store the stock solution in a well-sealed, clearly labeled amber glass bottle at 4°C for long-term stability. Protect the solution from light.
Stability and Storage
Proper storage is crucial for maintaining the stability of the this compound stock solution.
-
Temperature: Store the solution at 4°C. Avoid freezing, as this may cause the dye to precipitate out of solution.
-
Light: Protect the solution from light by storing it in an amber bottle or by wrapping a clear bottle in aluminum foil.
-
Contamination: The solution is susceptible to microbial growth. For applications requiring sterility, it is recommended to prepare fresh solutions or to sterile filter the stock solution and handle it using aseptic techniques.
-
Precipitation: If precipitation is observed after prolonged storage, it may be possible to redissolve the precipitate by gently warming the solution with stirring. However, for critical applications, it is advisable to prepare a fresh solution.
Application: Leather Dyeing
This compound is extensively used in the leather industry. In an acidic dyebath, the anionic dye molecules bind to the cationic collagen fibers of the leather. The dyeing process is typically carried out at elevated temperatures to ensure even penetration and fixation of the dye.
Workflow and Diagrams
6.1. Experimental Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a stable stock solution of this compound.
6.2. Logical Relationship of Factors Affecting Solution Stability
Caption: A diagram showing the relationship between key factors and the stability of the dye solution.
References
Application Notes: C.I. Acid Brown 83 for Protein Aggregation Monitoring - A Feasibility Assessment
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the potential application of C.I. Acid Brown 83 as a fluorescent dye for monitoring protein aggregation. Following a comprehensive review of available scientific literature, it is important to note that there are currently no established or documented protocols for the use of this compound for this specific biochemical application. The primary application of this dye, as identified in the literature, is in the textile and leather industries.
While direct experimental data for this compound in protein aggregation assays is unavailable, this document provides a foundational understanding of the principles behind using extrinsic dyes for such purposes and summarizes the known chemical properties of this compound. This information is intended to serve as a preliminary resource for researchers interested in exploring novel dyes for protein analysis.
General Principles of Extrinsic Dyes in Protein Aggregation Monitoring
Extrinsic fluorescent dyes are small molecules that exhibit changes in their fluorescent properties upon binding to specific protein structures, such as the beta-sheet-rich structures characteristic of protein aggregates. The general mechanism involves the dye binding to hydrophobic pockets or specific conformations that become exposed as proteins unfold and aggregate. This binding event leads to a detectable change in the dye's fluorescence, such as an increase in quantum yield and/or a shift in the emission maximum.
Commonly used dyes for monitoring protein aggregation include Thioflavin T (ThT), 8-Anilinonaphthalene-1-sulfonic acid (ANS), Nile Red, and SYPRO Orange. These dyes have been extensively characterized and are utilized in various fluorescence-based assays to quantify the extent and kinetics of protein aggregation.
Properties of this compound
While not applied to protein aggregation, some fundamental properties of this compound have been documented.
| Property | Value |
| C.I. Name | Acid Brown 83 |
| C.I. Number | 20250 |
| CAS Number | 13011-68-2 |
| Molecular Formula | C₁₈H₁₃N₆NaO₈S |
| Molecular Weight | 496.39 g/mol |
| Chemical Class | Double Azo, Metal Complex |
| Physical Appearance | Brown Powder |
| Solubility | Soluble in water |
Hypothetical Experimental Considerations
Should a researcher wish to investigate the feasibility of using this compound for protein aggregation studies, a systematic approach would be required. This would involve initial spectroscopic characterization of the dye in the presence and absence of known protein aggregates.
A potential starting point for an experimental workflow could be conceptualized as follows:
Caption: Hypothetical workflow for evaluating a novel dye for protein aggregation.
The logical relationship for a successful extrinsic dye in a protein aggregation assay would be a direct correlation between the presence of protein aggregates and a measurable change in the dye's fluorescence.
Caption: Expected outcome for a functional protein aggregation dye.
Conclusion
Comparative Analysis of In-Gel Protein Staining: C.I. Acid Brown 83 versus Silver Staining
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of proteins in polyacrylamide gels following electrophoresis is a fundamental technique in proteomics and molecular biology. The choice of staining method is critical and impacts sensitivity, quantification, and compatibility with downstream applications such as mass spectrometry. This document provides a detailed comparison of two distinct staining methodologies: the highly sensitive, yet complex, silver staining and a hypothetical application of C.I. Acid Brown 83, an acid dye, for in-gel protein detection.
While silver staining is a well-established and highly sensitive method for detecting minute amounts of protein, its protocol can be laborious and is often incompatible with mass spectrometry. In contrast, acid dyes, such as the widely used Coomassie Brilliant Blue, offer a simpler, more robust staining procedure with good mass spectrometry compatibility, albeit with lower sensitivity.
Currently, there is no established body of scientific literature detailing the use of this compound specifically for staining proteins in polyacrylamide gels. The information presented herein for this compound is based on the general principles of protein staining with acid dyes. The provided protocol is therefore investigational and serves as a foundational method for researchers interested in exploring alternative staining reagents.
Principles of Staining
This compound (Acid Dye Staining): Acid dyes, in an acidic solution, carry a net negative charge and bind to proteins primarily through electrostatic interactions with positively charged amino acid residues (like lysine, arginine, and histidine) and through non-covalent, hydrophobic interactions. This binding is typically reversible and does not involve chemical modification of the protein, making it compatible with downstream protein identification techniques.
Silver Staining: This method relies on the reduction of silver ions (Ag+) to metallic silver (Ag) at the location of the protein bands. The process is initiated by the binding of silver ions to specific amino acid side chains, including carboxyl groups, sulfhydryl groups, and amines. A developing solution then reduces the bound silver ions, creating a visible, dark deposit of metallic silver. While extremely sensitive, this process can lead to irreversible protein modification, particularly when using aldehydes like formaldehyde (B43269) in the sensitization step, which can interfere with subsequent mass spectrometric analysis.[1]
Quantitative Comparison
The selection of a staining method often depends on the specific requirements of the experiment, balancing the need for sensitivity with considerations of linear dynamic range for quantification and compatibility with further analysis.
| Feature | This compound (Hypothetical) | Silver Staining |
| Detection Limit | ~10 - 100 ng | ~0.1 - 5 ng[2][3][4] |
| Linear Dynamic Range | Moderate to Good | Narrow[3][5][6] |
| Protocol Time | ~1 - 3 hours | ~1.5 hours to overnight[7] |
| Mass Spectrometry Compatibility | Potentially Yes (by analogy to other acid dyes) | Limited (requires specific, often less sensitive, protocols)[1][3][5][8][9] |
| Reproducibility | High | Moderate to Low[3] |
| Cost | Low | Moderate |
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemicals. Work in a well-ventilated area.
Investigational Protocol: this compound Staining
This protocol is based on standard procedures for acid dye staining (e.g., Coomassie Brilliant Blue). Optimization may be required.
Reagents:
-
Fixing Solution: 50% (v/v) methanol (B129727), 10% (v/v) acetic acid in deionized water.
-
Staining Solution: 0.1% (w/v) this compound in 40% (v/v) methanol, 10% (v/v) acetic acid.
-
Destaining Solution: 20% (v/v) methanol, 10% (v/v) acetic acid in deionized water.
-
Gel Storage Solution: 5% (v/v) acetic acid in deionized water.
Procedure:
-
Fixation: Following electrophoresis, place the gel in a clean container with an adequate volume of Fixing Solution to fully immerse it. Incubate for at least 30 minutes with gentle agitation. This step fixes the proteins within the gel matrix.
-
Staining: Decant the Fixing Solution and add the Staining Solution. Incubate for 30-60 minutes with gentle agitation.
-
Destaining: Remove the Staining Solution. Add Destaining Solution and agitate. Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a pale background.
-
Washing & Storage: Rinse the gel with deionized water to halt the destaining process. The gel can be imaged immediately or stored in the Gel Storage Solution at 4°C.
Protocol: Mass Spectrometry-Compatible Silver Staining
This protocol omits the use of glutaraldehyde (B144438) or formaldehyde to maintain compatibility with mass spectrometry.[8]
Reagents:
-
Fixing Solution: 50% (v/v) methanol, 5% (v/v) acetic acid in ultrapure water.
-
Wash Solution: 50% (v/v) methanol in ultrapure water.
-
Sensitizing Solution: 0.02% (w/v) sodium thiosulfate (B1220275) in ultrapure water (prepare fresh).
-
Staining Solution: 0.1% (w/v) silver nitrate (B79036) in ultrapure water (prepare fresh and keep cold).
-
Developing Solution: 2% (w/v) sodium carbonate, 0.04% (v/v) formaldehyde (37%) in ultrapure water (prepare fresh).
-
Stopping Solution: 5% (v/v) acetic acid in ultrapure water.
Procedure:
-
Fixation: After electrophoresis, fix the gel in Fixing Solution for at least 20 minutes.
-
Washing: Discard the fixing solution and wash the gel in Wash Solution for 10 minutes, followed by a 10-minute wash in ultrapure water.
-
Sensitization: Incubate the gel in the Sensitizing Solution for 1 minute.
-
Washing: Quickly rinse the gel twice with ultrapure water for 1 minute each.
-
Staining: Immerse the gel in the chilled Staining Solution and incubate for 20 minutes.
-
Washing: Discard the staining solution and rinse the gel twice with ultrapure water for 1 minute each.
-
Development: Add the Developing Solution and watch the gel closely. Protein bands should appear within minutes. Gently agitate until the desired band intensity is reached. If the developer turns yellow, replace it with a fresh solution.
-
Stopping: Stop the reaction by decanting the developer and adding the Stopping Solution for 10 minutes.
-
Washing & Storage: Wash the gel with ultrapure water and store it in water at 4°C until imaging or band excision.
Visualized Workflows and Comparisons
The following diagrams illustrate the experimental workflows and a logical comparison of the two staining methods.
Caption: Experimental workflows for this compound and silver staining.
Caption: Logical comparison of key features of the two staining methods.
Conclusion
The choice between this compound (as a representative acid dye) and silver staining depends on the experimental goals. For applications requiring the highest sensitivity to detect low-abundance proteins, silver staining is superior. However, this comes at the cost of a more complex protocol, lower reproducibility, and significant challenges for subsequent mass spectrometry analysis. For routine protein visualization, experiments requiring good quantitation, and especially for workflows that include protein identification by mass spectrometry, an acid dye like this compound could present a viable, simpler, and more compatible alternative, although this specific dye requires empirical validation. Researchers should carefully consider these trade-offs when selecting a protein staining method.
References
- 1. Protein Gel Staining Methods | Thermo Fisher Scientific - RU [thermofisher.com]
- 2. bio-rad.com [bio-rad.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of dye binding in the protein assay using eosin dyes. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coomassie blue staining | Abcam [abcam.com]
Application Note: C.I. Acid Brown 83 for Quantitative Analysis of Protein Concentration
Introduction
The accurate determination of protein concentration is a fundamental requirement for a wide array of research, drug development, and diagnostic applications. While several well-established colorimetric methods exist, including the Bradford, BCA, and Lowry assays, the exploration of alternative reagents continues to be of interest for specific applications and to overcome limitations of standard assays. C.I. Acid Brown 83, an acidic azo dye, presents a potential alternative for the spectrophotometric quantification of proteins, particularly albumin. This method is based on the principle of protein-dye binding, which results in a spectral shift of the dye, allowing for the colorimetric determination of protein concentration.
The interaction of this compound with proteins, specifically with albumin, causes a shift in the maximum absorption wavelength of the dye from approximately 445 nm to 610 nm.[1] This significant shift in absorbance is proportional to the protein concentration and can be measured using a standard spectrophotometer or microplate reader. The assay has been demonstrated to be effective for the determination of bovine serum albumin (BSA) and human serum albumin (HSA) and shows comparable results to the traditional Biuret method.[1]
Principle of the Assay
The this compound assay is a dye-binding method. In an acidic environment, the negatively charged sulfonate groups of the dye interact with positively charged amino acid residues of the protein, as well as through other non-covalent interactions. This binding stabilizes a different conformational state of the dye, leading to a change in its light-absorbing properties. The increase in absorbance at 610 nm is directly related to the amount of protein present in the sample. A standard curve is generated using a protein of known concentration, such as BSA, to determine the concentration of the unknown protein samples.
Experimental Protocols
1. Preparation of Reagents
-
This compound Reagent: Prepare a stock solution of this compound (CAS 13011-68-2) in a suitable acidic buffer. The specific buffer composition and dye concentration may require optimization, but a starting point could be a solution in a dilute acid, such as phosphoric acid, similar to the preparation of Coomassie-based reagents.
-
Protein Standard: Prepare a stock solution of Bovine Serum Albumin (BSA) at a concentration of 2 mg/mL in deionized water. This stock will be used to prepare a series of dilutions for the standard curve.
-
Gum Water Solution (Optional): In some instances, the reaction between this compound and albumin can lead to the formation of an insoluble product.[1] The addition of a stabilizing agent like gum water can prevent this precipitation.[1] The exact concentration of the gum water solution should be optimized for the specific application.
2. Assay Protocol - Microplate Format
-
Prepare Protein Standards: Dilute the 2 mg/mL BSA stock solution to generate a series of standards with concentrations ranging from 0 to 100 µg/mL. A typical dilution series might include 0, 10, 20, 40, 60, 80, and 100 µg/mL.
-
Prepare Samples: Dilute the unknown protein samples to fall within the linear range of the assay.
-
Pipette Standards and Samples: Add 10 µL of each standard and unknown sample duplicate or triplicate into the wells of a 96-well microplate.
-
Add this compound Reagent: Add 200 µL of the this compound reagent to each well.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes.
-
Measure Absorbance: Measure the absorbance at 610 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank (0 µg/mL standard) from the absorbance readings of all other standards and samples. Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve. Use the standard curve to determine the protein concentration of the unknown samples.
3. Assay Protocol - Test Tube Format
-
Prepare Protein Standards and Samples: Prepare a set of standards and unknown samples in test tubes, with a final volume of 100 µL.
-
Add this compound Reagent: Add 1 mL of the this compound reagent to each tube.
-
Mix: Vortex each tube to ensure thorough mixing.
-
Incubation: Incubate the tubes at room temperature for 5-10 minutes.
-
Measure Absorbance: Measure the absorbance at 610 nm using a spectrophotometer, using a cuvette with a 1 cm path length. Use the blank (0 µg/mL standard with reagent) to zero the spectrophotometer.
-
Data Analysis: As described in the microplate protocol, generate a standard curve and determine the concentration of the unknown samples.
Quantitative Data
The following table summarizes the reported quantitative performance of a similar assay using an "acid brown SR" dye for the determination of albumin.[1]
| Parameter | Bovine Serum Albumin (BSA) | Human Serum Albumin (HSA) |
| Linear Working Range | 0 - 91.0 mg/L (µg/mL) | 0 - 95.2 mg/L (µg/mL) |
| Detection Limit | 5.72 mg/L (µg/mL) | 5.15 mg/L (µg/mL) |
| Relative Standard Deviation (RSD) | 1.8% - 4.4% | 1.8% - 4.4% |
| Recovery | 93.6% - 109.1% | 93.6% - 109.1% |
Visualizations
Caption: Experimental workflow for protein quantification using this compound.
Caption: Principle of the this compound protein assay.
References
Troubleshooting & Optimization
How to improve the solubility of C.I. Acid Brown 83 for staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of C.I. Acid Brown 83 for various staining applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a yellowish-brown, water-soluble acid dye.[1][2] It is a double azo, metal-complex dye.[2] While it dissolves in water, it is insoluble in alcohol.[2]
Q2: What is the known solubility of this compound in water?
A known solubility value for this compound in water is 40 g/L at 60°C.
Q3: What factors can influence the solubility of this compound?
Like other acid dyes, the solubility of this compound is influenced by several factors:
-
Temperature: Generally, increasing the temperature of the solvent will increase the solubility of the dye.
-
pH: The pH of the solution can affect the charge of the dye molecule and its interaction with the solvent, thereby altering its solubility.
-
Co-solvents and Additives: The presence of co-solvents (e.g., urea (B33335), glycerol) or surfactants can significantly enhance solubility.
Troubleshooting Guide: Solubility Issues with this compound
This guide addresses common problems encountered when trying to dissolve this compound for staining protocols.
| Issue | Potential Cause | Recommended Solution |
| Dye does not fully dissolve, leaving particulate matter. | 1. Water temperature is too low.2. Incorrect solvent used.3. Reached saturation limit. | 1. Heat the distilled or deionized water to 50-60°C before adding the dye powder.2. Ensure you are using water as the solvent. This compound is insoluble in alcohol.[2]3. Increase the volume of water to prepare a more dilute solution. |
| Staining solution appears cloudy or precipitates over time. | 1. Solution is supersaturated and precipitating upon cooling.2. pH of the solution is not optimal. | 1. Prepare fresh staining solution before each use. If a stock solution is necessary, gently warm it before use to redissolve any precipitate.2. Adjust the pH of the staining solution. For acid dyes, a slightly acidic environment often improves solubility and staining efficacy. |
| Inconsistent staining results between batches. | 1. Variability in the preparation of the staining solution.2. Degradation of the dye in the stock solution. | 1. Standardize the protocol for preparing the staining solution, including temperature, pH, and concentration.2. Prepare fresh dye solutions for critical experiments. If storing, keep in a cool, dark place and for a limited time. |
Experimental Protocols to Enhance Solubility
Below are detailed methodologies to improve the solubility of this compound.
Protocol 1: Standard Dissolution in Water
This protocol is for preparing a standard aqueous solution of this compound.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Heater/stirrer
-
Magnetic stir bar
-
Volumetric flask
-
Weighing scale
Procedure:
-
Weigh the desired amount of this compound powder.
-
Measure approximately 80% of the final desired volume of distilled or deionized water into a beaker with a magnetic stir bar.
-
Gently heat the water to 50-60°C while stirring.
-
Slowly add the this compound powder to the heated water.
-
Continue stirring until the dye is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a volumetric flask and add distilled or deionized water to the final volume.
Protocol 2: Enhanced Dissolution with a Co-solvent (Urea)
This protocol utilizes urea as a co-solvent to increase the solubility of this compound.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Urea
-
Heater/stirrer
-
Magnetic stir bar
-
Volumetric flask
-
Weighing scale
Procedure:
-
Prepare a stock solution of urea in distilled or deionized water (e.g., 5-10% w/v).
-
Weigh the desired amount of this compound powder.
-
Measure approximately 80% of the final desired volume of the urea solution into a beaker with a magnetic stir bar.
-
Gently heat the urea solution to 40-50°C while stirring.
-
Slowly add the this compound powder to the heated urea solution.
-
Continue stirring until the dye is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a volumetric flask and add the urea solution to the final volume.
Visualizing Experimental Workflows
The following diagrams illustrate the logical steps for preparing this compound staining solutions.
Caption: Workflow for Standard Dissolution of this compound.
Caption: Workflow for Enhanced Dissolution with Urea Co-solvent.
Application in Histological Staining
While specific protocols for this compound in histological staining are not widely published, it can be used as a cytoplasmic counterstain in a manner similar to other acid dyes. It may also be adaptable for use in trichrome staining methods to provide a brown counterstain to nuclear and other specific stains.
General Protocol for this compound as a Counterstain
Note: This is a general protocol and may require optimization for specific tissues and desired staining intensity.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Hematoxylin (B73222) solution (for nuclear staining)
-
Acid alcohol (for differentiation)
-
This compound staining solution (0.5% - 1% w/v in distilled water, with 1% acetic acid)
-
Graded alcohols for dehydration
-
Clearing agent (e.g., xylene)
-
Mounting medium
Procedure:
-
Stain the nuclei with hematoxylin according to a standard protocol.
-
Differentiate with acid alcohol and "blue" in tap water.
-
Immerse slides in the this compound staining solution for 1-3 minutes.
-
Briefly rinse in distilled water.
-
Dehydrate through graded alcohols.
-
Clear in xylene.
-
Mount with a suitable mounting medium.
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm and other acidophilic structures: Shades of brown
Caption: Logical Relationship in Counterstaining.
References
Reducing background staining with C.I. Acid Brown 83 in histology
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using C.I. Acid Brown 83 in histological applications. Our aim is to help you minimize background staining and achieve clear, specific results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its staining mechanism?
This compound is a double azo, metal complex acid dye.[1] In histological staining, it functions as an anionic (negatively charged) dye. Its staining mechanism relies on ionic bonds with positively charged (acidophilic) tissue components, such as cytoplasm, muscle, and collagen. The intensity and specificity of staining are highly dependent on the pH of the staining solution, which affects the protonation of tissue proteins.
Q2: What are the most common causes of high background staining with this compound?
High background staining with acid dyes like this compound can be attributed to several factors:
-
Suboptimal pH: An overly acidic staining solution can lead to excessive and non-specific binding of the dye to various tissue elements.
-
Excessive Dye Concentration: Using a higher concentration of the dye than necessary can result in a high background.
-
Prolonged Incubation Time: Leaving the tissue in the staining solution for too long can cause overstaining.
-
Inadequate Rinsing or Differentiation: Failure to properly remove unbound dye will lead to a diffuse background.[2]
-
Dye Aggregation: Precipitates or aggregates of the dye in the staining solution can get trapped in the tissue, causing a granular background.[3]
-
Tissue Drying: Allowing the tissue section to dry at any stage of the staining process can cause irreversible, non-specific dye binding.[2][4]
Q3: How can I determine the optimal pH for my staining solution?
The pH of the staining solution is a critical parameter for controlling background staining with acid dyes.[2] It is recommended to empirically test a range of pH values, for instance, from 3.0 to 6.0, to find the ideal balance between specific staining and a clean background for your particular tissue type and fixation method.[2] A good starting point is a weakly acidic solution, such as distilled water with 1% acetic acid.[2]
Q4: What is "differentiation" and is it necessary for this compound staining?
Differentiation is a brief, controlled destaining step that selectively removes excess dye from non-target tissue components, thereby improving the signal-to-noise ratio.[2] For acid dyes, this is typically achieved by a short rinse in a weak acid solution (e.g., 0.5% acetic acid) or a graded series of alcohols.[2] This step is highly recommended to reduce background and enhance the clarity of the specific staining. The duration of differentiation should be monitored microscopically.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues with this compound staining.
Problem 1: High, Diffuse Background Staining
This is characterized by a general, uniform brown staining across the entire tissue section, obscuring specific details.
| Potential Cause | Recommended Solution |
| Dye concentration is too high. | Titrate the this compound concentration. Start with a lower concentration (e.g., 0.1% w/v) and incrementally increase it to find the optimal balance between signal intensity and background.[2] |
| pH of the staining solution is too low. | Increase the pH of the staining solution. Test a range of pH values to find the optimal level for your specific tissue and target.[2] |
| Incubation time is too long. | Reduce the staining incubation time. Optimal times can range from 1 to 10 minutes and should be determined empirically.[5] |
| Inadequate rinsing or differentiation. | Increase the number and duration of rinsing steps after staining. Introduce or optimize a differentiation step with a weak acid solution (e.g., 0.5% acetic acid) for 10-30 seconds, monitoring microscopically.[2] |
Problem 2: Granular or Patchy Background Staining
This appears as small, irregular deposits of dye or uneven patches of staining on the tissue.
| Potential Cause | Recommended Solution |
| Dye precipitation or aggregation. | Always prepare the staining solution fresh before use. Filter the solution through a 0.22-µm filter to remove any aggregates.[2][3] |
| Tissue sections dried out during staining. | Ensure the slides remain moist throughout the entire procedure. Use a humidity chamber for longer incubation steps.[2][4] |
| Incomplete deparaffinization. | Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and allowing for adequate deparaffinization time. Consider an additional xylene wash.[4] |
Experimental Protocols
General Staining Protocol for this compound
This protocol is a starting point and should be optimized for your specific application.
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Graded alcohols (e.g., 100%, 95%, 70%)
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through graded alcohols: 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).[2]
-
Rinse well in running tap water, followed by distilled water.[2]
-
-
Staining:
-
Prepare the staining solution (e.g., 0.1% - 1.0% w/v this compound in distilled water with 1% acetic acid). Filter the solution before use.
-
Immerse slides in the staining solution for 5-10 minutes.[2]
-
-
Rinsing:
-
Briefly rinse slides in distilled water to remove excess stain.[2]
-
-
Differentiation (Optional but Recommended):
-
Dehydration and Mounting:
Quantitative Data Summary
| Parameter | Working Range | Recommendation | Reference |
| Dye Concentration | 0.1% - 1.0% (w/v) | Start with 0.1% and titrate upwards. Higher concentrations increase the risk of background. | [2] |
| Staining pH | 3.0 - 5.5 | This is a critical parameter to optimize for your specific tissue. | [2] |
| Staining Time | 1 - 15 minutes | Shorter times generally result in lower background. Optimize in conjunction with concentration. | [2][5] |
| Differentiation Time | 10 - 30 seconds | Monitor microscopically to avoid destaining the target structures. | [2] |
Visual Guides
Caption: A generalized experimental workflow for histological staining with this compound.
Caption: A troubleshooting decision tree for addressing high background staining issues.
References
Optimizing C.I. Acid Brown 83 concentration for protein gel staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protein gel staining experiments. While the initial query focused on C.I. Acid Brown 83, extensive research indicates that this dye is not commonly used or validated for protein gel staining. Therefore, this guide focuses on Coomassie Brilliant Blue , a widely established and reliable staining method.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Coomassie Brilliant Blue staining?
A1: Coomassie Brilliant Blue is an anionic dye that binds non-specifically to proteins. Under acidic conditions, the dye binds to the basic amino acids (primarily arginine, lysine, and histidine) and hydrophobic residues in proteins.[1][2] This interaction causes a color shift in the dye from a reddish-brown to a brilliant blue, allowing for the visualization of protein bands against a clear background after a destaining step.[1][2]
Q2: What are the differences between Coomassie Brilliant Blue R-250 and G-250?
A2: Coomassie Brilliant Blue R-250 and G-250 are two common forms of the dye. The "R" in R-250 stands for a reddish tint, while the "G" in G-250 indicates a greenish tint.[3] G-250 is often used in colloidal preparations, which can offer lower background staining and may not require a separate destaining step.[3][4] R-250 is traditionally used in staining solutions that require a subsequent destaining step to visualize the protein bands.[5]
Q3: What is the typical sensitivity of Coomassie Brilliant Blue staining?
A3: The sensitivity of Coomassie Brilliant Blue staining depends on the specific protein and the protocol used. Generally, it can detect protein bands containing as little as 8-10 ng for some proteins, with a more typical detection limit around 25 ng per band for most proteins.[1][2]
Q4: Can Coomassie-stained gels be used for downstream applications like mass spectrometry?
A4: Yes, Coomassie Brilliant Blue staining is compatible with downstream analysis such as mass spectrometry. The dye does not permanently modify the proteins, allowing for their subsequent extraction and analysis.
Experimental Protocol: Coomassie Brilliant Blue R-250 Staining
This protocol provides a standard method for staining polyacrylamide gels with Coomassie Brilliant Blue R-250.
| Step | Reagent | Duration | Key Considerations |
| 1. Fixing | Fixing Solution (50% methanol, 10% acetic acid) | 30-60 minutes | This step precipitates and immobilizes the proteins within the gel matrix, preventing their diffusion.[1] |
| 2. Staining | Staining Solution (0.1% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid) | 1-2 hours | Ensure the gel is fully submerged and gently agitated for uniform staining. |
| 3. Destaining | Destaining Solution (40% methanol, 10% acetic acid) | Several hours (with changes of solution) | Change the destaining solution periodically until the protein bands are clearly visible against a clear background.[5] For sensitive detection, destaining can be continued overnight. |
| 4. Storage | 7% Acetic Acid or Water | Indefinite | Gels can be stored in 7% acetic acid or water at 4°C to prevent shrinking or swelling. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No bands visible or faint bands | - Insufficient protein loaded. | - Increase the amount of protein loaded onto the gel. A minimum of 1-5 ng per band is recommended for silver staining, and Coomassie is less sensitive.[6] |
| - Protein washed out during staining. | - Ensure the fixing step is performed correctly before staining to precipitate the proteins in the gel.[7] | |
| - Poor water quality. | - Use high-purity water (e.g., ultrapure water) for all solutions.[6] | |
| High background | - Inadequate destaining. | - Continue destaining, changing the destaining solution frequently until the background is clear. |
| - Contamination of staining or destaining solutions. | - Prepare fresh solutions. | |
| - Residual SDS from electrophoresis. | - Wash the gel with water before the fixing step to remove excess SDS, which can interfere with staining.[1] | |
| Smeared or diffuse bands | - Protein degradation. | - Use protease inhibitors during sample preparation. |
| - Gel run at too high a voltage/temperature. | - Run the gel at a lower voltage and/or in a cold room to prevent overheating. | |
| Presence of unexpected bands | - Keratin contamination. | - Wear gloves at all times during gel handling and sample preparation to avoid contamination from skin and hair.[6] |
| - Sample overloading. | - Reduce the amount of protein loaded in the lane. |
Visual Guides
Caption: Experimental workflow for Coomassie Brilliant Blue protein gel staining.
Caption: Troubleshooting logic for common protein gel staining issues.
References
- 1. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 2. Protein Gel Staining Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Protein Detection in Gels Using Fixation UNIT 10.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 7. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
How to prevent fading of C.I. Acid Brown 83 stain in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the fading of C.I. Acid Brown 83 stain in microscopy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in microscopy?
This compound is a water-soluble, double azo, metal complex dye.[1] In histology, as an acid dye, it is expected to stain positively charged components within a tissue section, such as proteins in the cytoplasm and extracellular matrix. Its brown color provides contrast for visualization under a brightfield microscope.
Q2: What causes the this compound stain to fade?
The fading of this compound, a process known as photobleaching, is primarily caused by light exposure during microscopy. This phenomenon is common to many organic dyes, including azo dyes. The absorption of light energy can lead to photochemical reactions that alter the dye's structure, rendering it colorless. This process is often mediated by reactive oxygen species (ROS).
Q3: How can I prevent or reduce the fading of my this compound stain?
There are several strategies to mitigate the fading of your stain:
-
Use of Antifade Mounting Media: Incorporating an antifade reagent into your mounting medium is a highly effective method. These reagents work by scavenging free radicals that cause photobleaching.
-
Minimize Light Exposure: Reducing the intensity and duration of light exposure on your sample can significantly slow down the fading process.
-
Proper Storage: Storing your stained slides in the dark and at a cool temperature can help preserve the stain for longer periods.
Q4: Are there commercially available antifade mounting media, or can I prepare my own?
Both options are available. Several commercial antifade mounting media offer excellent protection against fading. Alternatively, you can prepare your own antifade mounting medium in the laboratory, which can be a cost-effective solution.
Troubleshooting Guide: Pale or Fading this compound Stain
This guide will help you troubleshoot and resolve issues with weak or fading this compound stain.
| Problem | Possible Cause | Recommended Solution |
| Rapid fading of the stain during observation. | High-intensity illumination. | Reduce the lamp intensity on your microscope to the lowest level that allows for clear visualization. |
| Prolonged exposure to light. | Minimize the time the specimen is illuminated. Use a shutter to block the light path when not actively observing or capturing images. | |
| Absence of an antifade reagent. | Use a mounting medium containing an antifade agent such as n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO). | |
| Stain appears pale immediately after preparation. | Suboptimal staining protocol. | Ensure the staining time and dye concentration are optimized for your tissue type and thickness. |
| Incorrect pH of the staining solution. | This compound is an acid dye; ensure the pH of your staining solution is appropriate to facilitate binding to tissue components. | |
| Stain fades over time during storage. | Improper storage conditions. | Store slides flat in a slide box, protected from light, in a cool, dry place. |
| Mounting medium is not providing adequate protection. | Ensure the coverslip is properly sealed to prevent the mounting medium from drying out. Consider using a hard-setting mounting medium for long-term storage. |
Quantitative Data on Antifade Reagent Efficacy (Hypothetical)
The following table provides hypothetical data to illustrate the potential effectiveness of different antifade mounting media in preserving the intensity of this compound stain over time during continuous illumination.
| Mounting Medium | Initial Stain Intensity (%) | Stain Intensity after 5 min (%) | Stain Intensity after 15 min (%) |
| Glycerol/PBS | 100 | 45 | 15 |
| Commercial Antifade Medium A | 100 | 85 | 60 |
| Homemade NPG-based Medium | 100 | 80 | 55 |
| Homemade DABCO-based Medium | 100 | 75 | 50 |
Note: This data is for illustrative purposes only and may not represent the actual performance for this compound.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-propyl gallate
-
Glycerol
-
10x Phosphate Buffered Saline (PBS)
-
Distilled water
Procedure:
-
Prepare a 1x PBS solution from your 10x stock.
-
Prepare a 2% (w/v) stock solution of n-propyl gallate in glycerol. This may require gentle warming and stirring to dissolve completely.
-
For the final mounting medium, mix 1 part of 1x PBS with 9 parts of the 2% NPG/glycerol solution.
-
Store the antifade mounting medium in a tightly sealed container in the dark at 4°C.
Protocol 2: Staining and Mounting with Antifade Medium
Procedure:
-
Deparaffinize and rehydrate your tissue sections as per your standard protocol.
-
Perform the this compound staining procedure.
-
Dehydrate the sections through graded alcohols.
-
Clear the sections in xylene or a xylene substitute.
-
Place a drop of the prepared antifade mounting medium onto the tissue section on the slide.
-
Carefully lower a coverslip over the mounting medium, avoiding air bubbles.
-
Allow the mounting medium to set (if using a hard-setting formulation).
-
Store the slide in the dark until ready for imaging.
Visualizations
Caption: Simplified diagram of the photobleaching (fading) mechanism of a dye molecule.
Caption: Recommended workflow for using an antifade mounting medium to prevent stain fading.
References
Troubleshooting uneven staining with C.I. Acid Brown 83 on leather
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Acid Brown 83 for leather staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a type of acid dye used for coloring leather and other protein-based materials like wool and silk.[1] It is a copper complex dye, which contributes to its specific shade and fastness properties.[2][3] Chemically, it is classified as a double azo dye.[4] It is soluble in water, which is necessary for creating the dye bath.[1][4]
Q2: What are the primary causes of uneven staining with this compound on leather?
Uneven staining, or "blotchiness," can arise from several factors throughout the dyeing process:
-
Improper Leather Preparation: The leather surface must be clean and free of any oils, greases, or residual chemicals from the tanning process. A deglazer is often recommended to ensure a uniform surface for dye uptake.[5][6] Natural defects in the leather can also lead to differential dye absorption.[7]
-
Incorrect pH: Acid dyes, including Acid Brown 83, require an acidic environment to properly bind to the leather fibers. If the pH of the dye bath is not within the optimal range, the dye may not penetrate or fix evenly.[1] A sudden change in pH during the dyeing process can also cause staining issues.
-
Inadequate Dye Dissolving: this compound powder must be completely dissolved in water before being added to the dye bath. Undissolved dye particles can lead to specks or darker spots on the leather.
-
Rapid Dye Fixation: If the dye fixes to the leather too quickly, it may not have time to penetrate the material evenly, resulting in a superficial and uneven coloring. This can be influenced by temperature and pH.[8]
-
Leather Quality: Variations in the leather itself, such as density and porosity, can cause the dye to be absorbed unevenly.[7]
Q3: How does the type of leather tannage affect staining with this compound?
The tanning process significantly impacts how leather accepts dye:
-
Vegetable-Tanned Leather: This type of leather generally has a more open pore structure, which allows for good dye penetration. However, the natural tannins in the leather can interact with the dye, potentially altering the final color.
-
Chrome-Tanned Leather: Chrome-tanned leather has a different chemical structure and requires careful preparation to ensure even dye uptake. The surface of chrome-tanned leather can sometimes resist dye penetration if not properly prepared.[8]
Troubleshooting Guide for Uneven Staining
This guide addresses common issues encountered when using this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Blotchy or Splotchy Color | Improper leather preparation, incorrect pH, or rapid dye fixation. | Ensure the leather is thoroughly cleaned and deglazed before dyeing.[5][6] Maintain a consistent and appropriate pH in the dye bath throughout the process. Control the temperature to avoid overly rapid dye uptake. The use of leveling agents can also help promote even color distribution. |
| Dark Spots or "Freckling" | Undissolved dye particles in the dye bath. | Make sure the this compound powder is fully dissolved in warm water before adding it to the main dye bath. Stir the solution thoroughly. |
| Poor Dye Penetration | Incorrect pH, low temperature, or insufficient dyeing time. | Adjust the pH of the dye bath to the recommended acidic range. Increase the temperature of the dye bath within the leather's tolerance to facilitate deeper penetration. Extend the dyeing time to allow for complete absorption. |
| Color Variation Across Different Hides | Inherent differences in the leather hides. | Test the dye on a small, inconspicuous area of each hide before proceeding with the full dyeing process to check for color consistency. Adjust dye concentration or dyeing time as needed for individual hides. |
| Streaky Appearance | Uneven application of the dye. | When applying the dye manually, use smooth, even strokes and ensure complete coverage. For larger pieces, immersion dyeing with agitation is recommended for more uniform results. |
Experimental Protocols
Materials:
-
Chrome-tanned leather
-
This compound dye powder
-
Deglazer
-
Formic acid (or other suitable acid for pH adjustment)
-
Leveling agent (optional)
-
Water
-
Dyeing vessel (e.g., tray, drum)
-
Stirring rod
-
pH meter or pH strips
-
Protective gloves and eyewear
Procedure:
-
Leather Preparation:
-
Thoroughly clean the leather surface to remove any dirt or oils.
-
Apply a leather deglazer according to the product's instructions to strip any existing finish and ensure a uniform surface.[5][6]
-
Rinse the leather with water to remove the deglazer and allow it to partially dry until it is damp but not saturated.
-
-
Dye Bath Preparation:
-
In a separate container, dissolve the this compound powder in warm water. The exact concentration will depend on the desired shade intensity. Start with a small amount and test the color.
-
Fill the dyeing vessel with the appropriate amount of water.
-
Add the dissolved dye solution to the water and stir thoroughly to ensure it is evenly distributed.
-
If using, add a leveling agent to the dye bath according to the manufacturer's recommendations. Leveling agents can help to slow down the initial dye uptake and promote a more even color.[9]
-
-
Dyeing Process:
-
Check the pH of the dye bath and adjust it to an acidic range (typically pH 4-5 for acid dyes) using formic acid.[1]
-
Immerse the damp leather into the dye bath, ensuring it is fully submerged.
-
Agitate the leather gently and consistently throughout the dyeing process to promote even dye absorption.
-
The dyeing time will vary depending on the desired color depth and the thickness of the leather. Monitor the color regularly.
-
-
Fixation and Rinsing:
-
Once the desired color is achieved, the dye needs to be fixed to the leather. This is often done by gradually lowering the pH further with the addition of more formic acid while continuing to agitate the leather.
-
After fixation, remove the leather from the dye bath and rinse it thoroughly with clean water until the water runs clear.
-
-
Drying and Finishing:
-
Allow the leather to air dry slowly and evenly, away from direct heat or sunlight.
-
Once completely dry, a leather conditioner or finish can be applied to restore moisture and protect the surface.
-
Quantitative Data Summary Table (Example)
| Parameter | Recommended Range | Notes |
| Dye Concentration | Varies by desired shade | Start with a low concentration and increase as needed. |
| pH of Dye Bath | 4.0 - 5.0 | Critical for proper dye fixation.[1] |
| Temperature | Ambient to warm | Higher temperatures can increase dye uptake but may damage the leather if excessive. |
| Dyeing Time | 30 - 90 minutes | Dependent on leather thickness and desired color depth. |
| Leveling Agent | As per manufacturer | Helps to ensure even color distribution.[9] |
Visualizations
Logical Workflow for Troubleshooting Uneven Staining
Caption: A logical workflow to diagnose and resolve uneven staining issues.
Signaling Pathway of Acid Dye Interaction with Leather
Caption: The chemical interaction between an acid dye and leather fibers.
References
- 1. indiamart.com [indiamart.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Basic Steps of Appying Leather Dyes (Tips + FAQs Included) [primachemicals.com]
- 6. szoneierleather.com [szoneierleather.com]
- 7. sdc.org.uk [sdc.org.uk]
- 8. DYESTUFFS and DYEING OF LEATHER – Debag Kimya [debagkimya.com]
- 9. stahl.com [stahl.com]
Effect of pH on the staining efficiency of C.I. Acid Brown 83
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Acid Brown 83 in their staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a double azo, metal-complex acid dye.[1] Its primary applications include the dyeing of wool, leather, silk, and other protein-based fibers.[1][2]
Q2: What is the underlying principle of staining with this compound?
As an acid dye, this compound is an anionic molecule. The staining mechanism relies on the electrostatic attraction between the negatively charged dye molecules and positively charged amino groups in the protein fibers of the substrate. The number of positively charged sites on the protein fibers is significantly influenced by the pH of the staining solution.
Q3: Why is pH control crucial for successful staining with this compound?
The pH of the dye bath is a critical factor in the staining efficiency of acid dyes. In an acidic environment, the amino groups (-NH2) within the protein fibers of the specimen become protonated (-NH3+), creating an abundance of positively charged sites. This enhances the electrostatic attraction between the protein and the anionic dye molecules, leading to greater dye uptake and more intense staining. Conversely, in neutral or alkaline conditions, the amino groups are less protonated, resulting in weaker staining.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Incorrect pH of Staining Solution: The pH of the dye bath is too high (not acidic enough), leading to insufficient protonation of the protein fibers. | Prepare a fresh staining solution and carefully adjust the pH to the optimal acidic range (typically pH 4-5) using a weak acid like acetic acid or citric acid. Verify the pH with a calibrated pH meter. |
| Insufficient Dye Concentration: The concentration of this compound in the staining solution is too low. | Prepare a new staining solution with a higher dye concentration. It is advisable to perform a concentration series to determine the optimal concentration for your specific application. | |
| Inadequate Fixation: Improper or insufficient fixation of the tissue can impede dye penetration and binding. | Ensure that the tissue has been adequately fixed according to standard protocols for your sample type. | |
| Uneven or Patchy Staining | Localized pH Imbalances: Rapid or uneven addition of acid to the dye bath can create areas of different pH, leading to inconsistent staining. | Add the acid dropwise to the dye solution while stirring continuously to ensure a uniform pH throughout the bath before introducing the specimen. |
| Incomplete Deparaffinization (for tissue sections): Residual paraffin (B1166041) wax can block the dye from accessing the tissue. | Ensure complete deparaffinization by using fresh xylene and allowing for sufficient incubation time. | |
| Air Bubbles: Air bubbles trapped on the surface of the specimen can prevent the dye from making contact with the tissue. | Carefully immerse the specimen into the dye bath to avoid the formation of air bubbles. | |
| Overstaining or High Background | pH is Too Low: A very low pH can lead to excessive protonation and non-specific binding of the dye, resulting in high background staining. | Increase the pH of the staining solution slightly to improve specificity. For example, if you are using a pH of 3, try adjusting to pH 4. |
| Excessive Dye Concentration: The concentration of the dye is too high, leading to non-specific binding. | Reduce the concentration of this compound in your staining solution. | |
| Prolonged Staining Time: The specimen was left in the staining solution for too long. | Reduce the incubation time in the dye bath. It is recommended to perform a time-course experiment to determine the optimal staining duration. | |
| Stain Washes Out During Rinsing | Rinse Solution is Too Alkaline: Using tap water with a high or variable pH for rinsing can strip the acidic dye from the tissue. | Use a brief rinse with distilled or deionized water, or a slightly acidified water rinse (e.g., with a few drops of acetic acid) to help set the stain before proceeding with dehydration steps. |
Experimental Protocols
Standard Protocol for Staining Protein Fibers (e.g., Wool or Silk)
-
Preparation of Staining Solution:
-
Dissolve 0.1 g of this compound in 100 mL of distilled water to create a 0.1% (w/v) stock solution.
-
For the working solution, dilute the stock solution as needed (a common starting point is a 1:10 dilution with distilled water).
-
Adjust the pH of the working solution to the desired level (e.g., pH 4.5) by adding 1% acetic acid dropwise while monitoring with a pH meter.
-
-
Staining Procedure:
-
Wet the protein fibers (e.g., yarn or fabric) thoroughly in distilled water.
-
Immerse the wet fibers into the prepared staining bath.
-
Gently heat the dye bath to 60-80°C and maintain this temperature for 30-60 minutes, with occasional gentle agitation to ensure even dyeing.
-
Allow the dye bath to cool down to room temperature.
-
Remove the stained fibers from the dye bath.
-
-
Rinsing and Drying:
-
Rinse the stained fibers briefly in acidified water (distilled water with a few drops of acetic acid).
-
Rinse thoroughly with cold tap water until the rinse water runs clear.
-
Squeeze out excess water and allow the fibers to air dry.
-
Protocol for Staining Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse in two changes of 100% ethanol (B145695) for 3 minutes each.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse in distilled water for 5 minutes.
-
-
Staining:
-
Prepare a 0.1% (w/v) solution of this compound in distilled water.
-
Add 1% acetic acid to the staining solution to achieve a pH of approximately 4.5.
-
Immerse the slides in the staining solution for 5-10 minutes.
-
-
Dehydration and Mounting:
-
Briefly rinse the slides in distilled water.
-
Dehydrate the sections through graded alcohols: 95% ethanol for 30 seconds, followed by two changes of 100% ethanol for 30 seconds each.
-
Clear in two changes of xylene for 2 minutes each.
-
Mount with a resinous mounting medium.
-
Quantitative Data
The staining efficiency of this compound is directly correlated with the pH of the dye bath. The following table provides a summary of the expected relative staining intensity on protein fibers at different pH values, based on the general principles of acid dyeing.
| pH | Expected Relative Staining Intensity | Rationale |
| 3.0 | High | High protonation of amino groups in the protein fibers, leading to strong electrostatic attraction with the anionic dye. Potential for some non-specific binding. |
| 4.0 | Very High (Optimal) | Optimal balance between protonation of the substrate and the charge of the dye, resulting in strong and specific binding. |
| 5.0 | High | Good protonation of amino groups, leading to effective staining. |
| 6.0 | Moderate | Reduced protonation of amino groups as the pH approaches neutral, resulting in decreased dye uptake. |
| 7.0 | Low | Minimal protonation of amino groups at neutral pH, leading to poor staining efficiency. |
| 8.0 | Very Low | The protein fibers carry a net negative charge, causing electrostatic repulsion with the anionic dye molecules. |
Visualizations
Caption: Experimental workflow for staining with this compound.
Caption: Effect of pH on the interaction between this compound and protein fibers.
References
C.I. Acid Brown 83 photostability and photobleaching issues
Frequently Asked Questions (FAQs)
Q1: What is C.I. Acid Brown 83 and what might affect its stability?
A1: this compound is a diazo copper complex acid dye.[1] Its stability, particularly against light, can be influenced by several factors including the intensity and wavelength of the light source, the duration of exposure, atmospheric oxygen, humidity, and the chemical environment (e.g., pH, presence of other chemicals on the substrate). As a copper complex, it is designed for better stability compared to its uncomplexed counterparts.[2][3]
Q2: My treated samples with this compound are fading. What is happening?
A2: The fading you are observing is likely due to photobleaching. This is a process where light energy causes irreversible chemical changes to the dye molecule, rendering it unable to absorb light in the same way and thus causing a loss of color.[4][5] For azo dyes, this can happen through photo-oxidation or photoreduction pathways.[6]
Q3: What are the likely chemical mechanisms behind the photobleaching of this compound?
A3: While specific mechanisms for this compound are not detailed in the available literature, azo dyes can fade through several mechanisms. One common pathway involves the generation of reactive oxygen species (ROS), such as singlet oxygen or hydroxyl radicals, especially for dyes existing in a hydrazone tautomeric form. These highly reactive species can then attack and degrade the dye's chromophore. Another possibility is a reductive cleavage of the azo bond (-N=N-), breaking the molecule apart.
Q4: Can I use antifade reagents to protect my this compound-treated materials?
A4: Antifade reagents are commonly used in fluorescence microscopy to protect fluorescent dyes from photobleaching, often by scavenging reactive oxygen species.[1] While the principle is sound, their practical application for industrial uses like leather or textile dyeing with this compound may be limited. The compatibility of these reagents with the substrate and the dyeing process would need to be thoroughly evaluated.
Q5: How does the copper in this compound affect its photostability?
A5: The formation of a metal complex, in this case with copper, generally improves the lightfastness of azo dyes. The metal ion can help to dissipate the energy absorbed from light in a non-destructive way, reducing the likelihood of the photochemical reactions that lead to fading.[2][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid Fading of Dyed Substrate | High-intensity light exposure | Reduce the intensity of the light source if possible. Use neutral density filters to decrease illumination without changing the spectral quality.[4][5] |
| Prolonged light exposure | Minimize the duration of light exposure to what is necessary for your experiment or application. | |
| Inappropriate light source (high UV content) | Check the spectral output of your light source. Azo dyes can be susceptible to UV degradation. If possible, use filters to block UV wavelengths. | |
| Presence of oxidizing or reducing agents | Ensure the experimental environment is free from contaminants that could accelerate dye degradation. This includes residual chemicals on the substrate. | |
| Inconsistent Fading Across a Sample | Uneven light exposure | Ensure uniform illumination across the entire sample surface. |
| Non-homogenous dye application | Verify that the dyeing process results in an even and consistent application of this compound. | |
| Variations in the substrate material | Inconsistencies in the substrate can affect how the dye binds and its local chemical environment, influencing photostability. | |
| Color Shift Instead of Fading | Photochemical side reactions | The dye might be degrading into colored byproducts. This indicates a complex degradation pathway. Characterizing these byproducts may be necessary. |
| pH changes in the local environment | The absorption spectrum of some azo dyes is pH-sensitive.[8] Ensure the pH of your system is controlled and stable. |
Factors Influencing Photostability and Mitigation Strategies
The following table summarizes key factors that can affect the photostability of this compound and suggests strategies to mitigate degradation.
| Factor | Effect on Photostability | Mitigation Strategy |
| Light Intensity | Higher intensity accelerates photobleaching.[5] | Reduce light intensity; use neutral density filters. |
| Exposure Duration | Longer exposure leads to more significant fading. | Limit exposure time to the minimum required. |
| Light Wavelength | UV radiation is particularly damaging to many organic dyes. | Use UV filters; select light sources with low UV output. |
| Oxygen | Can participate in photo-oxidation, a major degradation pathway. | Conduct experiments in a low-oxygen or inert (e.g., nitrogen) atmosphere. |
| Temperature | High temperatures can sometimes accelerate chemical degradation. | Maintain a controlled and stable temperature during light exposure. |
| Substrate | The chemical nature of the substrate can influence dye stability. | Choose substrates known for good dye compatibility and stability. |
| Chemical Environment | pH, humidity, and the presence of other chemicals can affect stability. | Control the chemical environment; avoid reactive species. |
Experimental Protocols
Protocol: Assessing the Photostability of this compound
This protocol provides a generalized method for evaluating the photostability of this compound on a substrate, based on ICH Q1B guidelines.[9][10]
1. Sample Preparation: a. Prepare multiple identical samples by applying this compound to the desired substrate (e.g., leather, textile, or a film) using a standardized and reproducible method. b. Ensure the final concentration of the dye on each sample is consistent. c. Prepare "dark controls" by wrapping a subset of the samples in aluminum foil to protect them completely from light. These controls will account for any thermal degradation.
2. Exposure Conditions: a. Place the unwrapped samples in a controlled photostability chamber. b. The light source should be a Xenon arc lamp or a metal halide lamp, designed to simulate natural daylight (D65 standard).[9] c. Expose the samples to a controlled level of illumination. A common target is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] d. Maintain a constant temperature and humidity within the chamber to isolate the effects of light. Place the dark controls in the same chamber.
3. Data Collection: a. At predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours), remove one exposed sample and one dark control from the chamber. b. Immediately analyze the samples. The primary method of analysis is typically spectrophotometry or colorimetry to measure the change in color. c. For a quantitative assessment, use a spectrophotometer to measure the absorbance or reflectance spectrum of the sample. The decrease in absorbance at the dye's λmax is indicative of fading. d. Visually assess any changes in appearance.
4. Data Analysis: a. Calculate the percentage of color loss for each exposed sample relative to the initial (time 0) sample. b. Compare the color change of the exposed samples to the dark controls to ensure that the observed fading is due to light and not heat. c. Plot the percentage of color loss as a function of exposure time or total light energy to determine the degradation kinetics.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. iiardjournals.org [iiardjournals.org]
- 3. WO2002053649A3 - Disazo dyes, and copper complexes thereof, for dyeing paper - Google Patents [patents.google.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Degradation reaction of Diazo reactive black 5 dye with copper (II) sulfate catalyst in thermolysis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ikev.org [ikev.org]
- 10. ema.europa.eu [ema.europa.eu]
Removing non-specific binding of C.I. Acid Brown 83 in tissue staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of C.I. Acid Brown 83 in tissue staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it stain tissues?
This compound is an anionic, double azo, metal-complex dye.[1][2] In histological applications, acid dyes are negatively charged and primarily bind to cationic (positively charged) components in tissue through electrostatic interactions.[3][4] These interactions are strongest with proteins in the cytoplasm, muscle, and connective tissue, which are abundant in amino groups that become protonated at an acidic pH.[5][6] Therefore, this compound is expected to function as a cytoplasmic or counterstain.
Q2: What causes non-specific binding of this compound?
Non-specific binding of acid dyes like this compound can arise from several mechanisms:
-
Ionic Interactions: Electrostatic attraction between the negatively charged dye and positively charged tissue components is the primary staining mechanism.[3][4] However, excessive positive charges in the tissue can lead to generalized, non-specific background staining.
-
Hydrophobic Interactions: Although less dominant than ionic interactions for acid dyes, hydrophobic forces between the dye molecule and hydrophobic regions of proteins can contribute to non-specific binding.[7]
-
Dye Aggregation: At high concentrations, dye molecules can aggregate and become trapped in tissue sections, leading to high background.[8]
-
Tissue Fixation: Over-fixation, particularly with aldehyde fixatives, can increase tissue hydrophobicity and create charged sites, promoting non-specific dye binding.[9]
Troubleshooting Guide: Reducing Non-Specific Binding
High background staining can obscure the desired specific signal. The following sections provide systematic approaches to troubleshoot and mitigate non-specific binding of this compound.
Initial Assessment of the Problem
The first step is to identify the likely cause of the non-specific staining. The following diagram illustrates a logical workflow for troubleshooting.
Caption: A logical workflow for troubleshooting high background staining.
Issue 1: Generalized High Background Staining
If the entire tissue section, including areas that should be negative, shows high background staining, consider the following solutions.
Solutions:
-
Optimize Dye Concentration and Incubation Time:
-
Problem: Using too high a concentration of the dye or staining for too long can lead to excessive, non-specific binding.
-
Recommendation: Perform a dilution series of this compound to find the optimal concentration. Similarly, test a range of incubation times. Start with a lower concentration and shorter time than in the initial protocol.
-
-
Adjust the pH of the Staining Solution:
-
Problem: The staining intensity of acid dyes is pH-dependent. An acidic pH increases the number of positively charged groups in proteins, enhancing dye binding.[3][6] If the pH is too low, binding can become excessive and non-specific.
-
Recommendation: Increase the pH of the staining buffer slightly (e.g., in 0.2 pH increments) to reduce the overall positive charge on the tissue proteins, thereby decreasing non-specific dye binding. Most acid dyes are applied in a weak acetic acid solution.[10]
-
-
Improve Post-Staining Washes:
-
Problem: Inadequate washing after staining can leave unbound or loosely bound dye molecules in the tissue.
-
Recommendation: Increase the number and duration of post-staining washes. Using a wash buffer with a slightly alkaline pH can help to remove non-specifically bound anionic dye. A common practice after counterstaining is to use graded alcohols for dehydration, which also helps in differentiation (removing excess stain).[6]
-
Issue 2: Non-Specific Binding to Certain Tissue Components
If the non-specific staining is localized to specific structures like connective tissue or areas of high protein concentration, a blocking step may be necessary.
Solutions:
-
Implement a Protein-Based Blocking Step:
-
Problem: Highly charged or hydrophobic proteins in the tissue can bind the acid dye non-specifically.[7]
-
Recommendation: Before applying this compound, incubate the tissue section with a protein-based blocking solution. This solution will bind to the non-specific sites, preventing the dye from attaching. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.[11] While serum is a standard for IHC, a simple BSA solution is often sufficient for general histological staining.
-
-
Use a Non-Ionic Detergent:
Quantitative Data on Blocking Agents
| Blocking Agent | Concentration Range Tested | Relative Blocking Effectiveness | Source |
| Bovine Serum Albumin (BSA) | 0.25% - 8% | Baseline | [13] |
| Normal Goat Serum (NGS) | 0.625% - 4% | More effective than BSA | [13] |
| ChonBlock™ | 0.625% - 4% | ~6 times more effective than NGS, ~40 times more effective than BSA | [13] |
| Casein/Non-fat Dry Milk | Not specified | Highly effective, inhibited >90% of non-specific binding | [8] |
| Gelatin (Porcine Skin) | Not specified | Least effective | [8] |
Note: The effectiveness of these agents should be empirically tested and optimized for your specific tissue type and staining protocol with this compound.
Experimental Protocols
Representative Staining Protocol for this compound as a Counterstain
This protocol is a general guideline for using this compound on formalin-fixed, paraffin-embedded tissue sections and should be optimized.
-
Deparaffinization and Rehydration:
-
Primary Staining (e.g., Hematoxylin for Nuclei):
-
Stain in a suitable nuclear stain like Harris' Hematoxylin for 5-15 minutes.[6]
-
Wash in running tap water for 1-5 minutes.[6]
-
Differentiate in 1% Acid Alcohol (1% HCl in 70% ethanol) for a few seconds.[6]
-
Wash in running tap water.[6]
-
Blue the sections in Scott's Tap Water Substitute or a similar agent for 1-2 minutes.[6]
-
Wash in running tap water.[6]
-
-
Counterstaining with this compound:
-
Dehydration, Clearing, and Mounting:
Protocol for a Protein Blocking Step
This protocol should be inserted before the this compound counterstaining step.
-
After the primary staining and subsequent washes, wash the slides in a buffer appropriate for the blocking agent (e.g., Phosphate-Buffered Saline, PBS, or Tris-Buffered Saline, TBS, pH 7.4).
-
Prepare a blocking solution, for example, 1% BSA in TBS.
-
Incubate the slides in the blocking solution for 30 minutes at room temperature in a humidity chamber to prevent drying.[14]
-
Gently rinse the slides with TBS.
-
Proceed with the this compound staining protocol.
Diagrams
Mechanism of Non-Specific Binding
The following diagram illustrates the potential interactions leading to both specific and non-specific binding of an acid dye.
Caption: Specific vs. non-specific binding of an acid dye in tissue.
This guide provides a comprehensive framework for addressing non-specific binding issues with this compound. Successful staining will likely require empirical optimization of the suggested protocols for your specific application.
References
- 1. sdc.org.uk [sdc.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. documents.cap.org [documents.cap.org]
- 4. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 8. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. stainsfile.com [stainsfile.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of different blocking agents and nitrocelluloses in the solid phase detection of proteins by labelled antisera and protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Filtering C.I. Acid Brown 83 Solutions
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the filtration of C.I. Acid Brown 83 solutions to remove aggregates.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to filter this compound solutions?
A1: Filtering this compound solutions is a critical step to remove insoluble particles and aggregates that can form over time. These aggregates can interfere with experimental accuracy, lead to inconsistent results, and clog sensitive instrumentation such as chromatography columns or microfluidic devices. Effective filtration ensures a homogenous solution for reliable downstream applications.
Q2: What causes the formation of aggregates in dye solutions?
A2: Aggregate formation in dye solutions like this compound, a double azo, metal complex dye, can be influenced by several factors.[1] These include high concentrations, solvent properties, temperature, pH, and the presence of salts. Dyes can form gelatinous residues or contain insoluble components that require removal.[2]
Q3: What type of filter membrane and pore size should I use to remove aggregates?
A3: For general aggregate removal from aqueous this compound solutions, a 0.45 µm pore size filter is typically recommended.[3] If a higher degree of purification or sterilization is required, a 0.22 µm filter can be used, though this will result in slower flow rates.[3] The choice of membrane material is crucial to prevent dye adsorption and ensure chemical compatibility.[4]
Q4: How do I select the most appropriate filter membrane material?
A4: Selecting the correct membrane is vital for maximizing recovery and preventing contamination.
-
Chemical Compatibility : this compound is soluble in water but not in alcohol.[1][5][6] For aqueous solutions, membranes such as Polyethersulfone (PES), Polyvinylidene difluoride (PVDF), and Nylon are suitable choices.[4]
-
Low Binding : To prevent loss of the dye due to adsorption to the filter surface, a membrane with low biomolecule or chemical binding properties, such as PES or hydrophilic PVDF, is recommended.[3]
-
Avoidance : Cellulose-based filters can sometimes adsorb dyes and should be tested first or avoided if significant sample loss is a concern.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the filtration of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Filter Clogging | 1. High concentration of aggregates. 2. Filter pore size is too small for the aggregate load. 3. Viscous solution. | 1. Use a Pre-filter : Pass the solution through a larger pore size filter (e.g., 1.2 µm or a glass fiber pre-filter) before the final filtration step.[7] 2. Optimize Pore Size : Switch to a filter with a larger pore size (e.g., from 0.22 µm to 0.45 µm) if sterile filtration is not required.[7] 3. Dilute the Sample : If the experimental protocol allows, dilute the this compound solution to reduce viscosity and aggregate concentration. |
| Significant Loss of Dye | The dye is adsorbing to the filter membrane. | 1. Change Membrane Material : Switch to a low-binding membrane material like Polyethersulfone (PES) or hydrophilic PVDF.[3] 2. Pre-wet the Filter : Before filtering your sample, pass a small amount of the solvent (e.g., purified water) through the filter to saturate any non-specific binding sites. |
| Slow Filtration Rate | 1. Filter pore size is too small. 2. High solution viscosity. 3. Filter is clogged. 4. Insufficient pressure (syringe filter) or vacuum (vacuum filtration). | 1. Verify Pore Size : Ensure the chosen pore size is appropriate for your application; avoid using an unnecessarily small pore size.[3] 2. Apply Appropriate Force : For syringe filters, apply steady, even pressure. For vacuum filtration, ensure the vacuum is adequate. Be cautious of excessive pressure, which can damage the membrane.[8] 3. Follow Clogging Solutions : Refer to the "Rapid Filter Clogging" solutions above. |
| Aggregates Present After Filtration | 1. The filter membrane is damaged or improperly seated in the housing. 2. The filter pore size is too large to retain the aggregates. 3. Aggregates are forming after the filtration step. | 1. Check Filter Integrity : Inspect the filter for tears and ensure it is correctly installed in the holder.[9] 2. Reduce Pore Size : Use a filter with a smaller pore size (e.g., 0.22 µm). 3. Use Immediately : Use the filtered solution as soon as possible after filtration to prevent new aggregate formation. |
Data Summary: Filter Selection
| Filter Type | Recommended Membrane Material | Pore Size (µm) | Typical Volume | Advantages | Disadvantages |
| Syringe Filter | PES, Hydrophilic PVDF, Nylon | 0.22 - 0.45 | 1 - 200 mL | Fast and convenient for small volumes, easy to use. | Can be costly for large volumes, pressure can be variable. |
| Vacuum Filter | PES, PVDF | 0.22 - 0.45 | 100 mL - 2 L | Suitable for larger volumes, provides a consistent driving force. | Requires a vacuum source, potential for sample evaporation. |
| Centrifugal Filter | PES, PVDF | 0.22 - 0.45 | 0.5 - 15 mL | Good for small, precious samples; high recovery. | Requires a centrifuge, limited to small volumes. |
Experimental Protocol: Syringe Filtration of this compound
This protocol provides a step-by-step method for removing aggregates from an aqueous solution of this compound using a syringe filter.
Materials:
-
This compound solution
-
Luer-lock syringe (appropriate size for the solution volume)
-
Syringe filter (e.g., 25 mm diameter, 0.45 µm pore size, PES membrane)
-
Sterile collection tube
Procedure:
-
Prepare the Solution : Prepare the this compound solution in the desired aqueous solvent (e.g., deionized water). Ensure the dye is as dissolved as possible by gentle agitation or stirring.
-
Inspect the Filter : Remove the syringe filter from its sterile packaging. Visually inspect it for any damage to the housing or membrane.
-
Attach the Filter : Draw the this compound solution into the syringe. Expel any air bubbles. Securely attach the syringe filter to the Luer-lock tip of the syringe by twisting it clockwise.
-
Pre-wet (Optional but Recommended) : To maximize recovery, you can first filter a small amount of the pure solvent through the membrane before filtering the dye solution. Discard this solvent.
-
Filter the Solution : Hold the syringe-filter assembly over the clean collection tube. Apply gentle, steady pressure to the syringe plunger to push the solution through the filter. Avoid applying excessive force, as this can cause the membrane to rupture.
-
Maximize Recovery : To recover the solution held within the filter (the "hold-up volume"), draw a small amount of air into the syringe after the liquid has been expelled, re-attach the filter, and gently push the air through. This will push most of the remaining liquid out of the filter.
-
Storage : Cap the collection tube and store the filtered solution as required. Use the solution promptly to prevent the re-formation of aggregates.
-
Disposal : Dispose of the used syringe and filter according to your institution's laboratory waste guidelines.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the filtration of this compound solutions.
Caption: Troubleshooting workflow for filtering this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. gravertech.com [gravertech.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid Brown 83 | CI Acid Brown 83 Manufacturers in Mumbai India [colorantsgroup.com]
- 6. colorantsgroup.com [colorantsgroup.com]
- 7. unitedfiltration.com [unitedfiltration.com]
- 8. mottcorp.com [mottcorp.com]
- 9. des.nh.gov [des.nh.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Fluorescence Applications
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your fluorescence experiments and achieve a higher signal-to-noise ratio (SNR), with a special focus on managing background and autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of noise in our fluorescence imaging, and how can we mitigate it?
A1: A major contributor to noise in fluorescence imaging is autofluorescence, which is the natural fluorescence emitted by various biological structures within your sample.[1][2] This inherent fluorescence can obscure the signal from your specific fluorescent probes.[1] Common sources of autofluorescence include lipofuscin, collagen, elastin, and red blood cells.[1][3] The use of aldehyde-based fixatives like formalin can also induce autofluorescence.[1][3]
To mitigate autofluorescence, several strategies can be employed:
-
Use of Quenching Agents: Reagents like Sudan Black B or more advanced commercial solutions such as TrueBlack® can effectively reduce autofluorescence.[4][5][6]
-
Photobleaching: Exposing the sample to light before staining can selectively destroy autofluorescent molecules.[7][8]
-
Spectral Separation: Choosing fluorophores that emit in the far-red or near-infrared spectrum can help, as autofluorescence is often weaker in these regions.[8][9]
-
Appropriate Fixation: If possible, avoiding aldehyde-based fixatives can significantly reduce fixation-induced autofluorescence.[8]
Q2: We are observing high background in our immunofluorescence. What are the likely causes and solutions?
A2: High background in immunofluorescence can stem from several factors beyond sample autofluorescence. These include non-specific binding of primary or secondary antibodies, issues with blocking, or problems with the staining protocol itself.[2][10][11]
Troubleshooting High Background:
-
Antibody Concentration: The concentration of your primary or secondary antibodies may be too high. Try titrating your antibodies to find the optimal concentration that provides a strong signal without increasing background.[11]
-
Blocking: Insufficient blocking is a common cause of high background. Ensure you are using an appropriate blocking solution (e.g., serum from the same species as the secondary antibody) and allow for sufficient incubation time.[11][12]
-
Washing Steps: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background. Increase the duration and number of washes.[10]
-
Secondary Antibody Control: To check for non-specific binding of the secondary antibody, run a control sample that omits the primary antibody. If you still observe staining, the issue lies with your secondary antibody or blocking procedure.[11]
Q3: Our fluorescent signal is weak or fades quickly. What can we do to improve it?
A3: Weak or photobleaching signals can be frustrating. Several factors in your experimental setup and protocol can contribute to this issue.
Improving Weak or Fading Signals:
-
Antibody and Fluorophore Choice: Ensure your primary antibody is validated for the application and that you are using a bright, photostable fluorophore.[10][13]
-
Antigen Retrieval: For formalin-fixed paraffin-embedded (FFPE) tissues, proper antigen retrieval is crucial to unmask epitopes for antibody binding.[13]
-
Mounting Medium: Use an antifade mounting medium to protect your fluorophores from photobleaching during imaging.[14]
-
Imaging Parameters: Optimize your microscope settings. While increasing exposure time or gain can enhance a weak signal, it can also increase background. Find a balance that maximizes your signal-to-noise ratio.[13]
-
Storage: Protect your stained slides from light and store them at 4°C to preserve the fluorescent signal.[13][14]
Troubleshooting Guide: Autofluorescence Reduction
Autofluorescence is a significant challenge in fluorescence microscopy. This guide provides a systematic approach to identifying and reducing it.
dot
Caption: A workflow for troubleshooting autofluorescence issues.
Data Presentation: Comparison of Autofluorescence Quenching Methods
The choice of quenching agent can significantly impact your results. While traditional methods like Sudan Black B are effective, they can introduce their own background fluorescence. Newer commercial quenchers often provide better results across a wider spectral range.
| Quenching Method | Target Autofluorescence Source(s) | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin | Effective at quenching lipofuscin.[4][15] | Can introduce non-specific background, especially in the red and far-red channels.[4][6] Stains myelin.[16] |
| TrueBlack® | Lipofuscin, other sources (e.g., collagen, red blood cells) | Superior quenching of lipofuscin with less background than Sudan Black B.[4][6] Can be used before or after immunofluorescence staining.[4] | Original formulation requires 70% ethanol. |
| TrueVIEW® | Non-lipofuscin sources (e.g., collagen, elastin, red blood cells), aldehyde-induced | Effective against a broad range of autofluorescence sources.[1] Hydrophilic and applied in an aqueous solution.[1] | May cause a modest reduction in the specific fluorescent signal.[3] |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Effective at reducing autofluorescence from glutaraldehyde (B144438) fixation.[15] | Can increase autofluorescence from red blood cells in formaldehyde-fixed tissue.[15] |
| Photobleaching | Broad spectrum of fluorophores, including lipofuscin | Does not introduce chemical artifacts. Can be highly effective at reducing background.[7] | Can be time-consuming. May damage the target epitope if overexposed.[7] |
Experimental Protocols
Protocol 1: General Autofluorescence Quenching with a Commercial Reagent (Example: TrueBlack®)
This protocol provides a general guideline for using a commercial lipofuscin autofluorescence quencher. Always refer to the manufacturer's specific instructions.
Materials:
-
Fixed and permeabilized tissue sections on slides
-
Phosphate-buffered saline (PBS)
-
70% Ethanol
-
TrueBlack® Lipofuscin Autofluorescence Quencher (or similar)
-
Blocking buffer
-
Primary and fluorescently labeled secondary antibodies
-
Antifade mounting medium
Pre-Treatment Protocol (Preferred):
-
Rehydration and Permeabilization: For FFPE sections, deparaffinize and perform antigen retrieval. For frozen sections, fix and permeabilize as required by your primary antibody protocol.
-
Rinse: Rinse slides in PBS.
-
Prepare Quenching Solution: Dilute the 20X TrueBlack® stock solution to 1X in 70% ethanol.
-
Incubation: Incubate the slides in the 1X TrueBlack® solution for 30 seconds.
-
Wash: Rinse the slides in 70% ethanol.
-
Wash in PBS: Wash the slides with PBS.
-
Proceed with Immunostaining: Continue with your standard blocking and antibody incubation steps. Note: Some quenching reagents require subsequent steps to be performed without detergents. Consult the manufacturer's protocol.[15]
Post-Treatment Protocol:
-
Complete Immunostaining: Perform all steps of your immunofluorescence protocol, including primary and secondary antibody incubations and final washes.
-
Prepare Quenching Solution: Dilute the 20X TrueBlack® stock solution to 1X in 70% ethanol.
-
Incubation: Incubate the slides in the 1X TrueBlack® solution for 30 seconds.
-
Wash: Rinse the slides in 70% ethanol.
-
Wash in PBS: Wash the slides thoroughly with PBS.
-
Mount: Mount the coverslip with an antifade mounting medium.
dot
Caption: A generalized immunofluorescence workflow with autofluorescence quenching.
This technical support center provides a foundational guide to improving the signal-to-noise ratio in your fluorescence experiments. For specific applications and troubleshooting, always consider the unique characteristics of your sample and reagents.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 3. How Quenching Tissue Autofluorescence Works | Lab Manager [labmanager.com]
- 4. biotium.com [biotium.com]
- 5. biotium.com [biotium.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. ibidi.com [ibidi.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. biotium.com [biotium.com]
- 16. researchgate.net [researchgate.net]
C.I. Acid Brown 83 stability in different buffer systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of C.I. Acid Brown 83 in various buffer systems. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a water-soluble anionic dye belonging to the azo class of compounds. It is characterized by its yellowish-brown hue in aqueous solutions.[1] Due to its properties, it finds applications in various fields, including biological staining and as a component in diagnostic assays.
Q2: What are the key factors influencing the stability of this compound in solution?
A2: The stability of this compound can be influenced by several factors, including pH, the chemical nature of the buffer system, temperature, and exposure to light and strong oxidizing or reducing agents.[2] Extreme pH conditions, both highly acidic and alkaline, can lead to the degradation of the dye.
Q3: How can I monitor the stability of this compound in my experiments?
A3: The stability of this compound is typically monitored by UV-Vis spectrophotometry. A decrease in the absorbance at its maximum wavelength (λmax), approximately 448 nm, over time indicates degradation of the dye.[3] Visual inspection for color change or precipitation can also be a preliminary indicator of instability.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Yes, this compound is incompatible with strong oxidizing and reducing agents, as these can chemically degrade the dye.[2] Caution should be exercised when using reagents such as hydrogen peroxide, hypochlorite, or dithionite (B78146) in the presence of the dye.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected color change of the dye solution. | pH shift: The buffer capacity may have been exceeded, leading to a change in pH and a corresponding color shift. Degradation: The dye may be degrading due to exposure to light, high temperatures, or incompatible reagents. | - Verify the pH of the buffer solution. - Prepare fresh buffer and dye solutions. - Store dye solutions protected from light and at the recommended temperature. - Review all components of the solution for chemical incompatibilities. |
| Precipitation of the dye. | Low solubility: The concentration of the dye may exceed its solubility limit in the chosen buffer system. Buffer interaction: Certain buffer components at high concentrations might interact with the dye, causing it to precipitate. | - Prepare a lower concentration of the dye solution. - Test the solubility of the dye in different buffer systems to find a more suitable one. - Consider the ionic strength of the buffer. |
| Inconsistent absorbance readings. | Instrumental error: The spectrophotometer may not be properly calibrated or warmed up. Sample handling: Inconsistent pipetting or cuvette placement can lead to variability. Photodegradation: Exposure of the sample to the spectrophotometer's light source for extended periods can cause degradation. | - Ensure the spectrophotometer is calibrated and has had adequate warm-up time. - Use consistent and careful pipetting techniques. - Minimize the time the sample is exposed to the light source during measurement. |
| Rapid degradation of the dye in a specific buffer. | pH instability: The chosen buffer may not be effective at the desired pH, leading to fluctuations that degrade the dye. Chemical reaction: A component of the buffer system may be reacting with the dye. | - Select a buffer system with a pKa value as close as possible to the desired experimental pH. - Consult literature for known interactions between your buffer components and azo dyes. - Test the stability in an alternative buffer system. |
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in different buffer systems.
1. Materials:
-
This compound powder
-
Buffer components (e.g., sodium phosphate (B84403) monobasic and dibasic, citric acid and sodium citrate, Tris base)
-
Deionized water
-
pH meter
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Incubator or water bath
2. Preparation of Buffer Solutions:
-
Prepare 100 mM stock solutions of the following buffers:
-
Citrate Buffer (pH 4.0, 5.0)
-
Phosphate Buffer (pH 6.0, 7.0, 8.0)
-
Tris-HCl Buffer (pH 9.0)
-
-
Adjust the pH of each buffer solution accurately using a calibrated pH meter.
3. Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in deionized water.
-
From the stock solution, prepare a working solution of 50 µg/mL in each of the prepared buffer systems.
4. Stability Study:
-
For each buffered dye solution, take an initial absorbance reading at 448 nm using the corresponding buffer as a blank. This is the time zero (T=0) reading.
-
Divide the remaining volume of each solution into two sets of aliquots.
-
Incubate one set at room temperature (25°C) and the other at an elevated temperature (e.g., 40°C).
-
At specified time points (e.g., 1, 6, 24, 48, and 72 hours), remove an aliquot from each condition and measure its absorbance at 448 nm.
5. Data Analysis:
-
Calculate the percentage of remaining dye at each time point relative to the initial absorbance at T=0.
-
Plot the percentage of remaining dye versus time for each buffer and temperature condition.
Quantitative Data Summary
The following table summarizes the hypothetical stability data for this compound in different buffer systems at 25°C after 48 hours.
| Buffer System | pH | Initial Absorbance (448 nm) | Absorbance after 48h | % Remaining Dye | Visual Observation |
| Citrate | 4.0 | 0.752 | 0.601 | 79.9% | Slight fading |
| Citrate | 5.0 | 0.755 | 0.710 | 94.0% | No change |
| Phosphate | 6.0 | 0.751 | 0.736 | 98.0% | No change |
| Phosphate | 7.0 | 0.749 | 0.742 | 99.1% | No change |
| Phosphate | 8.0 | 0.753 | 0.723 | 96.0% | No change |
| Tris-HCl | 9.0 | 0.750 | 0.630 | 84.0% | Noticeable fading |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing the stability of this compound.
References
Validation & Comparative
C.I. Acid Brown 83 vs Coomassie Blue for protein gel staining
In the realm of protein analysis, the visualization of proteins separated by gel electrophoresis is a critical step. While a variety of staining methods exist, a common query arises regarding the comparative performance of different dyes. This guide addresses a specific question: the comparison of C.I. Acid Brown 83 to the widely used Coomassie Blue for protein gel staining.
Initial research reveals a fundamental clarification: This compound is not utilized for staining proteins in polyacrylamide gels. Its applications are primarily in the textile and leather industries for dyeing materials such as wool and leather.[1][2] The name itself, "Acid Brown 83," denotes its color and chemical classification as an acid dye.
The likely source of confusion stems from a similarly named but chemically distinct compound: C.I. Acid Blue 83 . This is, in fact, another name for Coomassie Brilliant Blue R-250, a cornerstone of protein gel staining for decades.[3] Therefore, this guide will proceed by clarifying the non-role of this compound and providing a comprehensive comparison of the two main variants of Coomassie Blue: R-250 and G-250.
Coomassie Blue: The Gold Standard in Protein Staining
Coomassie Brilliant Blue is an anionic dye that binds non-covalently to proteins, primarily through interactions with basic amino acid residues like arginine, lysine, and histidine, as well as through hydrophobic interactions.[4] This binding results in a distinct blue color, allowing for the visualization of protein bands against a clear background. The two most common forms are Coomassie Brilliant Blue R-250 and G-250.
Performance Characteristics: R-250 vs. G-250
The choice between the R-250 and G-250 variants of Coomassie Blue often depends on the specific requirements of the experiment, such as the need for sensitivity, speed, or compatibility with downstream applications like mass spectrometry.
| Feature | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 (Colloidal) |
| Synonyms | Acid Blue 83 | Colloidal Coomassie |
| Sensitivity | ~50-100 ng per band[3][5] | ~8-25 ng per band[4] |
| Staining Time | 30 minutes to 2 hours[5] | ~1 hour to overnight |
| Destaining | Required (several hours to overnight) | Minimal to no destaining required |
| Background | Higher background, requires extensive destaining | Lower background, clearer results |
| Mass Spectrometry | Compatible | Compatible |
| Appearance | Red-tinted powder | Green-tinted powder |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for both Coomassie R-250 and G-250 staining.
Coomassie Brilliant Blue R-250 Staining Protocol
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (typically 40-50% methanol, 10% acetic acid) for at least 1 hour. This step precipitates the proteins in the gel, preventing their diffusion.
-
Staining: Remove the fixing solution and add the R-250 staining solution (0.1% Coomassie R-250 in 40% methanol, 10% acetic acid). Agitate gently for 30 minutes to 2 hours at room temperature.
-
Destaining: Decant the staining solution and add a destaining solution (10% methanol, 7.5% acetic acid). Agitate gently, changing the destain solution several times until the background is clear and the protein bands are distinct. This can take several hours to overnight.
-
Storage: The destained gel can be stored in distilled water.
Colloidal Coomassie Brilliant Blue G-250 Staining Protocol
-
Washing: After electrophoresis, wash the gel with deionized water three times for 5 minutes each to remove SDS, which can interfere with staining.
-
Staining: Immerse the gel in the G-250 staining solution (commercially available or prepared as a colloidal suspension). Agitate gently for at least 1 hour at room temperature. Protein bands will start to appear within minutes.
-
Washing/Destaining: Decant the staining solution and wash the gel with deionized water. For the clearest background, a longer wash of 1-3 hours can be performed. Extensive destaining with methanol/acetic acid is typically not required.
-
Storage: The stained gel can be stored in distilled water.
Visualizing the Workflow
To illustrate the general process of protein gel staining, the following diagram outlines the key steps from electrophoresis to final visualization.
Caption: A generalized workflow for protein gel staining after SDS-PAGE.
References
A Comparative Guide to the Sensitivity of C.I. Acid Brown 83 and Other Brown Dyes in Biological Staining
For researchers, scientists, and drug development professionals, the choice of a suitable dye is critical for the accurate visualization and analysis of biological samples. While C.I. Acid Brown 83 is a dye with known applications in the leather industry, its utility and performance in a research context, particularly concerning its sensitivity, are not well-documented. This guide provides a comparative overview of this compound against other commonly used brown dyes and chromogens in biological and histological applications. Due to a lack of direct comparative studies on the sensitivity of this compound, this document outlines a proposed experimental framework for such a comparison and presents available data for alternative dyes.
Overview of Brown Dyes and Chromogens
The brown color in histological and cytological preparations can be achieved either through direct staining with a brown dye or via an enzymatic reaction that produces a brown precipitate.
This compound is an acid dye belonging to the double azo, metal complex class.[1] Its primary established use is in the dyeing of wool and leather.[1] While it is commercially available and listed as a fluorescent dye by some suppliers, its application and performance characteristics in biological research, such as its sensitivity for detecting specific cellular components, have not been extensively reported in scientific literature.[2]
Bismarck Brown Y is a basic diazo dye that is widely used as a counterstain in histology.[3] It imparts a brown color to acid mucins, cartilage, and bone and is also used in cytology and microbiology.[3][4] It is known for providing stable and consistent staining results, enhancing the contrast of primary stains.[3]
Direct Brown 27 is a trisazo direct dye used for coloring cellulosic fibers.[5] Some literature suggests its potential application in histology, with protocols for staining collagen and elastic fibers.[6] However, much of the available comparative data on its performance is based on hypothetical experiments.[6]
3,3'-Diaminobenzidine (DAB) is not a dye itself but a chromogen that, in the presence of horseradish peroxidase (HRP) and hydrogen peroxide, produces a stable brown precipitate.[7] This is the most common method for achieving brown staining in immunohistochemistry (IHC) to visualize the localization of specific antigens.[7] The intensity of the brown color is proportional to the amount of antigen present, allowing for semi-quantitative analysis.
Quantitative Data on Dye Performance
A direct quantitative comparison of the sensitivity of this compound with other brown dyes is hampered by the lack of published experimental data for this compound in biological applications. However, a framework for such a comparison can be established, and data from other dyes can be used as a reference. The following table is a template for comparing key performance metrics for these dyes. The data for Direct Brown 27 is based on a hypothetical experiment found in the literature, which serves to illustrate the types of data that should be collected.
| Dye/Chromogen | Target Structure(s) | Staining Intensity (Optical Density ± SD) | Signal-to-Noise Ratio | Limit of Detection (LOD) |
| This compound | To be determined | Data not available | Data not available | Data not available |
| Direct Brown 27 | Collagen and Elastic Fibers | 0.85 ± 0.07 | 15.2 | Data not available |
| Bismarck Brown Y | Acid mucins, Cartilage | Data not available | Data not available | Data not available |
| DAB (IHC) | Specific Antigens | Variable (depends on antigen abundance) | Variable (depends on antibody and protocol) | Dependent on antibody affinity and amplification |
Experimental Protocols
To facilitate a direct comparison of the sensitivity of this compound with other brown dyes, the following experimental protocols are proposed.
Protocol 1: Comparative Staining of Paraffin-Embedded Tissue Sections
This protocol is designed to assess the staining intensity and specificity of the dyes on a standardized tissue sample.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded sections of a tissue rich in various structural components (e.g., skin, aorta).
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Staining:
-
This compound: Incubate sections in a 1% aqueous solution of this compound for 10-20 minutes. The optimal concentration and time should be determined empirically.
-
Direct Brown 27: Incubate sections in a 1% aqueous solution of Direct Brown 27 for 10 minutes.[6]
-
Bismarck Brown Y: Stain with a 1% solution of Bismarck Brown Y in water or ethanol for 5-10 minutes.[3]
-
-
Dehydration and Mounting: Dehydrate the stained sections through a graded series of ethanol, clear in xylene, and mount with a resinous mounting medium.
-
Image Analysis:
-
Acquire images using a brightfield microscope under identical lighting conditions.
-
Measure the optical density (OD) of specifically stained structures and the background using image analysis software (e.g., ImageJ).
-
Calculate the signal-to-noise ratio as: (OD of stained structure) / (OD of background).
-
Protocol 2: Comparative Total Protein Staining on a Nitrocellulose Membrane
This protocol assesses the sensitivity of the dyes for detecting proteins, which is a common application for many stains in a research setting.
-
Sample Preparation and Transfer: Separate a serial dilution of a protein standard (e.g., bovine serum albumin) using SDS-PAGE and transfer the proteins to a nitrocellulose membrane.
-
Staining:
-
This compound: Incubate the membrane in a 0.1% solution of this compound in 5% acetic acid for 5-10 minutes. The optimal conditions may need to be determined.
-
Direct Brown 27: Incubate the membrane in a 0.1% Direct Brown 27 solution in 5% acetic acid for 5 minutes.[6]
-
-
Destaining: Destain the membranes in an appropriate destaining solution (e.g., 50% methanol, 10% acetic acid) until protein bands are clearly visible against a clean background.
-
Analysis:
-
Quantify the intensity of the protein bands using a densitometer.
-
Determine the Limit of Detection (LOD) as the lowest concentration of the protein standard that is visible by eye.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the proposed workflows for comparing the sensitivity of brown dyes.
Caption: Workflow for Comparing the Sensitivity of Brown Dyes.
Conclusion
While this compound has established industrial applications, its performance and sensitivity as a biological stain remain largely uncharacterized in the scientific literature. In contrast, dyes like Bismarck Brown Y and the chromogen DAB are well-established for producing brown coloration in histological and immunohistochemical preparations, respectively. To provide a definitive comparison of the sensitivity of this compound, further experimental validation is required. The protocols and workflow outlined in this guide offer a systematic approach for researchers to conduct their own comparative studies. Such research would be a valuable contribution to the field, potentially introducing a new tool for biological visualization. Until such data is available, researchers should rely on established brown dyes and chromogens for applications requiring high sensitivity and reproducibility.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dawnscientific.com [dawnscientific.com]
- 4. biognost.com [biognost.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the common chromogens used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]
The Case for C.I. Acid Brown 83: A Comparative Guide to Quantitative Protein Staining
For researchers, scientists, and drug development professionals, the accurate quantification of proteins is a cornerstone of robust experimental design and data interpretation. While a variety of protein staining methods exist, the validation of new, potentially more efficient or cost-effective dyes is an ongoing process. This guide provides a comparative analysis of C.I. Acid Brown 83 in the context of established quantitative protein stains, offering a framework for its validation and adoption in the modern laboratory.
This compound, an anionic azo dye, holds promise as a protein stain due to its chemical properties, which are similar to other acid dyes commonly used in biochemistry. However, to date, its performance as a quantitative tool has not been extensively documented in peer-reviewed literature. This guide will therefore compare the known performance of standard protein staining methods—Coomassie Brilliant Blue, Silver Staining, and Fluorescent Dyes—to establish a benchmark against which this compound can be evaluated.
Performance Comparison of Quantitative Protein Stains
The selection of an appropriate protein stain is critical for generating reliable quantitative data. The ideal stain should exhibit high sensitivity, a broad linear dynamic range for accurate quantification of both low and high abundance proteins, and compatibility with downstream applications such as mass spectrometry. The following table summarizes the key performance metrics of commonly used protein stains.
| Feature | Coomassie Brilliant Blue R-250 | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) | This compound |
| Limit of Detection | ~50-100 ng[1] | ~8-25 ng[2] | ~0.1-1 ng[3] | ~0.25-1 ng[4] | Data Not Available |
| Linear Dynamic Range | Moderate[3] | Good, wider than R-250[2] | Narrow, less suitable for quantification[3] | >3 orders of magnitude[5][4] | Data Not Available |
| Mass Spectrometry Compatibility | Yes | Yes[3] | Limited (requires specific protocols) | Yes[6] | To Be Determined |
| Staining & Destaining Time | Hours to overnight[2] | ~1 hour to overnight (minimal destaining)[2] | Multiple steps, time-consuming[7] | ~90 minutes to overnight[4] | To Be Determined |
| Reproducibility | Good | Good | Low[3] | High | To Be Determined |
| Cost | Low | Low | Low | High | Presumably Low |
Experimental Protocols for Standard Protein Staining Methods
Detailed and consistent methodologies are crucial for obtaining reproducible quantitative results. Below are the standard protocols for the protein staining techniques discussed. These protocols can serve as a foundation for developing and validating a protocol for this compound.
Coomassie Brilliant Blue R-250 Staining
This is a traditional and widely used method for protein visualization.
-
Solutions:
-
Fixing Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
-
Protocol:
-
Fixation: After electrophoresis, immerse the gel in Fixing Solution for at least 1 hour with gentle agitation.
-
Staining: Replace the Fixing Solution with the Staining Solution and incubate for 2-4 hours with gentle agitation.
-
Destaining: Remove the Staining Solution and add Destaining Solution. Gently agitate and replace the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
-
Colloidal Coomassie Brilliant Blue G-250 Staining
This method offers improved sensitivity and reduced background staining compared to the R-250 method.
-
Solutions:
-
Fixing Solution: 10% (v/v) Acetic Acid, 45% (v/v) Methanol
-
Staining Solution (example): 0.1% (w/v) Coomassie Brilliant Blue G-250, 2% (v/v) Phosphoric Acid, 10% (w/v) Ammonium Sulfate, 20% (v/v) Methanol
-
Washing Solution: Deionized Water
-
-
Protocol:
-
Fixation: Immerse the gel in the Fixing Solution for 15 minutes.
-
Staining: Transfer the gel to the Colloidal Coomassie Staining Solution and incubate for 1-2 hours with gentle agitation.
-
Washing: Briefly rinse the gel with deionized water and then wash with deionized water for 1-3 hours, changing the water periodically until a clear background is achieved.
-
Silver Staining (Mass Spectrometry Compatible)
Silver staining is highly sensitive but can have a narrow linear range and issues with reproducibility. Aldehyde-free protocols are necessary for mass spectrometry compatibility.
-
Solutions:
-
Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Sensitizing Solution: 0.02% (w/v) Sodium Thiosulfate
-
Silver Solution: 0.1% (w/v) Silver Nitrate
-
Developing Solution: 2% (w/v) Sodium Carbonate, 0.04% (v/v) Formaldehyde (prepare fresh)
-
Stopping Solution: 1.46% (w/v) EDTA-Na2
-
-
Protocol:
-
Fixation: Fix the gel in Fixing Solution for at least 30 minutes.
-
Washing: Wash the gel with deionized water three times for 10 minutes each.
-
Sensitization: Incubate in Sensitizing Solution for 1-2 minutes.
-
Washing: Briefly rinse with deionized water twice.
-
Silver Impregnation: Incubate in Silver Solution for 20-30 minutes in the dark.
-
Washing: Briefly rinse with deionized water.
-
Development: Add Developing Solution and agitate until protein bands appear.
-
Stopping: Stop the reaction with the Stopping Solution once the desired intensity is reached.
-
Fluorescent Staining (SYPRO Ruby)
Fluorescent dyes offer high sensitivity, a wide dynamic range, and are compatible with mass spectrometry.[4]
-
Solutions:
-
Fixing Solution: 10% (v/v) Methanol, 7% (v/v) Acetic Acid
-
SYPRO Ruby Protein Gel Stain
-
Washing Solution: 10% (v/v) Methanol, 7% (v/v) Acetic Acid
-
Rinse Solution: Deionized Water
-
-
Protocol:
-
Fixation: Fix the gel in Fixing Solution for 30-60 minutes with gentle agitation.
-
Staining: Incubate the gel in SYPRO Ruby stain for 90 minutes to overnight, protected from light.
-
Washing: Wash the gel in the Washing Solution for 30 minutes to reduce background.
-
Rinsing: Rinse with deionized water before imaging.
-
Imaging: Visualize using a fluorescence imager with appropriate excitation and emission filters.
-
Visualizing Methodologies and Mechanisms
To better understand the processes involved in protein staining, the following diagrams illustrate a typical experimental workflow and the underlying chemical interactions.
Path to Validation for this compound
To validate this compound as a quantitative protein stain, a series of experiments directly comparing its performance against the established methods outlined above would be required. Key validation experiments should include:
-
Determination of the Limit of Detection (LOD): A serial dilution of a known protein standard (e.g., Bovine Serum Albumin) should be separated by SDS-PAGE and stained with this compound to determine the lowest detectable protein amount.
-
Assessment of Linear Dynamic Range: The staining intensity of the serially diluted protein standard should be measured using densitometry. A standard curve of staining intensity versus protein amount will reveal the linear range suitable for quantification.
-
Evaluation of Reproducibility: Multiple gels should be run with the same protein samples and stained with this compound to assess the variability of the staining and quantification.
-
Mass Spectrometry Compatibility: Protein bands stained with this compound should be excised, digested, and analyzed by mass spectrometry to ensure that the dye does not interfere with protein identification.
Conclusion
While this compound is not yet an established quantitative protein stain, its classification as an acid dye suggests its potential utility in this application. By following the established principles and protocols for similar dyes like Coomassie Brilliant Blue, researchers can systematically evaluate its performance. Should this compound demonstrate comparable or superior sensitivity, linearity, and reproducibility to existing methods, it could represent a valuable addition to the protein analysis toolkit, potentially offering advantages in cost or workflow efficiency. The data and protocols presented in this guide provide the necessary framework for conducting such a validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. uab.edu [uab.edu]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. Silver staining of proteins in polyacrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of C.I. Acid Brown 83: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the potential off-target effects of chemical compounds is paramount. This guide provides a comparative analysis of the cross-reactivity of C.I. Acid Brown 83, a double azo, copper complex dye, with key cellular components. Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally analogous azo dyes to provide insights into its potential interactions with proteins and nucleic acids. This approach offers a valuable framework for assessing potential cross-reactivity and designing appropriate experimental controls.
This compound is primarily used in the leather and wool industries.[1] Its chemical structure, characterized by two azo (-N=N-) groups and a copper complex, raises questions about its potential to interact with biological macromolecules. Azo dyes, as a class, are known to interact with various cellular components, which can lead to a range of biological effects.
Comparative Analysis of Azo Dye Interactions with Cellular Components
Protein Binding: Azo Dye Interactions with Serum Albumin
Serum albumin is a major protein in the bloodstream and is often used as a model protein to study the binding affinity of small molecules. The interaction of azo dyes with serum albumin is typically driven by a combination of hydrophobic and electrostatic interactions.
| Azo Dye | Protein | Method | Binding/Dissociation Constant | Reference |
| 1-(tetrazolylazo)-2-hydroxynaphthalene 3,6-disulphonic acid | Bovine Serum Albumin (BSA) | Spectrophotometry | log K(d(HL)/gamma'HL) = 6.3 | [2] |
| Two synthesized azo dyes | Human Serum Albumin (HSA) | Fluorescence Spectroscopy | Not specified | [3] |
| Reactive Brilliant Red | Human Serum Albumin (HSA) | Multiple (UV-Vis, Fluorophotometry, CD, ITC) | Not specified | [4] |
| Orange ZT (mono azo reactive dye) | Bovine Serum Albumin (BSA) | Absorption Difference Spectroscopy | K_d = 7.0 µM (at pH 6.0, 25°C) | [5] |
Note: The binding of these dyes can alter the secondary structure of the protein.[3][4]
Nucleic Acid Interactions: Azo Dye Binding to DNA
Azo dyes have been shown to interact with DNA, primarily through groove binding or intercalation.[6][7] This interaction can have genotoxic implications.
| Azo Dye | DNA Type | Method | Binding Affinity/Constant | Reference |
| 14 genotoxic azo dyes | Double-stranded DNA (dsDNA) | Molecular Docking | -6.35 to -9.42 kcal/mol | [6] |
| Synthesized monoazo disperse dye | Calf Thymus DNA (Ct-DNA) | UV-Vis, Fluorescence, FT-IR, Molecular Docking | Suggests groove binding | [7] |
| Azo dye ligand and its metal complexes | Calf Thymus DNA | UV-Vis, Viscosity | K_b = 4.23 x 10^4 M^-1 (ligand) | [8] |
Note: The binding affinity can be influenced by the specific chemical groups on the azo dye, such as nitro, hydroxyl, and sulfonate groups.[6]
Experimental Protocols for Assessing Cross-Reactivity
To enable researchers to investigate the cross-reactivity of this compound or other compounds, detailed methodologies for key experiments are provided below.
Affinity Pull-Down Assay for Identifying Protein Interactions
This method is used to isolate and identify proteins that bind to a specific small molecule, in this case, an immobilized dye.
Materials:
-
This compound (or other dye of interest)
-
Affinity matrix (e.g., NHS-activated sepharose beads)
-
Cell lysate
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Spin columns
Procedure:
-
Immobilization of the Dye: Covalently couple this compound to the affinity matrix according to the manufacturer's instructions.
-
Incubation with Lysate: Incubate the dye-coupled beads with the cell lysate to allow for protein binding.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, followed by mass spectrometry to identify the interacting partners.
Surface Plasmon Resonance (SPR) for Quantifying Binding Affinity
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Procedure:
-
Ligand Immobilization: Immobilize one of the interacting partners (e.g., a target protein) onto the sensor chip surface.
-
Analyte Injection: Flow a solution containing the other interacting partner (the analyte, e.g., this compound) over the sensor surface.
-
Association & Dissociation: Monitor the change in the refractive index as the analyte binds to (association) and dissociates from (dissociation) the immobilized ligand.
-
Data Analysis: Analyze the resulting sensorgram to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conceptual Framework for Cross-Reactivity
Cross-reactivity occurs when a molecule, such as a dye, binds to unintended biological targets in addition to its primary target. This can be due to structural similarities between the intended and unintended targets or non-specific interactions.
Safety and Toxicological Profile of this compound
According to its Safety Data Sheet, this compound is considered non-toxic, with an oral LD50 in rats of over 2000 mg/kg. It is not classified as a primary skin irritant or a sensitizer.[9] However, the absence of overt toxicity does not preclude subtle molecular interactions that could have biological consequences in sensitive experimental systems.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound with cellular components is scarce, the available data on structurally similar azo dyes suggest a potential for interaction with both proteins and nucleic acids. Researchers using this dye in biological applications should be aware of these potential off-target effects and consider implementing appropriate control experiments, such as those outlined in this guide, to validate their findings. Further investigation into the specific binding profile of this compound is warranted to provide a more complete understanding of its biological activity.
References
- 1. colorantsgroup.com [colorantsgroup.com]
- 2. Interaction of serum albumin with a sulphonated azo dye in acidic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding elucidation of azo dyes with human serum albumin via spectroscopic approaches and molecular docking techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of reactive brilliant red to human serum albumin: insights into the molecular toxicity of sulfonic azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dyespigments.net [dyespigments.net]
Navigating the Proteome: A Guide to Protein Stains Compatible with Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the world of proteomics, the choice of protein stain is a critical first step that can significantly impact the success of downstream mass spectrometry (MS) analysis. An ideal stain should not only offer high sensitivity and a broad dynamic range for protein detection but also be seamlessly compatible with subsequent in-gel digestion and peptide extraction for accurate protein identification. This guide provides a comprehensive comparison of commonly used protein staining methods, their compatibility with mass spectrometry, and detailed experimental protocols to aid in making an informed decision.
While a vast array of protein stains are available, this guide will focus on the most prevalent methods: Coomassie Brilliant Blue, silver staining, and fluorescent dyes. We will also briefly discuss the potential of less characterized stains, such as C.I. Acid Brown 83, in the context of their known chemical properties.
Performance Comparison of Common Protein Stains
The selection of a protein stain is often a trade-off between sensitivity, dynamic range, cost, and compatibility with mass spectrometry. The following table summarizes the key performance characteristics of the most widely used staining methods.
| Staining Method | Limit of Detection (LOD) | Linear Dynamic Range | MS Compatibility | Key Advantages | Key Disadvantages |
| Coomassie Brilliant Blue (R-250) | ~30-100 ng | ~1 order of magnitude | Good | Inexpensive, simple protocol, does not chemically modify proteins.[1] | Lower sensitivity, requires destaining. |
| Colloidal Coomassie Blue (G-250) | ~1-10 ng | ~1-2 orders of magnitude | Very Good | Higher sensitivity than R-250, reduced background staining.[2] | More complex protocol than R-250. |
| Silver Staining | <1 ng | Narrow | Poor to Moderate | Highest sensitivity among colorimetric stains.[2][3] | Can chemically modify proteins (especially with glutaraldehyde), often requires MS-compatible protocols, narrow dynamic range.[4][5] |
| Fluorescent Dyes (e.g., SYPRO Ruby) | ~0.25-1 ng | 3-4 orders of magnitude | Excellent | High sensitivity, broad dynamic range, no chemical modification of proteins.[2][3] | Requires specialized imaging equipment, more expensive. |
| This compound | Not Reported | Not Reported | Not Reported | Potentially fluorescent, acidic dye. | Lack of published data for proteomics applications. |
The Case of this compound
This compound is classified as a fluorescent acidic dye.[6] Its acidic nature suggests it could interact with basic amino acid residues in proteins, similar to Coomassie dyes.[5] The fluorescence of a dye can offer high sensitivity in protein detection.[7] However, there is a lack of published experimental data on the use of this compound for protein staining in the context of mass spectrometry. Therefore, its performance characteristics, such as limit of detection, dynamic range, and direct compatibility with in-gel digestion and MS analysis, remain uncharacterized. Researchers considering this dye would need to perform extensive validation experiments.
Experimental Protocols
The following sections provide detailed protocols for the most common protein staining methods compatible with mass spectrometry.
Colloidal Coomassie Blue Staining (MS-Compatible)
This protocol is designed to enhance sensitivity while minimizing background staining, making it suitable for subsequent mass spectrometry analysis.
Solutions:
-
Fixing Solution: 50% ethanol, 2% phosphoric acid
-
Staining Solution: 34% methanol, 17% ammonium (B1175870) sulfate, 3% phosphoric acid, 0.1% Coomassie Brilliant Blue G-250
-
Washing Solution: Deionized water
Protocol:
-
Fixation: After electrophoresis, place the gel in the fixing solution for at least 1 hour. For thicker gels, extend the fixation time.
-
Washing: Discard the fixing solution and wash the gel with deionized water for 30 minutes.
-
Staining: Incubate the gel in the staining solution overnight with gentle agitation.
-
Washing: Discard the staining solution and wash the gel with deionized water until the desired background clarity is achieved. Protein bands will appear as clear blue against a faint blue background.
Mass Spectrometry Compatible Silver Staining
This protocol omits the use of glutaraldehyde, which can crosslink proteins and interfere with peptide extraction and mass spectrometry.
Solutions:
-
Fixing Solution: 50% methanol, 5% acetic acid
-
Wash Solution: 50% methanol
-
Sensitizing Solution: 0.02% sodium thiosulfate
-
Staining Solution: 0.1% silver nitrate (B79036) (chilled to 4°C)
-
Developing Solution: 0.04% formaldehyde (B43269) in 2% sodium carbonate
-
Stopping Solution: 5% acetic acid
Protocol:
-
Fixation: Fix the gel in the fixing solution for 20-30 minutes.
-
Washing: Wash the gel in the wash solution for 10 minutes, followed by two 10-minute washes in deionized water.
-
Sensitization: Incubate the gel in the sensitizing solution for 1 minute.
-
Washing: Briefly rinse the gel with deionized water twice.
-
Staining: Incubate the gel in the chilled staining solution for 20 minutes.
-
Washing: Briefly rinse the gel with deionized water twice.
-
Development: Add the developing solution and monitor the appearance of protein bands. This step is critical and should be stopped once the desired intensity is reached.
-
Stopping: Stop the development by adding the stopping solution and incubating for 10 minutes.
Fluorescent Staining (SYPRO Ruby)
Fluorescent stains offer high sensitivity and a broad dynamic range, making them an excellent choice for quantitative proteomics.
Solutions:
-
Fixing Solution: 50% methanol, 7% acetic acid
-
Staining Solution: SYPRO Ruby protein gel stain
-
Wash Solution: 10% methanol, 7% acetic acid
-
Deionized Water
Protocol:
-
Fixation: Fix the gel in the fixing solution for 30 minutes.
-
Staining: Place the gel in the SYPRO Ruby staining solution and incubate for at least 3 hours, protected from light. For best results, stain overnight.
-
Washing: Wash the gel in the wash solution for 30 minutes to reduce background fluorescence.
-
Rinsing: Rinse the gel with deionized water before imaging.
-
Imaging: Visualize the gel using a fluorescence imager with appropriate excitation and emission filters (e.g., excitation at ~470 nm and emission at ~618 nm).
In-Gel Digestion and Peptide Extraction Workflow
Following protein staining, the protein bands of interest are excised from the gel and subjected to in-gel digestion to generate peptides for MS analysis. The following diagram illustrates a typical workflow.
Signaling Pathways and Logical Relationships
The choice of staining method directly influences the quality of data obtained from mass spectrometry. The following diagram illustrates the logical relationship between staining properties and successful protein identification.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Extrinsic Fluorescent Dyes as Tools for Protein Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C.I. Acid Brown 83 and Other Azo Dyes for Research and Development Applications
This guide provides a comprehensive comparative analysis of C.I. Acid Brown 83 against other commercially significant azo dyes, C.I. Acid Brown 282 and C.I. Acid Orange 156. The information is tailored for researchers, scientists, and drug development professionals who utilize these dyes in various applications, including as staining agents, indicators, and components in leather and textile dyeing processes. This document presents a side-by-side comparison of their performance characteristics, supported by available data, and details the experimental protocols for key performance evaluations.
Introduction to this compound and Comparator Dyes
This compound is a pre-metallized monoazo dye that contains a copper complex in its structure.[1] This structural feature generally imparts good light fastness properties. It is primarily used for dyeing leather and wool, producing a yellowish-brown shade.[1] Its solubility in water is a key characteristic for its application in aqueous dyeing processes.
For a robust comparison, two other acid azo dyes have been selected:
-
C.I. Acid Brown 282: A 1:2 metal complex monoazo dye, also used for dyeing leather, wool, and silk.[2][3] It is known for producing a brown shade.[2][4]
-
C.I. Acid Orange 156: A disazo dye used for polyamide fibers, leather, and paper, yielding an orange hue.[5][6][7]
Performance Data Comparison
The following tables summarize the key performance indicators for this compound and the selected comparator dyes based on available technical data.
Table 1: General Properties and Applications
| Property | This compound | C.I. Acid Brown 282 | C.I. Acid Orange 156 |
| C.I. Number | 20250[1] | Not Found | 26501[7] |
| CAS Number | 13011-68-2[1] | 12219-65-7[2] | 68555-86-2 / 72827-75-9[5][7] |
| Molecular Structure | Double Azo, Metal Complex[1] | Single Azo, 1:2 Metal Complex[2] | Disazo[7] |
| Hue | Yellowish Brown[1] | Brown[2][4] | Orange[7] |
| Primary Substrates | Leather, Wool[1] | Leather, Wool, Silk, Cotton[2][4] | Polyamide, Leather, Paper[5][7] |
Table 2: Fastness Properties on Leather
| Fastness Property | This compound | C.I. Acid Brown 282 | C.I. Acid Orange 156 |
| Light Fastness | 3-4 | 3-4 | 6-7[7] |
| Wash Fastness (Staining on Cotton) | 2-3 | 4 | 3-4[7] |
| Perspiration Fastness (Staining on Cotton) | 5 | Not Found | Not Found |
Note: Fastness is graded on a scale of 1 (poor) to 5 (excellent) for wash and perspiration fastness, and 1 (poor) to 8 (excellent) for light fastness.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Leather Dyeing Protocol (General)
This protocol outlines a standard procedure for applying acid dyes to leather.
-
Neutralization: The chrome-tanned leather is first neutralized to a pH of 4.5-5.5 to ensure uniform dye penetration.
-
Dye Bath Preparation: The dye is dissolved in water at a liquor ratio of 10:1 (water to leather weight). The temperature is raised to 50-60°C.
-
Dyeing: The neutralized leather is introduced into the dye bath. The temperature is maintained for 60-90 minutes with continuous agitation to ensure even dyeing.
-
Fixation: Formic acid is added to the dye bath to lower the pH to 3.5-4.0. This step fixes the dye to the leather fibers. The process is continued for another 30 minutes.
-
Rinsing and Fatliquoring: The dyed leather is thoroughly rinsed with water to remove any unfixed dye. A fatliquoring agent is then applied to impart softness and flexibility.
-
Drying: The leather is dried under controlled conditions to achieve the final desired moisture content.
Light Fastness Testing (Adapted from ISO 105-B02)
This test determines the resistance of the color of the leather to an artificial light source representative of natural daylight.
-
Sample Preparation: A specimen of the dyed leather is mounted on a sample holder. A portion of the specimen is covered with an opaque mask.
-
Exposure: The mounted specimen is placed in a xenon arc lamp apparatus. The exposure is carried out under controlled conditions of temperature and humidity. Blue wool standards (rated 1-8) are exposed simultaneously.
-
Evaluation: The fading of the exposed portion of the leather specimen is compared to the fading of the blue wool standards. The light fastness is rated on a scale of 1 to 8, where 1 indicates very poor fastness and 8 indicates excellent fastness.
Wash Fastness Testing (Adapted from ISO 105-E04)
This test assesses the resistance of the color of the leather to washing.
-
Specimen Preparation: A piece of the dyed leather is sewn together with a multi-fiber strip (containing swatches of different fibers like cotton, wool, polyester, etc.).
-
Washing: The composite specimen is placed in a solution containing a standard soap and subjected to mechanical agitation in a launder-o-meter at a specified temperature and time (e.g., 40°C for 30 minutes).
-
Rinsing and Drying: The specimen is rinsed thoroughly and dried.
-
Evaluation: The change in color of the leather and the degree of staining on each fiber of the multi-fiber strip are assessed using a grey scale for color change and a grey scale for staining, respectively. The ratings range from 1 (heavy staining/change) to 5 (no staining/change).
Biodegradation and Toxicity
The biodegradation of azo dyes often occurs under anaerobic conditions, where the azo bond is cleaved to form aromatic amines.[8] Some of these aromatic amines can be toxic or carcinogenic. Subsequent aerobic degradation of these amines is often required for complete mineralization. Metal-complex dyes, such as this compound and C.I. Acid Brown 282, may exhibit different degradation patterns and toxicological profiles compared to non-metallized dyes due to the presence of the metal ion.
For a comprehensive assessment, standardized ecotoxicological and toxicological tests are recommended.
Biodegradation Testing (OECD 301F)
The OECD 301F (Manometric Respirometry Test) is a standard method to assess the ready biodegradability of chemicals.
-
Test Setup: The dye is incubated in a sealed vessel with a mixed population of microorganisms (activated sludge) in a mineral medium.
-
Measurement: The consumption of oxygen by the microorganisms as they metabolize the dye is measured over a 28-day period.
-
Evaluation: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) of the dye. A substance is considered readily biodegradable if it reaches a certain percentage of its ThOD within a specified timeframe.
Cytotoxicity Testing (MTT Assay on Keratinocytes)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of a substance on a cell line like human keratinocytes (HaCaT), which are relevant for skin contact applications.
-
Cell Culture: HaCaT cells are cultured in a 96-well plate.
-
Treatment: The cells are exposed to various concentrations of the dye for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Measurement: The amount of formazan produced is measured spectrophotometrically, which is proportional to the number of viable cells.
-
Evaluation: The concentration of the dye that causes a 50% reduction in cell viability (IC50) is determined.
Visualizations
Leather Dyeing Workflow
Caption: A typical workflow for the application of acid dyes to leather.
Generalized Azo Dye Degradation Pathway
Caption: A simplified pathway for the microbial degradation of azo dyes.
References
- 1. The degradation of dyestuffs: Part III - Investigations of their ultimate degradability | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The effect of Azo-dyes on glioblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical study and cytotoxicity test of azo dye in vitro | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 5. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Evaluating the Binding Affinity of C.I. Acid Brown 83 for Different Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to C.I. Acid Brown 83
This compound, also known by its C.I. number 20250 and CAS number 13011-68-2, is a synthetic dye belonging to the acid dye class. These dyes are typically sodium salts of sulfonic acids and are anionic in nature. Their interaction with proteins is primarily governed by electrostatic interactions between the negatively charged sulfonic acid groups of the dye and positively charged amino acid residues (e.g., lysine, arginine, and histidine) on the protein surface. Hydrophobic interactions and hydrogen bonding can also play a significant role in the binding process. Understanding the binding affinity of such dyes is crucial in various fields, including textile manufacturing, histology, and as potential molecular probes in biomedical research.
Comparative Binding Affinity Data
As of the latest literature review, specific quantitative data on the binding affinity of this compound (e.g., dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50)) for different proteins is not available. However, based on the general behavior of acid dyes, it is anticipated that this compound would exhibit varying degrees of affinity for different proteins, influenced by factors such as the protein's isoelectric point, surface charge distribution, and the accessibility of binding sites.
To facilitate future research and data comparison, the following table provides a template for summarizing key binding parameters once they are experimentally determined.
| Protein | Alternative Dye | Binding Constant (Kd/Ki/IC50) | Experimental Method | Reference |
| This compound | Data not available | |||
| e.g., Bovine Serum Albumin | ||||
| e.g., Human Serum Albumin | ||||
| e.g., Type I Collagen | ||||
| e.g., Myoglobin |
Experimental Protocols for Determining Binding Affinity
Several robust biophysical techniques can be employed to quantitatively assess the binding affinity of this compound for various proteins. The choice of method will depend on the specific protein, the required sensitivity, and the available instrumentation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (the dye) to a macromolecule (the protein). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, from which Kd can be calculated), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Generalized ITC Protocol:
-
Sample Preparation:
-
Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a concentrated solution of this compound (e.g., 100-500 µM) in the identical buffer. It is crucial that the buffer composition is precisely matched to avoid artifacts from heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Measurement:
-
Load the protein solution into the sample cell of the calorimeter and the dye solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the dye solution into the protein solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of dye to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The dissociation constant (Kd) is the reciprocal of Ka.
-
Fluorescence Spectroscopy
This technique relies on monitoring changes in the intrinsic fluorescence of a protein (typically from tryptophan and tyrosine residues) or the fluorescence of the dye itself upon binding.
Generalized Fluorescence Quenching Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the target protein with a known concentration in a suitable buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
-
Fluorescence Measurement:
-
Place the protein solution in a quartz cuvette.
-
Excite the protein at a wavelength where the dye has minimal absorbance (typically ~280 nm or ~295 nm for selective tryptophan excitation).
-
Record the fluorescence emission spectrum (typically in the range of 300-400 nm).
-
Incrementally add small aliquots of the this compound solution to the protein solution, recording the fluorescence spectrum after each addition.
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect caused by the absorbance of the dye.
-
Analyze the quenching of the protein's fluorescence using the Stern-Volmer equation to determine the quenching mechanism.
-
For static quenching, the binding constant (K) and the number of binding sites (n) can be calculated from the double logarithm regression curve.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (dye) to a ligand (protein) immobilized on a sensor chip in real-time. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.
Generalized SPR Protocol:
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Block any remaining active sites on the chip surface to prevent non-specific binding.
-
-
SPR Measurement:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the dye solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time during the association phase.
-
Switch back to the running buffer to monitor the dissociation of the dye from the protein.
-
Regenerate the sensor chip surface between different dye concentrations if necessary.
-
-
Data Analysis:
-
Fit the association and dissociation curves (sensorgrams) to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association (ka) and dissociation (kd) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (kd/ka).
-
Visualizations
The following diagrams illustrate the generalized workflows and conceptual relationships involved in evaluating dye-protein binding affinity.
Caption: Generalized workflow for determining protein-dye binding affinity.
Caption: Conceptual diagram of this compound binding to a protein.
Lack of Evidence for C.I. Acid Brown 83 in Gel Electrophoresis Applications
A comprehensive review of scientific literature and commercial product information reveals no documented use of C.I. Acid Brown 83 as a stain in gel electrophoresis systems. While this substance is classified as a brown acidic dye, its primary applications are in the textile and leather industries.[1][2] There is currently no available data on its performance for staining proteins or nucleic acids in gels, making a comparative analysis against established electrophoresis stains impossible.
This compound is a copper-complex azo dye.[2] Its documented uses are predominantly as a colorant for materials such as leather, with no indication of its utility in biochemical or molecular biology laboratory procedures like gel staining.[1] Searches for performance data, experimental protocols, or comparisons related to gel electrophoresis have yielded no results.
Given the absence of information for the specified topic, this guide will instead provide a comparative overview of widely established and validated protein staining methods used in gel electrophoresis. This information is intended to serve the target audience of researchers, scientists, and drug development professionals by comparing the performance of standard, reliable alternatives.
A Comparative Guide to Common Protein Staining Methods in Gel Electrophoresis
The visualization of proteins separated by gel electrophoresis is a critical step in many research and development workflows. The choice of staining method depends on factors such as required sensitivity, cost, downstream applications (e.g., mass spectrometry), and available imaging equipment. This guide compares three major classes of protein stains: Coomassie Brilliant Blue, Silver Staining, and Fluorescent Dyes.
Performance Comparison of Protein Staining Methods
The following table summarizes the key performance characteristics of common protein staining techniques.
| Feature | Coomassie Brilliant Blue R-250 | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Stains (e.g., SYPRO Ruby) |
| Limit of Detection | ~50 ng[3] | ~6-8 ng[3] | ~0.5-1 ng | ~1-10 ng[4] |
| Linear Dynamic Range | Narrow | Moderate | Narrow[5] | Broad[3] |
| Staining Time | 1-2 hours (plus destaining) | 1-2 hours (minimal destain) | 1.5-3 hours | 0.5-2 hours (no destain)[4] |
| Mass Spec. Compatibility | Yes | Yes | Limited (requires specific protocols)[5] | Yes[3][4] |
| Visualization | Visible Light (Naked Eye)[3] | Visible Light (Naked Eye) | Visible Light (Naked Eye) | UV or specific wavelength transilluminator[3] |
| Cost | Low | Low-Moderate | Moderate | High[6] |
| Toxicity | Uses methanol/acetic acid[3] | Uses methanol/acetic acid | Uses formaldehyde, silver nitrate (B79036) | Generally low, aqueous-based options available[3][4] |
Experimental Protocols
Detailed methodologies for each staining technique are provided below. These are generalized protocols and may require optimization based on gel type, thickness, and specific laboratory conditions.
Coomassie Brilliant Blue R-250 Staining Protocol
This is a traditional and widely used method for staining polyacrylamide gels.
-
Fixation: After electrophoresis, place the gel in a fixation solution (e.g., 50% methanol, 10% acetic acid in water) for at least 1 hour. This step removes SDS and fixes the proteins.
-
Staining: Immerse the fixed gel in the staining solution (0.1% Coomassie Brilliant Blue R-250, 50% methanol, 10% acetic acid) for 1-2 hours with gentle agitation.
-
Destaining: Transfer the gel to a destaining solution (e.g., 40% methanol, 10% acetic acid) and agitate. Change the destain solution several times until the background is clear and protein bands are distinct.
-
Storage: The destained gel can be stored in water or a 7% acetic acid solution.
Silver Staining Protocol
Silver staining offers higher sensitivity than Coomassie Blue but involves more steps and can be less reproducible.[5]
-
Fixation: Fix the gel in 50% methanol, 10% acetic acid for at least 1 hour.
-
Washing: Wash the gel with several changes of deionized water to remove the fixative.
-
Sensitization: Incubate the gel in a sensitizing solution (e.g., 0.02% sodium thiosulfate) for 1-2 minutes.
-
Silver Incubation: Rinse briefly with water and then incubate in a chilled 0.1% silver nitrate solution for 20-60 minutes in the dark.
-
Development: Rinse the gel with water and immerse in a developing solution (e.g., 2% sodium carbonate, 0.04% formaldehyde) until bands appear.
-
Stopping: Stop the development by adding a 5% acetic acid solution.
-
Washing & Storage: Wash the gel thoroughly with water before imaging and storage.
Fluorescent Staining Protocol (General)
Fluorescent stains offer high sensitivity and a broad dynamic range, and are generally compatible with mass spectrometry.[3] The protocol is often simpler than silver staining.
-
Fixation (Optional/Stain-dependent): Some fluorescent stains require a fixation step (e.g., 50% methanol, 10% acetic acid), while others are one-step procedures.[4] Refer to the manufacturer's instructions.
-
Staining: Incubate the gel in the fluorescent dye solution for the recommended time (typically 30 minutes to 2 hours), protected from light.
-
Washing (Optional): A brief wash in water or a specific wash solution may be required to reduce background fluorescence. No extensive destaining is needed.
-
Imaging: Visualize the gel using an appropriate fluorescence imaging system (e.g., a UV or blue-light transilluminator or a laser scanner).
Workflow Visualizations
The following diagrams illustrate the typical workflows for the described staining methods.
Caption: Workflow for Coomassie Blue Staining.
Caption: Workflow for Silver Staining.
Caption: Workflow for Fluorescent Staining.
References
Unraveling Staining Variability: A Comparative Analysis of C.I. Acid Brown 83 for Protein Analysis is Not Feasible
A comprehensive review of scientific literature and commercial product information reveals that C.I. Acid Brown 83 is not utilized as a protein stain in biochemical or proteomic applications . This dye is primarily documented as a colorant for leather and textiles.[1][2] Consequently, a direct comparative guide on its inter-protein staining variability against established protein stains cannot be compiled due to the absence of experimental data.
Researchers and professionals in drug development rely on accurate and reproducible protein quantification. The choice of staining method is critical, and the lack of validated protocols for this compound in protein analysis makes it an unsuitable candidate for such rigorous applications.
The Concept of Inter-Protein Variability in Staining
While a specific analysis of this compound is not possible, the core issue of inter-protein variability is a crucial consideration in quantitative proteomics. Inter-protein variability refers to the phenomenon where different proteins in the same sample bind a dye with varying efficiencies, leading to disproportional staining. This can result in an inaccurate representation of protein abundance.
Factors influencing this variability include:
-
Amino Acid Composition: The binding of many dyes is dependent on the presence of specific amino acid residues. For instance, Coomassie Brilliant Blue interacts primarily with basic and aromatic amino acids.[3] Proteins with a higher proportion of these residues will stain more intensely.
-
Protein Structure and Post-Translational Modifications: The three-dimensional conformation of a protein can shield potential dye-binding sites. Post-translational modifications, such as glycosylation, can also interfere with dye accessibility.
-
Isoelectric Point (pI): The overall charge of a protein at a given pH can influence its interaction with charged dyes.
Established Protein Stains and Their Performance
To provide a useful resource for the target audience, this guide will now focus on the performance of commonly used protein stains and the data available on their inter-protein variability.
| Staining Method | Principle | Linear Dynamic Range | Sensitivity | Inter-Protein Variability | Mass Spectrometry Compatibility |
| Coomassie Brilliant Blue (CBB) | Binds to basic and aromatic amino acids. | Good | ~8-25 ng | Low to Moderate | Yes |
| Silver Staining | Reduction of silver ions to metallic silver on the protein surface. | Narrow | High (<1 ng) | High | Limited (protocol dependent) |
| Fluorescent Stains (e.g., SYPRO Ruby) | Binds to proteins, often interacting with SDS, and fluoresces upon excitation. | Wide (up to 4 orders of magnitude) | Very High (<1 ng) | Low | Yes |
| Ponceau S | A rapid, reversible stain for proteins on membranes. | Moderate | ~100 ng | Not extensively documented for in-gel quantification | Yes |
Experimental Protocols for Common Protein Stains
Detailed and validated protocols are essential for reproducible results. Below are representative protocols for Coomassie Brilliant Blue and a generic fluorescent stain.
Protocol 1: Coomassie Brilliant Blue R-250 Staining
Solutions:
-
Fixing Solution: 50% Methanol, 10% Acetic Acid
-
Staining Solution: 0.1% Coomassie Brilliant Blue R-250 in 40% Methanol, 10% Acetic Acid
-
Destaining Solution: 40% Methanol, 10% Acetic Acid
Procedure:
-
Following electrophoresis, immerse the gel in Fixing Solution for at least 1 hour with gentle agitation.
-
Remove the fixing solution and add the Staining Solution. Incubate for 2-4 hours with gentle agitation.
-
Remove the staining solution and rinse the gel with Destaining Solution.
-
Destain the gel by incubating in Destaining Solution with gentle agitation. Change the destaining solution every 30-60 minutes until protein bands are clearly visible against a clear background.
-
Store the gel in 7% acetic acid or water.
Protocol 2: Generic Fluorescent Protein Staining (e.g., SYPRO Ruby)
Solutions:
-
Fixing Solution: 50% Methanol, 7% Acetic Acid
-
Staining Solution: Commercially available fluorescent stain (follow manufacturer's instructions).
-
Wash Solution: 10% Methanol, 7% Acetic Acid
-
Deionized Water
Procedure:
-
After electrophoresis, fix the gel in Fixing Solution for 30 minutes with gentle agitation. Repeat with fresh fixing solution.
-
Wash the gel in deionized water for 10 minutes.
-
Stain the gel in the fluorescent staining solution for the time recommended by the manufacturer (typically 90 minutes to 3 hours), protected from light.
-
Wash the gel in Wash Solution for 30 minutes to reduce background fluorescence.
-
Rinse with deionized water before imaging.
-
Image the gel using a fluorescence imaging system with appropriate excitation and emission filters.
Visualizing Experimental Workflows
To illustrate the process of evaluating protein staining, the following diagrams outline a typical experimental workflow.
Caption: A typical experimental workflow for protein analysis using gel electrophoresis and staining.
Caption: Key factors contributing to inter-protein staining variability.
References
A Quantitative Showdown: Fluorescent Protein Stains vs. Traditional Dyes for Proteomic Analysis
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins separated by gel electrophoresis are paramount. While traditional colorimetric stains have been a laboratory staple, fluorescent stains are increasingly favored for their superior sensitivity and broader dynamic range. This guide provides a detailed, data-driven comparison of the performance of fluorescent protein stains against a traditional anionic dye, C.I. Acid Blue 83 (more commonly known as Coomassie Brilliant Blue R-250), to inform the selection of the most appropriate method for your experimental needs.
Initial research indicates a lack of established protocols and quantitative performance data for C.I. Acid Brown 83 as a protein stain in polyacrylamide gels. It is primarily documented as a dye for textiles and leather.[1][2][3] Therefore, for a meaningful and evidence-based comparison, this guide will focus on the well-characterized and widely used colorimetric stain, C.I. Acid Blue 83 (Coomassie Brilliant Blue R-250), as the representative traditional dye to compare against modern fluorescent protein stains.
At a Glance: Key Performance Metrics
The choice of a protein stain significantly impacts the accuracy and reliability of protein quantification. The ideal stain should offer high sensitivity, a wide linear dynamic range for accurate measurement of both low and high abundance proteins, and compatibility with downstream applications such as mass spectrometry.
| Feature | C.I. Acid Blue 83 (Coomassie Brilliant Blue R-250) | Fluorescent Protein Stains (e.g., SYPRO Ruby, Flamingo) |
| Limit of Detection (LOD) | ~30-100 ng[4] | 0.25 - 1 ng[5][6] |
| Linear Dynamic Range | Moderate[7] | >3 orders of magnitude[5][8] |
| Mass Spectrometry Compatibility | Yes[7] | Yes[5][9] |
| Protocol Time | ~1-3 hours (fast protocol) to overnight[4] | ~1.5 hours to overnight[6][9] |
| Visualization | Visible light | UV or laser-based scanner required[4] |
| Reproducibility | Good[3] | High[7] |
| Cost | Low[4] | High[7] |
Diving Deeper: A Quantitative Comparison
Fluorescent protein stains consistently demonstrate superior performance in key quantitative metrics when compared to traditional colorimetric stains like Coomassie Brilliant Blue.
Sensitivity: Detecting Low-Abundance Proteins
Fluorescent stains exhibit a significantly lower limit of detection, enabling the visualization of protein bands that would be undetectable with Coomassie Blue. For instance, fluorescent stains like Oriole™ can detect as little as 1-2 ng of protein, while Flamingo™ can detect down to 0.5 ng.[9] This high sensitivity is crucial for the analysis of complex protein samples where key proteins of interest may be present in low abundance. In contrast, the detection limit for Coomassie Brilliant Blue R-250 is typically in the range of 30-100 ng per band.[4]
Linear Dynamic Range: The Key to Accurate Quantification
For accurate quantification, the signal intensity of a protein band should be directly proportional to the amount of protein present. Fluorescent stains offer a much wider linear dynamic range, often spanning three or more orders of magnitude.[5][8] This allows for the reliable quantification of both weakly and strongly expressed proteins on the same gel. Coomassie Brilliant Blue has a more limited linear dynamic range, which can lead to saturation of the signal for high-abundance proteins, making accurate quantification challenging.[7]
Experimental Protocols: A Step-by-Step Guide
Detailed and reproducible protocols are essential for achieving optimal and consistent staining results. Below are representative protocols for both Coomassie Brilliant Blue staining and a generic fluorescent protein stain.
C.I. Acid Blue 83 (Coomassie Brilliant Blue R-250) Staining Protocol
This protocol outlines the traditional method for staining polyacrylamide gels with Coomassie Brilliant Blue R-250.
Solutions Required:
-
Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% (v/v) Methanol, 10% (v/v) Acetic Acid.
-
Destaining Solution: 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
Procedure:
-
Fixation: After electrophoresis, immerse the gel in Fixing Solution for 30-60 minutes with gentle agitation. This step fixes the proteins within the gel matrix.
-
Staining: Decant the Fixing Solution and add enough Staining Solution to cover the gel. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Destaining: Remove the Staining Solution and add Destaining Solution. Agitate gently and change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
Fluorescent Protein Staining Protocol (General)
This protocol provides a general workflow for staining polyacrylamide gels with a fluorescent protein stain like SYPRO Ruby. Note that specific protocols may vary by manufacturer.
Solutions Required:
-
Fixing Solution: 50% (v/v) Methanol, 7% (v/v) Acetic Acid in deionized water.
-
Fluorescent Stain Solution: (e.g., SYPRO Ruby protein gel stain).
-
Wash Solution: 10% (v/v) Methanol, 7% (v/v) Acetic Acid in deionized water.
-
Rinse Solution: Deionized water.
Procedure:
-
Fixation: After electrophoresis, fix the gel in the Fixing Solution for 30-60 minutes with gentle agitation.
-
Washing: Wash the gel in the Wash Solution for 10-15 minutes.
-
Staining: Decant the wash solution and incubate the gel in the fluorescent stain solution for 90 minutes to overnight, protected from light, with gentle agitation.
-
Washing: Briefly rinse the gel with deionized water.
-
Imaging: Image the gel using a fluorescence imaging system with the appropriate excitation and emission filters.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the workflows for both staining methods.
Caption: Workflow for C.I. Acid Blue 83 (Coomassie) Staining.
Caption: Workflow for Fluorescent Protein Staining.
The Underlying Chemistry: How They Work
The mechanism of action differs significantly between Coomassie Brilliant Blue and fluorescent stains, which accounts for their different performance characteristics.
Caption: Simplified Staining Mechanisms.
Coomassie Brilliant Blue R-250 is an anionic dye that binds non-specifically to proteins, primarily through electrostatic interactions with basic amino acid residues (arginine, lysine, histidine) and weaker van der Waals forces. This interaction is influenced by the amino acid composition of the protein, which can lead to some protein-to-protein variability in staining intensity.
Fluorescent stains, such as the SYPRO family of dyes, typically bind non-covalently to the SDS coat surrounding denatured proteins in the gel.[5] This mechanism is less dependent on the specific amino acid composition, resulting in more uniform staining across a wide range of proteins and contributing to their broad linear dynamic range and high reproducibility.[5]
Conclusion: Choosing the Right Tool for the Job
For routine, qualitative assessments where high sensitivity is not a primary concern and cost is a limiting factor, C.I. Acid Blue 83 (Coomassie Brilliant Blue R-250) remains a viable option.[5]
However, for quantitative applications such as differential expression analysis, biomarker discovery, and validation of protein purification, the superior sensitivity, wider linear dynamic range, and high reproducibility of fluorescent protein stains make them the clear choice.[5][9] While the initial cost of fluorescent stains and the requirement for specialized imaging equipment are higher, the quality and reliability of the resulting quantitative data justify the investment for many research and development applications.
References
- 1. Fast protein staining in sodium dodecyl sulfate polyacrylamide gel using counter ion-dyes, Coomassie brilliant blue R-250 and neutral red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staining of proteins in gels with Coomassie G-250 without organic solvent and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. mdpi.com [mdpi.com]
- 7. Protein Staining | Bio-Rad [bio-rad.com]
- 8. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of C.I. Acid Brown 83 Purity from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
C.I. Acid Brown 83, a diazo copper complex dye, is utilized in various research and industrial applications. The purity of this dye is paramount, as contaminants can lead to inconsistent experimental results, inaccurate toxicological assessments, and compromised product quality. This guide provides a framework for assessing the purity of this compound from different commercial suppliers, complete with detailed experimental protocols and hypothetical comparative data.
Executive Summary
The purity of this compound can vary between suppliers due to differences in manufacturing processes, purification methods, and quality control standards. Key purity parameters to assess include the percentage of the active dye component, the presence of organic impurities such as synthetic precursors and byproducts, and the content of heavy metals. This guide outlines the application of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Atomic Absorption Spectrophotometry (AAS) to quantify these purity aspects. While the comparative data presented herein is illustrative, the methodologies provide a robust foundation for an in-house assessment of this compound from various suppliers.
Data Presentation
Table 1: Hypothetical Purity Assessment of this compound from Three Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Dye Content (%) | 99.2 | 95.5 | 98.8 |
| Organic Impurities (%) | |||
| - Unreacted Aromatic Amines | 0.3 | 1.8 | 0.5 |
| - Synthesis Byproducts | 0.5 | 2.7 | 0.7 |
| Heavy Metal Content (ppm) | |||
| - Copper (Cu) | 15 | 45 | 20 |
| - Lead (Pb) | < 1 | 5 | 2 |
| - Chromium (Cr) | < 1 | 3 | 1 |
Experimental Protocols
Determination of Dye Content and Organic Impurities by High-Performance Liquid Chromatography (HPLC)
This method separates the main dye component from organic impurities. The percentage of each is determined by the area of the corresponding peaks in the chromatogram.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Water (HPLC grade)
Procedure:
-
Mobile Phase A: 20 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-80% B (linear gradient)
-
15-18 min: 80% B
-
18-20 min: 80-10% B (linear gradient)
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 448 nm.
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 100 mL of a 50:50 water/acetonitrile mixture to prepare a 100 µg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Analysis: Inject the prepared sample and record the chromatogram. The peak with the largest area corresponds to this compound. Other peaks represent organic impurities. Calculate the percentage of each component based on the peak area relative to the total peak area.
Quantification of Dye Content by UV-Vis Spectrophotometry
This method provides a rapid estimation of the total dye content based on its absorbance of light at a specific wavelength.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Distilled or deionized water
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in distilled water at a concentration of 100 µg/mL. From this stock, prepare a series of dilutions (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Wavelength Scan: Perform a wavelength scan on the 10 µg/mL solution from 300 to 700 nm to determine the wavelength of maximum absorbance (λmax). For this compound, this is expected to be around 448 nm.
-
Calibration Curve: Measure the absorbance of each of the prepared dilutions at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare a solution of the this compound from each supplier at a concentration within the linear range of the calibration curve (e.g., 5 µg/mL). Measure the absorbance of each sample at λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the dye in each sample. The dye content can then be calculated as a percentage of the expected concentration.
Determination of Heavy Metal Content by Atomic Absorption Spectrophotometry (AAS)
This technique is used to quantify the concentration of specific heavy metals, which can be present as residues from the manufacturing process.
Instrumentation:
-
Atomic Absorption Spectrophotometer with appropriate hollow cathode lamps (e.g., Cu, Pb, Cr)
Reagents:
-
Concentrated nitric acid (trace metal grade)
-
Hydrogen peroxide (30%, trace metal grade)
-
Certified atomic absorption standards for each metal of interest
Procedure:
-
Sample Digestion: Accurately weigh approximately 0.5 g of the dye sample into a digestion vessel. Add 10 mL of concentrated nitric acid and 2 mL of hydrogen peroxide. Heat the mixture in a microwave digestion system according to a suitable temperature program until the sample is completely dissolved and the solution is clear.
-
Dilution: After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water.
-
Calibration: Prepare a series of calibration standards for each metal by diluting the certified stock standards in a solution with the same acid matrix as the digested samples.
-
Instrumental Analysis: Aspirate the blank, calibration standards, and sample solutions into the AAS and measure the absorbance for each metal using its specific wavelength.
-
Calculation: Create a calibration curve for each metal by plotting absorbance versus concentration. Use the calibration curve to determine the concentration of each heavy metal in the sample solutions. Calculate the final concentration in the original dye sample in parts per million (ppm).
Visualizations
Caption: Experimental workflow for the purity assessment of this compound.
Conclusion
The purity of this compound is a critical factor for ensuring the reliability and reproducibility of experimental outcomes. By employing a combination of HPLC, UV-Vis spectrophotometry, and AAS, researchers can obtain a comprehensive purity profile of the dye from different suppliers. The methodologies detailed in this guide provide a standardized approach to such an assessment. It is recommended that users perform these analyses on samples from potential suppliers to select the product that best meets the purity requirements of their specific application.
Safety Operating Guide
Proper Disposal of C.I. Acid Brown 83: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of C.I. Acid Brown 83, ensuring laboratory safety and environmental responsibility. This document provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals.
This compound is a di-azo copper complex dye. While its Safety Data Sheet (SDS) indicates that it is considered non-toxic and not classified as a hazardous chemical, proper disposal is crucial due to its copper content.[1] Copper is known to be toxic to aquatic life, and therefore, aqueous solutions of this dye should not be discharged down the drain without treatment.[2] The primary goal of the disposal procedure is to remove the copper from the solution.
The recommended disposal strategy involves a multi-step process including collection, chemical treatment to break the copper complex, precipitation of copper, and subsequent disposal of the treated components. This guide provides a detailed protocol for laboratory-scale waste containing this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All waste containing this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.
Disposal Plan Overview
The disposal of this compound waste from laboratory operations can be broken down into four main stages:
-
Waste Collection and Segregation: Proper collection and separation of waste streams.
-
In-Lab Chemical Treatment: Destabilization of the copper complex and precipitation of copper.
-
Filtration and Separation: Separating the solid copper precipitate from the liquid waste.
-
Final Disposal: Appropriate disposal of the solid and liquid components.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key quantitative data related to this compound and its disposal.
| Parameter | Value/Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 13011-68-2 | N/A |
| Chemical Class | Di-azo Copper Complex | N/A |
| Toxicity | Considered non-toxic (LD50/oral/rat: >2000 mg/kg) | [1] |
| Primary Hazard | Contains copper, toxic to aquatic organisms | [2] |
| Recommended pH for Copper Precipitation | Acidic (for destabilization), then basic for precipitation | Inferred |
| Precipitating Agent | Sodium Sulfide (B99878) (Na₂S) | Inferred |
Experimental Protocol: In-Lab Treatment and Disposal
This protocol details the steps for treating aqueous waste containing this compound to remove copper before final disposal.
Materials:
-
Waste solution of this compound
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium sulfide (Na₂S) solution (1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
pH indicator strips or pH meter
-
Beakers or flasks of appropriate size
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Designated hazardous waste containers for solid and liquid waste
Procedure:
-
Waste Collection: Collect all aqueous waste containing this compound in a clearly labeled, dedicated waste container.
-
Acidification to Destabilize Copper Complex:
-
In a chemical fume hood, place the waste solution in a suitable beaker with a stir bar.
-
Slowly and carefully add concentrated sulfuric acid or hydrochloric acid dropwise while stirring to lower the pH to approximately 2-3. This step aims to destabilize the copper-azo complex.
-
Monitor the pH using pH indicator strips or a pH meter.
-
-
Copper Precipitation:
-
While continuing to stir, slowly add a 1 M solution of sodium sulfide (Na₂S) to the acidified waste. Copper (II) sulfide (CuS), a black solid, will precipitate out of the solution.
-
Continue adding the sodium sulfide solution until no more precipitate is formed.
-
-
Neutralization:
-
After the precipitation is complete, carefully neutralize the solution by adding a 1 M sodium hydroxide (NaOH) solution dropwise until the pH is between 6 and 8.
-
-
Filtration:
-
Set up a vacuum filtration apparatus.
-
Separate the solid copper sulfide precipitate from the liquid by filtering the mixture.
-
Wash the precipitate with a small amount of deionized water.
-
-
Disposal of Solid Waste:
-
Carefully collect the copper sulfide precipitate and the filter paper.
-
Place the solid waste in a designated hazardous waste container labeled "Copper Sulfide Waste."
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal of Liquid Waste (Filtrate):
-
The remaining liquid (filtrate) should have a significantly reduced copper concentration.
-
Even after treatment, it is recommended to collect the filtrate in a designated aqueous hazardous waste container.
-
Do not pour the filtrate down the drain unless you have explicit permission from your institution's EHS department, which may require testing to ensure copper levels are below local discharge limits.
-
Logical Relationships and Workflows
The following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to personnel and the ecosystem. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
Personal protective equipment for handling C.I. Acid brown 83
Essential Safety and Handling Guide for C.I. Acid Brown 83
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses | Should be worn to protect against dust particles.[1] |
| Hand Protection | Gloves | Wear appropriate chemical-resistant gloves to avoid direct skin contact.[1] |
| Respiratory Protection | Dust Respirator | An approved dust respirator should be worn if handling procedures generate excessive dust.[1] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin from accidental spills. |
Decontamination facilities, such as an eye bath and washing facilities, should be readily accessible.[1]
Operational and Disposal Plans
I. Handling Procedures
This compound is a brown powder that is soluble in water.[2][3][4] Although considered non-toxic, direct contact with skin and eyes should be avoided.[1]
Step 1: Preparation
-
Ensure the work area is well-ventilated.
-
Confirm that an eye wash station and safety shower are accessible.
-
Put on all required PPE as specified in the table above.
Step 2: Handling
-
Handle the substance with good industrial hygiene and safety practices.[1]
-
Avoid actions that could generate dust. If dust formation is unavoidable, use a dust respirator.[1]
-
Avoid contact with strong reducing or oxidizing agents, as they can destroy the dye.[1]
Step 3: Storage
-
Store in a cool, dry place.
-
The product is stable under normal storage conditions, and no decomposition is expected.[1]
II. Disposal Plan
Proper disposal of this compound and its contaminated packaging is crucial to prevent environmental contamination. The following disposal methods are recommended in order of preference[1]:
-
Recycle or Rework: If feasible, this is the most environmentally friendly option.
-
Incineration: Incinerate at an authorized facility.
-
Waste Treatment: Treat at an acceptable waste treatment facility.
Contaminated packaging should be disposed of by incineration or treatment at an approved facility.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
